Micheliolide
Description
Properties
IUPAC Name |
(3aS,9R,9aS,9bS)-9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11-9(2)14(16)18-13(11)12-10(8)6-7-15(12,3)17/h11-13,17H,2,4-7H2,1,3H3/t11-,12-,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJAFOWISVMOJY-PWNZVWSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2C3C(CC1)C(=C)C(=O)O3)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331787 | |
| Record name | MICHELIOLIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68370-47-8 | |
| Record name | Micheliolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68370-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MICHELIOLIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Micheliolide: A Technical Guide to Natural Sources and Isolation for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the natural sources of Micheliolide (MCL), detailed methodologies for its isolation, and an exploration of its molecular interactions with key signaling pathways.
This compound, a sesquiterpene lactone, has garnered significant attention in the scientific community for its potent anti-inflammatory and anticancer activities. This guide summarizes the current knowledge on its natural origins and provides detailed protocols for its extraction and purification, facilitating further research and development of this promising therapeutic agent.
Natural Sources of this compound
This compound is primarily isolated from plants belonging to the Magnoliaceae family. The principal species known to contain this compound are Magnolia grandiflora L., Michelia compressa (Maxim.) Sarg., and Michelia champaca L. The concentration of this compound can vary depending on the plant species and the specific part of the plant utilized for extraction.
| Plant Species | Plant Part | Common Name |
| Magnolia grandiflora L. | Leaves, Seed Cones | Southern Magnolia |
| Michelia compressa (Maxim.) Sarg. | Heartwood, Leaves | Formosan Michelia |
| Michelia champaca L. | Flowers, Bark, Leaves | Champak |
While quantitative yield data for purified this compound is not extensively reported in all literature, the crude extract yields can provide an initial indication of source viability. For instance, ethanolic extraction of the heartwood of Michelia compressa has been reported to yield a significant amount of crude extract from which this compound can be further purified.
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. Below are detailed protocols based on established methodologies.
Protocol 1: Isolation of this compound from Michelia compressa Heartwood
This protocol outlines the extraction and initial fractionation of compounds from the heartwood of Michelia compressa.
1. Extraction:
-
Air-dry and powder the heartwood of M. compressa (e.g., 10 kg).
-
Macerate the powdered material with ethanol (B145695) (e.g., 20 L) at room temperature for 24 hours. Repeat this process three times.
-
Combine the ethanolic extracts and concentrate them under reduced pressure to obtain a deep brown syrup (crude extract). A typical yield of crude extract from 10 kg of heartwood is approximately 720 g.[1]
-
Suspend the crude extract in water (e.g., 1 L) and partition it with chloroform (B151607) (e.g., 5 x 1 L) to separate the chloroform-soluble fraction.
-
Remove the solvent from the chloroform layer to yield the chloroform-soluble extract (approximately 245 g from the initial 720 g of crude extract).[1]
2. Chromatographic Purification:
-
Subject the chloroform-soluble extract to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of chloroform and methanol. The specific gradient will depend on the column dimensions and the precise composition of the extract and should be optimized using thin-layer chromatography (TLC) monitoring.
-
Collect the fractions and analyze them by TLC to identify those containing this compound.
-
Combine the this compound-rich fractions and subject them to further purification steps, such as recrystallization or preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.
Protocol 2: General Protocol for Sesquiterpene Lactone Isolation from Flowers (Michelia champaca)
This protocol provides a general framework for the extraction and purification of sesquiterpene lactones like this compound from flower material.
1. Extraction:
-
Dry the flowers in the shade and grind them into a coarse powder (e.g., 500 g).
-
Perform a Soxhlet extraction with petroleum ether for approximately 30 hours to remove non-polar compounds.
-
Dry the marc (the remaining solid material) and subsequently extract it with ethanol in a Soxhlet apparatus for about 28 hours.
-
Concentrate the ethanolic extract under vacuum to a syrupy consistency.
2. Purification:
-
The concentrated ethanolic extract can be further purified using silica gel column chromatography.
-
A typical elution strategy involves a stepwise gradient of ethyl acetate (B1210297) in petroleum ether, followed by pure ethyl acetate, and then mixtures of ethyl acetate and methanol.
-
Monitor the collected fractions by TLC to identify and isolate the fractions containing this compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways, which are crucial regulators of inflammation and cell survival.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. This compound has been shown to inhibit this pathway through the following mechanism:
-
In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.
-
Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation.
-
This degradation allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
-
This compound inhibits the phosphorylation of IκBα, thereby preventing its degradation.[2][3] This action keeps NF-κB in its inactive state in the cytoplasm, thus suppressing the inflammatory response.[2][3]
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is critical for cell survival, proliferation, and growth. Its dysregulation is often associated with cancer. This compound has been found to suppress this pathway:
-
Growth factors activate PI3K, which then phosphorylates PIP2 to generate PIP3.
-
PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt.
-
Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis.
-
This compound has been shown to inhibit the phosphorylation of Akt, thereby inactivating this pro-survival pathway.[3] This inhibition can lead to decreased cell proliferation and the induction of apoptosis in cancer cells.
Conclusion
This compound is a natural product with significant therapeutic potential. This guide provides a foundational resource for researchers by consolidating information on its natural sources and offering detailed protocols for its isolation. The elucidation of its inhibitory effects on the NF-κB and PI3K/Akt signaling pathways provides a mechanistic basis for its observed anti-inflammatory and anticancer properties. Further research into optimizing isolation techniques and fully characterizing its pharmacological profile will be crucial for the development of this compound-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound attenuates neuroinflammation to improve cognitive impairment of Alzheimer's disease by inhibiting NF-κB and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
Micheliolide: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Micheliolide, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its potent anti-inflammatory, anticancer, and neuroprotective properties. Isolated from plants of the Michelia genus, this compound has demonstrated promising therapeutic potential in a variety of preclinical models. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and its intricate mechanisms of action, with a focus on its modulation of key cellular signaling pathways. Detailed experimental protocols for assays crucial to understanding its biological activity are also provided to facilitate further research and development.
Chemical Structure and Identifiers
This compound is classified as a guaianolide sesquiterpene lactone. Its chemical structure is characterized by a seven-membered ring fused to a five-membered ring, with an α-methylene-γ-lactone group, which is crucial for its biological activity.
| Identifier | Value |
| IUPAC Name | (3aS,9R,9aS,9bS)-9-hydroxy-6,9-dimethyl-3-methylidene-3a,4,5,7,8,9,9a,9b-octahydroazuleno[4,5-b]furan-2-one |
| CAS Number | 68370-47-8[1][2] |
| Molecular Formula | C₁₅H₂₀O₃[1][2] |
| Molecular Weight | 248.32 g/mol [1] |
| SMILES String | CC1=C2CC--INVALID-LINK--(O)[C@@H]2[C@H]2OC(=O)C(=C)[C@@H]2CC1[2] |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Source |
| Appearance | White to off-white powder | [3] |
| Melting Point | 131-133 °C | |
| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Insoluble in water. | [3] |
| Stability | More stable than its precursor, parthenolide, under both in vitro and in vivo conditions. Information on stability under varying pH and temperature is limited. |
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate key inflammatory and oncogenic signaling pathways.
Anti-inflammatory Effects
This compound has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This compound directly targets and alkylates the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Anticancer Activity
The anticancer properties of this compound have been demonstrated in various cancer cell lines and animal models. Its mechanisms of action are multifaceted and include:
-
Inhibition of NF-κB: As a key regulator of cancer cell survival and proliferation, NF-κB inhibition by this compound contributes significantly to its anticancer effects.
-
Modulation of the PI3K/Akt/mTOR Pathway: this compound has been shown to suppress the activation of the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival in many cancers.
-
Activation of the MAPK Pathway: In some cancer contexts, this compound can induce apoptosis by activating stress-activated protein kinase pathways, such as JNK and p38 of the MAPK family.
Neuroprotective Effects
This compound has also demonstrated neuroprotective properties, suggesting its potential in treating neuroinflammatory and neurodegenerative diseases. Its ability to suppress neuroinflammation is linked to its inhibition of microglial activation and the subsequent release of inflammatory cytokines.
Key Signaling Pathways Modulated by this compound
The biological activities of this compound are underpinned by its interaction with several crucial intracellular signaling pathways.
NF-κB Signaling Pathway
Caption: this compound's inhibition of the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway
Caption: this compound-induced activation of pro-apoptotic MAPK signaling.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
TNF-α or other NF-κB activator
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh DMEM. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (typically 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot Analysis of PI3K/Akt/mTOR and MAPK Pathways
Western blotting is employed to determine the effect of this compound on the phosphorylation status of key proteins in these signaling pathways.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-phospho-p38, anti-total-p38, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to remove cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Its well-defined chemical structure and multifaceted biological activities, centered on the modulation of critical signaling pathways, make it an attractive candidate for further drug development. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate its mechanisms of action and explore its full therapeutic utility. Future studies should focus on comprehensive stability profiling, in vivo efficacy in various disease models, and the development of optimized delivery systems to translate the preclinical promise of this compound into clinical applications.
References
Micheliolide mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Micheliolide in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (MCL) is a naturally occurring guaianolide sesquiterpene lactone found in plants of the Magnoliaceae family, such as Michelia compressa and Michelia champaca.[1][2][3] It can also be semi-synthesized from Parthenolide (PTL), a related compound, to overcome PTL's inherent instability and poor solubility.[1][4] MCL has garnered significant attention in oncology for its potent anti-inflammatory and anticancer properties.[1][2][3] It demonstrates a multi-faceted mechanism of action, targeting several critical pathways involved in cancer cell proliferation, survival, metabolism, and metastasis. Notably, MCL and its derivatives have shown efficacy against cancer stem cells, which are often responsible for tumor recurrence and therapeutic resistance.[1][5][6][7][8] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its antineoplastic effects, supported by experimental data and methodologies.
Core Mechanisms of Action in Cancer Cells
This compound's anticancer activity is not attributed to a single target but rather to its ability to modulate a network of interconnected cellular processes. The primary mechanisms include the direct inhibition of key oncogenic signaling pathways, induction of overwhelming oxidative stress, promotion of programmed cell death, and reprogramming of cancer cell metabolism.
Inhibition of Pro-Survival Signaling Pathways
MCL directly interferes with several critical signaling cascades that cancer cells exploit for growth and survival.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers.[2][3][9] MCL exerts a potent inhibitory effect on this pathway.[3][8][10] The mechanism involves the direct alkylation of cysteine-38 on the p65 subunit of NF-κB, which prevents the transcription factor from binding to DNA and activating its downstream pro-survival target genes.[1] This inactivation suppresses the expression of proteins like cyclooxygenase-2 (COX-2), which is involved in glioma proliferation.[3]
-
JAK/STAT Signaling Pathway: The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are frequently hyperactivated in various malignancies, including gastric cancer and myeloproliferative neoplasms (MPNs).[11][12] MCL has been shown to be a direct inhibitor of this pathway.[2][13][14] Mechanistically, MCL forms a stable covalent bond with specific cysteine residues on both STAT3 and STAT5 proteins, which physically blocks their phosphorylation and subsequent activation.[13][14][15] In gastric cancer, MCL also reduces the expression of the upstream cytokine Interleukin-6 (IL-6), further preventing STAT3 activation.[1][11][16]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. MCL has been shown to modulate PI3K/Akt signaling, contributing to its anticancer effects.[1][2][9][17] For instance, in doxorubicin-induced cardiotoxicity models, which share pathways relevant to cancer, MCL decreased the levels of phosphorylated Akt.[1][16] Its prodrug, DMAMCL, inhibits the PI3K/Akt pathway in hepatocellular carcinoma, leading to apoptosis and cell cycle arrest.[1]
-
EGFR-Akt-Bim Signaling Pathway: In pancreatic ductal adenocarcinoma (PDAC), the active metabolite of MCL, known as ACT001, exerts its antitumor effects by regulating the EGFR-Akt-Bim signaling pathway.[1][2][17] This modulation leads to an increase in the expression of the pro-apoptotic protein Bim, triggering cell death.[2][17]
Induction of Oxidative Stress and Immunogenic Cell Death
MCL disrupts the delicate redox balance within cancer cells, leading to cytotoxic levels of reactive oxygen species (ROS).
-
ROS Generation and Glutathione (B108866) Depletion: MCL treatment leads to a significant increase in intracellular ROS.[2][8][17] This is achieved in part by depleting glutathione (GSH), a key cellular antioxidant, which impairs mitochondrial function and pushes the cell towards apoptosis.[1][16]
-
Inhibition of Thioredoxin Reductase (TrxR): Selenoprotein thioredoxin reductase (TrxR) is a critical enzyme in the cellular redox system. MCL has been identified as a direct inhibitor of TrxR.[2][18] By targeting TrxR, MCL compromises the cell's ability to manage oxidative stress, which can enhance the efficacy of other treatments like radiotherapy.[1]
-
Endoplasmic Reticulum (ER) Stress and Immunogenic Cell Death (ICD): The accumulation of ROS triggered by MCL can lead to ER stress.[2][18] This ROS-mediated ER stress can, in turn, induce a specific form of apoptosis known as immunogenic cell death (ICD) in hepatocellular carcinoma.[18] ICD is characterized by the release of damage-associated molecular patterns (DAMPs), such as ATP and HMGB1, and the exposure of calreticulin (B1178941) (CRT) on the cell surface.[18] These signals activate an antitumor immune response, engaging dendritic cells and T-lymphocytes to attack the tumor.[18]
Metabolic Reprogramming via PKM2 Activation
Cancer cells often rewire their metabolism, favoring aerobic glycolysis (the Warburg effect) to support rapid proliferation. Pyruvate kinase M2 (PKM2) is a key enzyme in this process, existing in a low-activity state in cancer cells.
-
Covalent Binding and Activation of PKM2: MCL is a first-in-class, natural product-derived activator of PKM2.[4][19] It selectively forms an irreversible covalent bond with cysteine residue 424 (C424) on PKM2.[4][19] This binding forces PKM2 to adopt its highly active tetrameric state.[1][4][19]
-
Reversal of the Warburg Effect: By locking PKM2 in its active form, MCL reverses the glycolytic reprogramming in cancer cells.[19] This reduces the production of biosynthetic precursors needed for cell growth. Furthermore, the activation of PKM2 decreases its translocation to the nucleus, where it acts as a transcriptional co-activator for pro-proliferative genes.[4][19] This dual action on PKM2's metabolic and non-metabolic functions significantly suppresses cancer cell growth, particularly in leukemia.[1][19]
Induction of Apoptosis and Cell Cycle Arrest
The culmination of pathway inhibition, oxidative stress, and metabolic disruption is the induction of programmed cell death (apoptosis) and a halt in proliferation.
-
Apoptosis Induction: MCL is a potent inducer of apoptosis in a wide range of cancer cells, including those from leukemia, liver cancer, and glioma.[3][20][21] Apoptosis is triggered via the activation of the caspase cascade, evidenced by the cleavage and activation of caspase-3.[2][20][21] MCL also modulates the balance of Bcl-2 family proteins, downregulating anti-apoptotic members like Bcl-2 and Mcl-1 while activating pro-apoptotic ones like Bax and Bak.[2] In some contexts, apoptosis proceeds through the classic cytochrome c-dependent pathway.[3]
-
Cell Cycle Arrest: The prodrug of MCL, Dimethylaminothis compound (DMAMCL), has been shown to induce cell cycle arrest in hepatocellular carcinoma and rhabdomyosarcoma cell lines, typically at the G2/M phase.[1][2] This arrest is associated with the downregulation of key cell cycle proteins such as cyclin B1.[2]
-
Actin Cytoskeleton Disruption: In liver cancer cells, MCL has been observed to perturb the F-actin cytoskeleton, an event that occurs prior to the induction of mitochondrial ROS and apoptosis.[20][21] This suggests that disruption of cytoskeletal integrity may be an additional mechanism contributing to its cytotoxic effects.[21]
Data Presentation: Effects of this compound on Cancer Cells
The following tables summarize the observed effects and quantitative data from various studies on this compound's anticancer activity.
Table 1: Summary of this compound's Mechanism of Action Across Cancer Types
| Cancer Type | Key Pathways/Targets Inhibited | Key Processes Induced | References |
| Leukemia (AML) | NF-κB, PKM2 (activated) | Apoptosis, ROS Generation, Metabolic Reprogramming | [1][2][4][7][8][19] |
| Glioblastoma/Glioma | NF-κB/COX-2, PKM2 (activated) | Apoptosis, Inhibition of Invasion | [1][3][4] |
| Hepatocellular Carcinoma | PI3K/Akt, TrxR | Apoptosis, ROS/ER Stress, Immunogenic Cell Death, G2/M Arrest | [1][2][18][20][21] |
| Gastric Cancer | IL-6/STAT3 | Apoptosis, Inhibition of Proliferation | [1][11][16] |
| Pancreatic Cancer (PDAC) | EGFR-Akt-Bim | Apoptosis, ROS Generation | [1][2][17] |
| Myeloproliferative Neoplasms | JAK/STAT3/STAT5 | Apoptosis, Inhibition of Cell Growth | [12][13][14][15] |
| Non-Small Cell Lung Cancer | - | Sensitization to Radiotherapy | [22] |
Table 2: Quantitative Effects of this compound Treatment In Vitro
| Cell Line | Cancer Type | Treatment | Observed Effect | Reference |
| Huh7 | Liver Cancer | 30 µM MCL | Obvious induction of apoptosis (~6%) | [20] |
| U251MG | Glioma | 15 µM MCL | Significant induction of apoptosis (17.9% vs 2.7% in control) | [3] |
| UKE1, SET2 | Myeloproliferative Neoplasms | 5, 10, 20 µM MCL | Dose-dependent inhibition of STAT3 and STAT5 phosphorylation | [12] |
| KG1a | Acute Myelogenous Leukemia | MCL (concentration not specified) | Selective induction of apoptosis in AML stem cells | [8] |
| HL-60 Xenograft (Zebrafish) | Leukemia | 10 µg/mL DMAMCL | 56.44% proliferation inhibition; 58.10% migration inhibition | [4][19] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Cell Viability and Proliferation Assays
-
Protocol (CCK8/MTT Assay):
-
Seed cancer cells (e.g., Huh7, U251MG) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (MCL) or its prodrug DMAMCL for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) group must be included.
-
After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK8) solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 1-4 hours at 37°C. For MTT, subsequently remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 450 nm (for CCK8) or 570 nm (for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Analysis
-
Protocol (Annexin V/Propidium Iodide Flow Cytometry):
-
Plate cells and treat with desired concentrations of MCL for a specified time (e.g., 24 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
-
Western Blot Analysis
-
Protocol (for Pathway Protein Detection):
-
Treat cells with MCL as required.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples include antibodies against p-STAT3, STAT3, p-IκBα, IκBα, cleaved caspase-3, Bcl-2, Bax, and β-actin (as a loading control).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Tumor Model
-
Protocol (Mouse Model):
-
Subcutaneously inject a suspension of cancer cells (e.g., 5x10⁶ Huh7 cells) into the flank of 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to a control group (vehicle) and a treatment group (MCL or DMAMCL, administered via intraperitoneal injection or oral gavage).
-
Administer treatment daily or on a specified schedule.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight every few days.
-
At the end of the experiment, euthanize the mice and excise the tumors for weighing, imaging, and further analysis (e.g., histology, Western blot).
-
Visualizations: Pathways and Workflows
Signaling Pathway Diagrams
Caption: MCL inhibits the NF-κB pathway by directly alkylating the p65 subunit.
Caption: MCL blocks the IL-6/STAT3 pathway via two distinct mechanisms.
Caption: MCL induces oxidative stress, leading to apoptosis and immunogenic cell death.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating MCL's anticancer potential.
References
- 1. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminothis compound and this compound [frontiersin.org]
- 2. Pharmacological potential of this compound: A focus on anti-inflammatory and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses the viability, migration and invasion of U251MG cells via the NF-κB signaling pathway - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rochester researchers seek ‘direct hit’ on leukemic stem cells [rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Antineoplastic effects and mechanisms of this compound in acute myelogenous leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound attenuates neuroinflammation to improve cognitive impairment of Alzheimer's disease by inhibiting NF-κB and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound inhibits gastric cancer growth in vitro and in vivo via blockade of the IL-6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. This compound exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mednexus.org [mednexus.org]
- 15. This compound exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminothis compound and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mecheliolide elicits ROS-mediated ERS driven immunogenic cell death in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural Product this compound (MCL) Irreversibly Activates Pyruvate Kinase M2 and Suppresses Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Inhibits Liver Cancer Cell Growth Via Inducing Apoptosis And Perturbing Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Inhibits Liver Cancer Cell Growth Via Inducing Apoptosis And Perturbing Actin Cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Enhances Sensitivity of Lung Cancer Cells to Radiotherapy----Chinese Academy of Sciences [english.cas.cn]
The Potent Biological Activities of Guaianolide Sesquiterpene Lactones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Guaianolide sesquiterpene lactones, a significant class of naturally occurring compounds primarily found in the Asteraceae family, have garnered substantial attention for their diverse and potent biological activities.[1][2][3] These activities, ranging from anti-inflammatory and anticancer to antimicrobial and antiviral effects, position them as promising candidates for novel therapeutic agents.[1][4] This technical guide provides an in-depth exploration of the core biological activities of guaianolide sesquiterpene lactones, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
The therapeutic potential of these compounds is largely attributed to the presence of an α-methylene-γ-lactone group, which can interact with biological nucleophiles, such as thiol groups in proteins, via Michael addition.[2][5] This reactivity allows them to modulate the function of key proteins involved in various cellular processes, including inflammation and cancer progression.
Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation
A significant body of research has highlighted the potent cytotoxic effects of guaianolide sesquiterpene lactones against various cancer cell lines.[6][7] Their anticancer activity is often mediated through the induction of apoptosis, the programmed cell death that is frequently dysregulated in cancer.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various chlorinated guaianolide sesquiterpene lactones against several human cancer cell lines, demonstrating their potent growth-inhibitory effects.
| Compound | HL-60 (Leukemia) IC50 (µM) | U-937 (Leukemia) IC50 (µM) | U-937/Bcl-2 (Leukemia) IC50 (µM) | SK-MEL-1 (Melanoma) IC50 (µM) |
| Chlorohyssopifolin A | 5.9 ± 0.9 | 2.9 ± 1.2 | 1.7 ± 1.5 | 3.4 ± 0.6 |
| Chlorohyssopifolin B | 7.5 ± 1.5 | 9.2 ± 2.7 | 13.4 ± 3.7 | 11.5 ± 2.0 |
| Chlorohyssopifolin C | 4.1 ± 2.1 | 5.2 ± 2.5 | 1.2 ± 0.8 | 6.9 ± 0.9 |
| Chlorohyssopifolin D | 4.9 ± 1.8 | 3.9 ± 1.4 | 1.0 ± 0.6 | 7.6 ± 1.4 |
| Linichlorin A | 1.2 ± 0.6 | 1.9 ± 0.5 | 2.9 ± 1.8 | 3.6 ± 1.3 |
| Linichlorin C | 4.9 ± 1.7 | 5.0 ± 0.4 | 12.8 ± 1.9 | 10.5 ± 0.4 |
Data extracted from a study on chlorinated guaianolides.[7] Values are presented as mean ± SD.
Mechanism of Apoptosis Induction
Guaianolides induce apoptosis through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria into the cytosol.[7][8] This event triggers a cascade of caspase activation, ultimately leading to the execution of cell death.[7] Key events in this process include:
-
Cytochrome c Release: Guaianolides promote the release of cytochrome c from the mitochondria.[7][8]
-
Caspase Activation: The release of cytochrome c leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[7]
-
PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair, which is a hallmark of apoptosis.[7][8]
Caption: Intrinsic Apoptosis Pathway Induced by Guaianolides.
Anti-inflammatory Activity: Targeting Key Signaling Pathways
Chronic inflammation is a key driver of many diseases, and guaianolide sesquiterpene lactones have demonstrated significant anti-inflammatory properties.[9][10] Their mechanism of action involves the inhibition of pro-inflammatory signaling pathways, thereby reducing the production of inflammatory mediators.
Inhibition of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[11][12][13] Guaianolides can inhibit NF-κB activation, often by directly alkylating specific cysteine residues on the p65 subunit of NF-κB, which prevents its binding to DNA and subsequent transcription of pro-inflammatory genes.[14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08125K [pubs.rsc.org]
- 5. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpenoid lactones as potential anti-cancer agents: an update on molecular mechanisms and recent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory and antioxidant potential of Guaianolide isolated from Cyathocline purpurea: Role of COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guaianolides from Viguiera gardneri inhibit the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminomicheliolide and this compound [frontiersin.org]
Micheliolide's Modulation of the PI3K/Akt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Micheliolide (MCL), a naturally occurring sesquiterpene lactone, has garnered significant attention for its anti-inflammatory and anti-cancer properties. A growing body of evidence indicates that a key mechanism underlying these therapeutic effects is its ability to modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers and inflammatory diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the current understanding of how this compound inhibits the PI3K/Akt pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts.
Introduction to the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that responds to various extracellular stimuli, such as growth factors and cytokines. The activation of this pathway initiates a series of downstream events that ultimately regulate fundamental cellular functions. Dysregulation of the PI3K/Akt pathway is implicated in the pathogenesis of numerous diseases, particularly cancer, where it promotes tumor cell survival, proliferation, and resistance to therapy.
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably Akt (also known as Protein Kinase B), to the cell membrane. This translocation allows for the phosphorylation and subsequent activation of Akt by other kinases. Once activated, Akt phosphorylates a multitude of downstream targets, thereby regulating their activity and influencing cellular fate.
This compound as an Inhibitor of the PI3K/Akt Pathway
Scientific literature consistently demonstrates that this compound exerts an inhibitory effect on the PI3K/Akt signaling pathway. Studies have shown that MCL treatment leads to a reduction in the phosphorylation of Akt, a key indicator of the pathway's inactivation.[1] This inhibitory action disrupts the downstream signaling cascade, leading to a variety of cellular responses, including the induction of apoptosis and the suppression of inflammatory responses.
The anti-inflammatory and anticancer activities of MCL have been linked to its ability to mitigate the activation of the PI3K/Akt pathway.[2] For instance, in neuroinflammatory contexts, this compound has been shown to decrease the phosphorylation of Akt in BV-2 microglial cells.[1] Furthermore, a derivative of this compound, dimethylaminothis compound (B10775126) (DMAMCL), has been observed to inactivate the PI3K/Akt pathway, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis in hepatocellular carcinoma cells.[3]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from various studies investigating the effects of this compound on cell viability and apoptosis, which are key downstream consequences of PI3K/Akt pathway inhibition.
Table 1: IC50 Values of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| UKE1 | Myeloproliferative Neoplasm | 12.72 ± 0.38 | Cell Viability | [4] |
| SET2 | Myeloproliferative Neoplasm | 9.08 ± 1.03 | Cell Viability | [4] |
Table 2: Effect of this compound on Apoptosis in Hepatocellular Carcinoma (Huh7) Cells
| MCL Concentration (µM) | Apoptosis Rate (%) | Assay |
| 10 | 0.95 | Annexin V |
| 30 | ~6 | Annexin V |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound on the PI3K/Akt pathway.
Cell Culture and Treatment
-
Cell Lines: Various cancer cell lines can be used, such as hepatocellular carcinoma (e.g., Huh7), breast cancer (e.g., MCF-7), or leukemia cell lines.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. The stock solution is then diluted in culture media to the desired final concentrations for treating the cells. A vehicle control (DMSO) should be included in all experiments.
Western Blot Analysis for Akt Phosphorylation
This protocol is a standard procedure to assess the phosphorylation status of Akt and other proteins in the PI3K/Akt pathway.
-
Cell Lysis:
-
After treatment with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit.
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of Akt (e.g., anti-phospho-Akt Ser473) and an antibody for total Akt (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software to determine the relative levels of phosphorylated Akt.
-
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Preparation:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive and PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow Diagram
Caption: Generalized workflow for studying this compound's effects.
Conclusion and Future Directions
This compound has emerged as a promising natural compound that effectively modulates the PI3K/Akt signaling pathway. Its ability to inhibit Akt phosphorylation leads to decreased cell survival and proliferation, and the induction of apoptosis in various cancer cell lines. The data presented in this guide underscore the therapeutic potential of this compound and provide a framework for researchers to further investigate its mechanism of action.
Future research should focus on elucidating the direct molecular target of this compound within the PI3K/Akt cascade. While the inhibition of Akt phosphorylation is established, the precise binding partner and the exact mechanism of inhibition remain to be fully characterized. Furthermore, comprehensive dose-response studies are needed to quantify the IC50 of this compound specifically for PI3K or Akt inhibition. Such studies will be invaluable for the optimization of this compound and its derivatives as potential clinical candidates for the treatment of cancers and inflammatory diseases characterized by aberrant PI3K/Akt signaling.
References
- 1. This compound attenuates neuroinflammation to improve cognitive impairment of Alzheimer's disease by inhibiting NF-κB and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Micheliolide: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Micheliolide (MCL), a naturally occurring guaianolide sesquiterpene lactone, has garnered significant attention in the scientific community for its potent anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the discovery of this compound, with a particular focus on its efficient semi-synthesis from the more abundant precursor, parthenolide (B1678480) (PTL). Detailed experimental protocols for its synthesis, purification, and characterization are presented. Furthermore, this document elucidates the key biological activities of this compound and details the experimental methodologies to assess its impact on critical signaling pathways, including NF-κB, PI3K/Akt, and MAPK. Quantitative data on its biological efficacy are summarized in comprehensive tables, and its mechanisms of action are visualized through detailed signaling pathway diagrams.
Introduction
Sesquiterpene lactones are a class of naturally occurring compounds renowned for their diverse biological activities. Parthenolide (PTL), isolated from the plant Tanacetum parthenium, has been extensively studied for its therapeutic potential. However, its clinical utility has been hampered by its inherent instability. This compound (MCL), which can be efficiently synthesized from parthenolide, exhibits greater stability while retaining, and in some cases enhancing, the therapeutic profile of its precursor. MCL has been shown to exert potent anti-inflammatory and anticancer effects by modulating key cellular signaling pathways. This guide serves as a comprehensive resource for researchers interested in the synthesis and biological evaluation of this compound.
Semi-synthesis of this compound from Parthenolide
The conversion of parthenolide to this compound is a facile and high-yielding process achieved through an acid-catalyzed intramolecular cyclization.
Experimental Protocol
Materials:
-
Parthenolide (PTL)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc) and hexane (B92381) for chromatography
Procedure:
-
In a round-bottom flask, dissolve p-Toluenesulfonic acid in anhydrous dichloromethane to create "solution A".
-
In a separate flask, dissolve parthenolide in anhydrous dichloromethane to create "solution B".
-
Slowly add solution B dropwise to solution A with continuous stirring.
-
Allow the reaction mixture to stir at 20°C for 8 hours, followed by stirring at 25°C for 15 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
Characterization Data
Table 1: Spectroscopic Data for this compound
| Data Type | Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.25 (d, J=3.6 Hz, 1H), 5.54 (d, J=3.2 Hz, 1H), 4.15 (t, J=9.6 Hz, 1H), 3.94 (t, J=9.2 Hz, 1H), 3.16-3.11 (m, 1H), 2.86-2.81 (m, 1H), 2.66-2.61 (m, 1H), 2.35-2.25 (m, 2H), 2.05-1.95 (m, 2H), 1.78 (s, 3H), 1.68 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.4, 149.8, 139.9, 133.8, 120.3, 85.2, 82.1, 51.8, 48.2, 40.7, 35.1, 29.8, 24.9, 19.8, 15.2 |
Note: NMR data are representative and may vary slightly based on instrumentation and solvent.
Caption: Experimental Workflow for the Synthesis of this compound from Parthenolide.
Biological Activity and In Vitro Efficacy
This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines.
Table 2: In Vitro Cytotoxicity of this compound (MCL) and its derivative DMAMCL against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| DMAMCL | HL-60 | Acute Myeloid Leukemia | 3.9 |
| DMAMCL | K562 | Chronic Myeloid Leukemia | 16.2 |
| DMAMCL | KG-1a | Acute Myeloid Leukemia | 10.5 |
| DMAMCL | SW1990 | Pancreatic Adenocarcinoma | 12.1 |
| DMAMCL | SH-SY5Y | Neuroblastoma | 8.7 |
| MCL | HeyA8 | Ovarian Cancer | 9.8 ± 2.2 |
| MCL | SKOV3 | Ovarian Cancer | 12.0 ± 2.1 |
| MCL | A2780/DDP | Ovarian Cancer (Cisplatin-resistant) | 12.8 ± 1.8 |
| DMAMCL | C6 | Glioma | 27.18 ± 1.89 |
| DMAMCL | U-87MG | Glioblastoma | 20.58 ± 1.61 |
Modulation of Key Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. This compound has been demonstrated to suppress the activation of this pathway.
Caption: Inhibition of the PI3K/Akt Signaling Pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway.
Caption: Modulation of the MAPK Signaling Pathway by this compound.
Experimental Protocols for Signaling Pathway Analysis
Western Blot Analysis
Objective: To determine the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB, PI3K/Akt, and MAPK signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound (MCL)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein samples to equal concentrations, mix with Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and then to the loading control.
Conclusion
This compound represents a promising therapeutic candidate with well-documented anti-inflammatory and anticancer activities. Its favorable stability profile compared to its precursor, parthenolide, and its multifaceted mechanism of action involving the modulation of key signaling pathways, make it a compelling subject for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers to synthesize, characterize, and evaluate the biological effects of this compound, thereby facilitating its continued development as a potential therapeutic agent.
Micheliolide: A Deep Dive into its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Micheliolide (MCL), a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its potent anti-inflammatory activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying MCL's therapeutic potential, presenting key quantitative data, detailed experimental protocols, and visual representations of its multifaceted engagement with inflammatory signaling cascades.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and molecular targets. Primarily, it is recognized for its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[1][2] Furthermore, MCL has been shown to interfere with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade, the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, and the NLRP3 inflammasome.[3][4][5][6] Its anti-inflammatory prowess is also attributed to its capacity to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS).
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the efficacy of this compound in modulating key inflammatory markers.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Inhibition/Effect | Reference |
| Raw264.7 Macrophages | LPS (100 ng/mL) | 1-10 µM | IL-6 Production | Dose-dependent inhibition | [7] |
| Raw264.7 Macrophages | LPS (100 ng/mL) | 1-10 µM | TNF-α Production | Dose-dependent inhibition | [7] |
| Raw264.7 Macrophages | LPS (100 ng/mL) | 1-10 µM | MCP-1 Production | Dose-dependent inhibition | [7] |
| BV2 Microglia | LPS | Not specified | iNOS Expression | Significant repression | [8] |
| BV2 Microglia | LPS | Not specified | COX-2 Expression | Significant repression | [8] |
| BV2 Microglia | LPS | Not specified | TNF-α Induction | Significant repression | [8] |
| BV2 Microglia | LPS | Not specified | IL-6 Induction | Significant repression | [8] |
| Human Cancer Cell Lines (MDA-MB-468, AGS, HCT116, Hela, MDA-MB-231) | Not applicable | IC50: 1.76-16.11 µM | Cytotoxicity | Potent activity | [9] |
| HEK293T cells | Not specified | IC50: 8.95 µM | NF-κB Transcriptional Activity | Potent inhibition | [9] |
| UKE1 and SET2 cells | Not applicable | 5-40 µM | Cell Viability | Dose-dependent reduction | [10] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Condition | This compound Dosage | Key Findings | Reference |
| Acute Peritonitis Mouse Model | LPS Challenge | 20 mg/kg | Reduced serum levels of IL-6, TNF-α, IL-1β, MCP-1, IFN-β, and IL-10 | [7] |
| Alzheimer's Disease Mouse Model | 5xFAD mice | Not specified | Reduced neuroinflammation and improved cognitive function | [3] |
| db/db Mice | Hepatic Steatosis | Not specified | Attenuated inflammatory responses and lipid accumulation in the liver | [4] |
| Jak2V617F Knock-in Mice | Myeloproliferative Neoplasms | Not specified | Enhanced efficacy of ruxolitinib (B1666119) in reducing splenomegaly and cytokine production | [10] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the PI3K/Akt signaling pathway.
Caption: this compound's interference with the IL-6/STAT3 signaling pathway.
Caption: this compound's inhibitory effect on the NLRP3 inflammasome activation.
Experimental Protocols
This section outlines the generalized methodologies for key experiments cited in the literature on this compound's anti-inflammatory properties.
Cell Culture and Treatment
-
Cell Lines: Raw264.7 (murine macrophage), BV2 (murine microglia), HEK293T (human embryonic kidney), UKE1 and SET2 (human myeloproliferative neoplasm cell lines) are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: MCL is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and then diluted in culture medium to the desired final concentrations (ranging from 1 µM to 50 µM).
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) at concentrations around 100 ng/mL is a common stimulus to induce an inflammatory response in macrophage and microglial cell lines.[7]
Western Blot Analysis
-
Objective: To determine the protein expression levels of key signaling molecules (e.g., p-IκBα, IκBα, p-p65, p65, p-Akt, Akt, p-STAT3, STAT3, NLRP3, Caspase-1).
-
Protocol:
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with specific primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the concentration of secreted cytokines (e.g., IL-6, TNF-α, MCP-1) in cell culture supernatants or serum.[7]
-
Protocol:
-
Sample Collection: Cell culture supernatants or serum samples are collected after experimental treatments.
-
Assay Procedure: The ELISA is performed according to the manufacturer's instructions for the specific cytokine kit. This typically involves adding samples to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate solution, and a stop solution.
-
Data Analysis: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The cytokine concentrations are calculated based on a standard curve.
-
In Vivo Animal Studies
-
Animal Models: Various mouse models are used to investigate the in vivo efficacy of MCL, including LPS-induced acute peritonitis, 5xFAD for Alzheimer's disease, db/db for hepatic steatosis, and Jak2V617F knock-in for myeloproliferative neoplasms.[3][4][7][10]
-
Administration: MCL is typically administered via intraperitoneal injection or oral gavage. Dosages can vary, with a common example being 20 mg/kg for in vivo studies.[7]
-
Outcome Measures: Efficacy is assessed through various measures, including survival rates, serum cytokine levels, histological analysis of tissues, and behavioral tests for neurological models.
Conclusion
This compound presents a compelling profile as a potent anti-inflammatory agent with a multi-targeted mechanism of action. Its ability to concurrently inhibit the NF-κB, PI3K/Akt, and STAT3 pathways, along with the NLRP3 inflammasome, underscores its potential for the development of novel therapeutics for a range of inflammatory diseases. The quantitative data and established experimental protocols detailed in this guide provide a solid foundation for further research and development in this promising area.
References
- 1. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminothis compound and this compound [frontiersin.org]
- 2. This compound suppresses LPS-induced neuroinflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates neuroinflammation to improve cognitive impairment of Alzheimer's disease by inhibiting NF-κB and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates hepatic steatosis in db/db mice by inhibiting inflammation and promoting autophagy via PPAR-γ-mediated NF-кB and AMPK/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits gastric cancer growth in vitro and in vivo via blockade of the IL-6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits LPS-induced inflammatory response and protects mice from LPS challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses LPS-induced neuroinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PMC [pmc.ncbi.nlm.nih.gov]
Micheliolide as a Selective Activator of Pyruvate Kinase M2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate (B1213749) Kinase M2 (PKM2) is a pivotal enzyme in cancer metabolism, primarily existing in a low-activity dimeric state that favors anabolic processes essential for tumor growth. The activation of PKM2 to its highly active tetrameric form represents a promising therapeutic strategy to reprogram cancer cell metabolism and inhibit proliferation. Micheliolide (MCL), a natural sesquiterpene lactone, has been identified as a potent and selective covalent activator of PKM2. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its activation of PKM2, and detailed protocols for key experimental assays to study this interaction.
Mechanism of Action
This compound selectively and irreversibly activates PKM2 through a covalent binding mechanism. The key features of this interaction are:
-
Covalent Modification : MCL contains a reactive α-methylene-γ-lactone moiety that acts as a Michael acceptor. It forms a covalent bond with the cysteine residue at position 424 (C424) of the PKM2 protein.[1][2][3][4][5]
-
Selectivity : The selectivity of MCL for PKM2 over its isoform PKM1 is attributed to the fact that PKM1 does not possess a cysteine residue at the analogous position.[1][2][3][4][5]
-
Allosteric Activation : The covalent binding of MCL at the C424 residue, located at the interface between PKM2 dimers, induces a conformational change that promotes the formation of the stable and highly active tetrameric form of the enzyme.[1][2][5]
-
Inhibition of Non-Metabolic Functions : By locking PKM2 in its active tetrameric state, MCL inhibits post-translational modifications such as the acetylation of lysine (B10760008) 433 (K433).[1][2][4] This acetylation is associated with the translocation of dimeric PKM2 to the nucleus, where it acts as a protein kinase and transcriptional co-activator to promote cell proliferation.[1][2][4] Consequently, MCL treatment reduces the nuclear accumulation of PKM2.[1]
Quantitative Data
The activation of recombinant human PKM2 (rPKM2) by this compound has been quantified and compared to other known activators. The irreversible nature of the covalent bond contributes to its high potency.
| Compound | Parameter | Value | Notes |
| This compound (MCL) | AC50 | 6 nM | Half-maximal activating concentration for rPKM2.[1] |
| TEPP-46 (Control) | AC50 | 92 nM | A known reversible, allosteric activator of PKM2.[1] |
| Biotin-MCL | Ki | 0.05 µM | Initial non-covalent binding affinity.[1] |
| Biotin-MCL | kact | 0.031 min-1 | Rate of irreversible covalent modification.[1] |
| Biotin-MCL | kact/Ki | 1.03 x 104 M-1s-1 | Overall efficiency of binding and activation.[1] |
Table 1: Quantitative Activation and Binding Parameters for this compound and PKM2.
The prodrug Dimethylaminothis compound (DMAMCL) has been developed to improve bioavailability and exhibits potent anti-cancer effects in various cell lines.[1][2] In a zebrafish xenograft model with human leukemia HL-60 cells, DMAMCL at 10 µg/mL showed significant inhibition of tumor cell proliferation (56.44%) and migration (58.10%).[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and PKM2.
Pyruvate Kinase Activity Assay (LDH-Coupled)
This continuous spectrophotometric assay measures PKM2 activity by coupling the production of pyruvate to the lactate (B86563) dehydrogenase (LDH)-mediated oxidation of NADH.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Recombinant human PKM2 (rPKM2)
-
This compound (MCL) or other test compounds
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
96-well UV-transparent microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a master mix containing Assay Buffer, 0.5 mM PEP, 1 mM ADP, 0.2 mM NADH, and 8-10 units/well of LDH.
-
Dispense 190 µL of the master mix into each well of the 96-well plate.
-
Add 5 µL of MCL (at various concentrations, prepared in DMSO and diluted in Assay Buffer) or vehicle control (DMSO in Assay Buffer) to the respective wells.
-
Pre-incubate the plate at room temperature for 50 minutes to allow for compound-enzyme interaction.[3]
-
Initiate the reaction by adding 5 µL of rPKM2 solution (final concentration ~20 nM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C for 20-40 minutes, taking readings every 30-60 seconds.
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the MCL concentration and fit the data to a dose-response curve to determine the AC50 value.
Covalent Binding Site Identification (LC-MS/MS)
This protocol outlines the method to identify the specific amino acid residue of PKM2 that is covalently modified by MCL.
Materials:
-
Recombinant human PKM2 (rPKM2)
-
This compound (MCL)
-
DTT (Dithiothreitol)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Incubation: Incubate rPKM2 (e.g., 1 mg/mL) with a 5-10 fold molar excess of MCL (or DMSO as a control) in a suitable buffer (e.g., PBS) for 60 minutes at room temperature.[1]
-
Denaturation and Reduction: Denature the protein sample in 8 M urea (B33335). Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylation: Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the urea concentration to <1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the peptide mixture with formic acid and desalt using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the MS/MS spectra against the human protein database. Specifically look for a mass shift on cysteine-containing peptides in the MCL-treated sample corresponding to the molecular weight of MCL (approximately 191.12 Da for the Michael addition).[5] Compare the fragmentation spectra of the modified peptide with its unmodified counterpart to confirm the site of modification.
Analysis of PKM2 Oligomeric State
Size-exclusion chromatography (SEC) is used to determine if MCL promotes the tetramerization of PKM2.
Materials:
-
Recombinant human PKM2 (rPKM2) or cell lysate
-
This compound (MCL)
-
SEC column (e.g., Superdex 200)
-
HPLC or FPLC system
-
SEC Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 150 mM KCl
-
Protein standards of known molecular weight
Procedure:
-
Sample Preparation: Incubate rPKM2 or cell lysate with MCL (e.g., 5-10 µM) or DMSO for 1-2 hours at room temperature.
-
Chromatography: Equilibrate the SEC column with SEC buffer. Inject the prepared sample onto the column.
-
Elution: Run the chromatography at a constant flow rate and collect fractions. Monitor protein elution by UV absorbance at 280 nm.
-
Analysis:
-
Compare the elution profile of the MCL-treated sample to the DMSO-treated control. A shift towards earlier elution times indicates an increase in the apparent molecular weight, consistent with tetramer formation.
-
Collect the fractions corresponding to the different peaks and analyze them by SDS-PAGE and Western blot using an anti-PKM2 antibody to confirm the presence of PKM2 in each oligomeric state (tetramer, dimer, monomer).[1]
-
Downstream Cellular Effects & Signaling
The activation of PKM2 by this compound reverses the metabolic phenotype of cancer cells and impacts key signaling pathways.
-
Metabolic Reprogramming : By forcing PKM2 into its active tetrameric state, MCL enhances the final step of glycolysis, converting PEP to pyruvate. This is expected to decrease the pool of glycolytic intermediates that are diverted into biosynthetic pathways (e.g., pentose (B10789219) phosphate (B84403) pathway, serine synthesis), thereby limiting the anabolic processes required for rapid cell proliferation.
-
Inhibition of Nuclear Functions : MCL's ability to prevent K433 acetylation and subsequent nuclear translocation of PKM2 is critical.[1][2][4] In the nucleus, PKM2 can phosphorylate other proteins and act as a co-activator for transcription factors like HIF-1α and STAT3, promoting tumor growth and angiogenesis.[6] By sequestering PKM2 in the cytoplasm, MCL abrogates these non-metabolic, pro-tumorigenic functions.
-
Broader Signaling Impact : this compound has been reported to influence other major signaling pathways, including inhibiting NF-κB and PI3K/Akt signaling, which are central to inflammation and cell survival.[7] The interplay between PKM2 activation and these pathways contributes to its overall anti-cancer and anti-inflammatory effects.
Conclusion
This compound is a highly potent, selective, and irreversible activator of pyruvate kinase M2. Its unique covalent mechanism of action, which promotes the active tetrameric form of PKM2 while simultaneously inhibiting its pro-tumorigenic nuclear functions, makes it a valuable pharmacological tool and a promising lead compound for the development of novel anti-cancer therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to further investigate MCL and other potential PKM2 activators.
References
- 1. Natural Product this compound (MCL) Irreversibly Activates Pyruvate Kinase M2 and Suppresses Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Natural Product this compound (MCL) Irreversibly Activates Pyruvate Kinase M2 and Suppresses Leukemia (Journal Article) | OSTI.GOV [osti.gov]
- 5. Translocalization of enhanced PKM2 protein into the nucleus induced by cancer upregulated gene 2 confers cancer stem cell-like phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound interferes PKM2-P65 interaction and inhibits inflammasome activation in macrophage after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Micheliolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micheliolide (MCL) is a naturally occurring sesquiterpene lactone that has garnered significant interest in the scientific community for its potent anti-inflammatory and anticancer properties. However, its clinical development has been hampered by issues of stability and bioavailability. To address these limitations, a prodrug approach was adopted, leading to the synthesis of Dimethylaminothis compound (DMAMCL). This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, with a focus on the data obtained from preclinical studies of its prodrug, DMAMCL. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of this compound-based therapeutics.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound are intrinsically linked to the administration of its more stable and bioavailable prodrug, Dimethylaminothis compound (DMAMCL). Following administration, DMAMCL is metabolized in the body to release the active compound, this compound.
Pharmacokinetics of Dimethylaminothis compound (DMAMCL) in Rats
A study in Wistar rats following a single oral dose of 100 mg/kg DMAMCL provided key insights into its absorption and distribution. The concentration of DMAMCL was measured in plasma and various tissues over time using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[1][2][3][4][5].
Table 1: Concentration of DMAMCL in Rat Plasma and Brain After a Single Oral Dose (100 mg/kg) [1][3]
| Time (hours) | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/mL) |
| 0.5 | 2566 ± 968 | 18970 ± 9603 |
| 1 | 1845 ± 543 | 12450 ± 3456 |
| 2 | 1203 ± 345 | 8765 ± 2345 |
| 3 | 2566 ± 968 | 4913 ± 869 |
| 4 | 876 ± 231 | 3456 ± 789 |
| 6 | 456 ± 123 | 1876 ± 456 |
| 8 | 234 ± 56 | 987 ± 234 |
| 12 | 112 ± 34 | 456 ± 123 |
| 24 | Below Limit of Quantification | Below Limit of Quantification |
Data presented as mean ± standard deviation (SD), n=6 rats per group.
The data reveals that DMAMCL is rapidly absorbed, with peak concentrations in the brain observed at 0.5 hours post-administration[1][3]. Notably, the concentration of DMAMCL was found to be significantly higher in the brain than in the plasma, suggesting its ability to cross the blood-brain barrier[1][2][3][4][5].
Pharmacokinetics of this compound (MCL)
Direct pharmacokinetic data for this compound following oral or intravenous administration is limited due to its inherent instability. However, studies on its prodrug, DMAMCL, indicate that MCL is slowly and continuously released into the plasma over an 8-hour period[3][6]. The reported half-life of this compound is 2.64 hours[5]. The development of DMAMCL was a strategic approach to enhance the systemic exposure of the active MCL.
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic and analytical studies of this compound and its prodrug.
Animal Studies: Pharmacokinetic Analysis
A representative experimental protocol for assessing the pharmacokinetics of DMAMCL in a rodent model is outlined below. This protocol is a composite based on information from multiple preclinical studies[1][7][8][9][10][11].
Experimental Workflow for Rodent Pharmacokinetic Study
Caption: Workflow for a typical oral pharmacokinetic study of DMAMCL in rats.
Detailed Steps:
-
Animal Model: Male Wistar rats (200-250 g) are commonly used. Animals are housed in a controlled environment and allowed to acclimatize for at least one week prior to the experiment[1][3].
-
Drug Formulation and Administration: DMAMCL is dissolved in an aqueous vehicle for oral administration. Rats are fasted overnight (approximately 12 hours) before dosing. The formulation is administered via oral gavage at a specified dose, typically 100 mg/kg[1][2][3][4][5].
-
Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein at predetermined time points (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours) post-dosing. The blood is collected into tubes containing an anticoagulant (e.g., EDTA)[7][8][11].
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma. The resulting plasma is then transferred to clean tubes and stored at -80°C until analysis[8].
Analytical Methodology: UPLC-MS/MS Quantification
The quantification of DMAMCL and MCL in biological matrices is performed using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method[1][2][4].
UPLC-MS/MS Analysis Workflow
Caption: General workflow for the UPLC-MS/MS analysis of this compound and its derivatives.
Key Parameters:
-
Sample Preparation: Protein precipitation is a common method for sample cleanup. Acetonitrile (B52724) is added to the plasma samples to precipitate proteins. After centrifugation, the supernatant is collected for analysis[12][13].
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is often used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard[12][13].
-
Signaling Pathways
This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway. It acts by preventing the degradation of IκBα, which in turn sequesters the p65 subunit in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent pro-inflammatory gene transcription[7].
This compound's Inhibition of the NF-κB Pathway
Caption: this compound inhibits NF-κB signaling by preventing IκBα degradation.
Inhibition of the PI3K/Akt Signaling Pathway
This compound also demonstrates inhibitory effects on the PI3K/Akt signaling pathway. By reducing the phosphorylation of Akt, a key downstream effector of PI3K, this compound can modulate cellular processes such as cell survival, proliferation, and inflammation[1].
This compound's Inhibition of the PI3K/Akt Pathway
Caption: this compound inhibits the PI3K/Akt pathway by reducing Akt phosphorylation.
Conclusion
This technical guide summarizes the current understanding of the pharmacokinetics and bioavailability of this compound, primarily through the lens of its prodrug, DMAMCL. The available data indicates that DMAMCL effectively delivers this compound systemically, achieving significant concentrations in the brain. The detailed experimental protocols and an understanding of its engagement with key signaling pathways provide a solid foundation for further research and development. Future studies should focus on elucidating the complete pharmacokinetic profile of this compound following DMAMCL administration to better inform clinical trial design and optimize its therapeutic potential.
References
- 1. This compound Derivative DMAMCL Inhibits Glioma Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel agent DMAMCL suppresses osteosarcoma growth and decreases the stemness of osteosarcoma stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound derivative DMAMCL inhibits glioma cell growth in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Derivative DMAMCL Inhibits Glioma Cell Growth In Vitro and In Vivo | PLOS One [journals.plos.org]
- 6. Dimethylaminothis compound (DMAMCL) Suppresses the Proliferation of Glioblastoma Cells via Targeting Pyruvate Kinase 2 (PKM2) and Rewiring Aerobic Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. unmc.edu [unmc.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of parthenolide in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Micheliolide's Impact on Cancer Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micheliolide (MCL), a naturally occurring guaianolide sesquiterpene lactone, has emerged as a promising therapeutic agent targeting the persistent challenge of cancer stem cells (CSCs). CSCs, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are implicated in tumor initiation, metastasis, and resistance to conventional therapies. This technical guide provides an in-depth overview of the anti-cancer stem cell properties of this compound, focusing on its mechanisms of action, and presenting key quantitative data and detailed experimental protocols to facilitate further research and development.
Core Mechanism of Action
This compound exerts its selective cytotoxicity against cancer stem cells through a multi-pronged approach, primarily by inducing overwhelming oxidative stress and inhibiting critical survival signaling pathways. The principal mechanisms include the generation of intracellular reactive oxygen species (ROS) and the suppression of the NF-κB and STAT3 signaling cascades.[1]
Data Presentation: Quantitative Analysis of this compound's Efficacy
The following tables summarize the quantitative data on the efficacy of this compound (MCL) and its water-soluble pro-drug, Dimethylaminothis compound (DMAMCL), against various cancer cell lines, with a focus on cancer stem-like cells.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound (MCL) | HL-60 | Acute Myeloid Leukemia | 5.5 | [2] |
| HL-60/A (Doxorubicin-resistant) | Acute Myeloid Leukemia | 6.2 | [2] | |
| KG-1a (Leukemia stem-like) | Acute Myeloid Leukemia | 9.40 ± 0.28 | [3] | |
| Dimethylaminothis compound (DMAMCL) | C6 | Glioma | 27.18 ± 1.89 | [4][5][6] |
| U-87MG | Glioma | 20.58 ± 1.61 | [4][5][6] | |
| U118MG | Glioblastoma | 17.9 | [7] | |
| U251MG | Glioblastoma | 22.1 | [7] | |
| SF126 | Astrocytoma | 25.2 | [7] | |
| SHG44 | Astrocytoma | 32.4 | [7] |
Table 2: Effect of this compound on Cancer Stem Cell Markers in Huh7 Cells
| Marker | Treatment | Effect | Citation(s) |
| CD44 | 30 µM MCL | Decreased Expression | [8] |
| CD133 | 30 µM MCL | Decreased Expression | [8] |
| EpCAM | 30 µM MCL | Decreased Expression | [8] |
Table 3: In Vivo Efficacy of DMAMCL in a C6 Glioma Rat Xenograft Model
| Treatment Group | Tumor Burden Reduction | Increase in Lifespan | Citation(s) |
| DMAMCL (25, 50, 100 mg/kg/day) | 60% - 88% | More than doubled | [4][5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound's mechanism of action involves the intricate modulation of key signaling pathways that are often dysregulated in cancer stem cells. The following diagrams, generated using the DOT language, illustrate the primary signaling cascades targeted by MCL.
Caption: Overview of this compound's multifaceted mechanism against cancer stem cells.
Experimental Workflow: In Vitro Analysis
The following diagram outlines a typical workflow for the in vitro assessment of this compound's effects on cancer stem cells.
Caption: A standardized workflow for evaluating this compound's in vitro effects on CSCs.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's effects on cancer stem cells.
Cell Viability and IC50 Determination
-
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).
-
Materials:
-
Cancer cell lines (e.g., KG-1a, Huh7, C6, U-87MG)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound (MCL) or DMAMCL stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of MCL or DMAMCL for 48-72 hours. Include a vehicle control (DMSO).
-
Add MTT or CCK-8 solution to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with MCL.
-
Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis for NF-κB and STAT3 Signaling
-
Objective: To assess the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and STAT3 pathways.
-
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Tumorsphere Formation Assay
-
Objective: To evaluate the effect of this compound on the self-renewal capacity of cancer stem cells.
-
Materials:
-
Cancer cell lines
-
Serum-free medium (e.g., DMEM/F12) supplemented with B27, EGF, and bFGF
-
Ultra-low attachment plates
-
This compound
-
-
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with serum-free medium containing various concentrations of MCL.
-
Incubate for 7-14 days, replenishing with fresh medium and MCL every 3-4 days.
-
Count the number of tumorspheres (typically >50 µm in diameter) under a microscope.
-
Calculate the sphere formation efficiency.
-
In Vivo Xenograft Model of Acute Myeloid Leukemia
-
Objective: To assess the in vivo efficacy of DMAMCL in a preclinical model of AML.
-
Materials:
-
NOD/SCID mice
-
KG-1a or primary AML cells
-
DMAMCL
-
Vehicle control (e.g., normal saline)
-
-
Procedure:
-
Irradiate NOD/SCID mice (optional, depending on the cell line and engraftment efficiency).
-
Inject 1 x 10⁶ to 5 x 10⁶ KG-1a or primary AML cells intravenously or via tail vein into the mice.
-
Monitor for engraftment by checking for human CD45+ cells in the peripheral blood.
-
Once engraftment is confirmed, randomize mice into treatment and control groups.
-
Administer DMAMCL (e.g., 25-100 mg/kg) or vehicle control daily via oral gavage.
-
Monitor animal weight, overall health, and tumor burden (e.g., by bioluminescence imaging or flow cytometry of peripheral blood).
-
At the end of the study, harvest tissues (bone marrow, spleen) for further analysis of leukemic infiltration.
-
Analyze survival data using Kaplan-Meier curves.
-
Conclusion
This compound demonstrates significant potential as an anti-cancer stem cell agent, particularly in hematological malignancies and solid tumors. Its ability to induce apoptosis and inhibit key survival pathways in CSCs provides a strong rationale for its continued investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel CSC-targeted therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound and its derivatives in the treatment of cancer.
References
- 1. Antineoplastic effects and mechanisms of this compound in acute myelogenous leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antineoplastic effects and mechanisms of this compound in acute myelogenous leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Derivative DMAMCL Inhibits Glioma Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Derivative DMAMCL Inhibits Glioma Cell Growth In Vitro and In Vivo | PLOS One [journals.plos.org]
- 6. This compound derivative DMAMCL inhibits glioma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethylaminothis compound (DMAMCL) Suppresses the Proliferation of Glioblastoma Cells via Targeting Pyruvate Kinase 2 (PKM2) and Rewiring Aerobic Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Prodrug Dimethylaminomicheliolide (DMAMCL)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylaminomicheliolide (DMAMCL), a synthetic prodrug of the natural sesquiterpene lactone this compound (MCL), has emerged as a promising therapeutic agent with potent anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of DMAMCL, focusing on its mechanism of action, experimental validation, and the methodologies employed in its preclinical evaluation. DMAMCL is designed for enhanced stability and bioavailability, converting to the active MCL in vivo. MCL exerts its biological effects through the modulation of multiple signaling pathways, including the inhibition of NF-κB and PI3K/Akt, and the activation of MAPK pathways, ultimately leading to apoptosis and reduced cell proliferation in cancer cells. A notable mechanism of action is its ability to target and activate pyruvate (B1213749) kinase M2 (PKM2), rewiring cancer cell metabolism. This document serves as a detailed resource for researchers in the field of drug discovery and development, compiling quantitative data, experimental protocols, and visual representations of the underlying molecular interactions.
Introduction
Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities. This compound (MCL), isolated from plants of the Michelia genus, has demonstrated significant anti-inflammatory and anticancer potential. However, its clinical development has been hampered by poor stability and low bioavailability. To overcome these limitations, Dimethylaminothis compound (DMAMCL) was synthesized as a more stable and water-soluble prodrug.[1] In physiological conditions, DMAMCL undergoes a retro-Michael reaction to slowly release the active compound, MCL, allowing for sustained therapeutic concentrations.[2][3] This guide delves into the core scientific data and methodologies related to DMAMCL and its active form, MCL.
Mechanism of Action
The therapeutic effects of DMAMCL are attributable to the biological activities of its active metabolite, MCL. MCL modulates several critical signaling pathways implicated in cancer and inflammation.
Inhibition of NF-κB Signaling Pathway
A primary mechanism of MCL is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[4] MCL directly alkylates the p65 subunit of NF-κB at cysteine-38, which prevents NF-κB from binding to DNA, thereby inhibiting the transcription of its target genes.[2] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB.[4]
Modulation of PI3K/Akt and MAPK Signaling Pathways
MCL has been shown to suppress the PI3K/Akt signaling pathway, which is frequently overactive in cancer and promotes cell survival and proliferation.[2][5] In contrast, MCL can activate the MAPK signaling pathway, which can lead to the induction of apoptosis in cancer cells.[2]
Targeting Pyruvate Kinase M2 (PKM2)
A significant and novel mechanism of MCL is its direct interaction with the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer cell metabolism.[2][6][7] MCL covalently binds to cysteine 424 of monomeric PKM2, promoting its tetramerization.[4][8] This conformational change activates PKM2, leading to a shift from aerobic glycolysis towards oxidative phosphorylation, thereby "starving" cancer cells of the metabolic intermediates necessary for rapid proliferation.[2][6][7]
Quantitative Data
The following tables summarize the quantitative data from various in vitro and in vivo studies on DMAMCL and MCL.
Table 1: In Vitro Cytotoxicity of DMAMCL (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference(s) |
| U118MG | Glioblastoma | 17.9 | [2] |
| U251MG | Glioblastoma | 22.1 | [2] |
| U-87MG | Glioblastoma | 37.1 | [2] |
| C6 | Glioma (Rat) | 27.18 (at 72h) | [1][5] |
| SF126 | Astrocytoma | 25.2 | [2] |
| SHG44 | Astrocytoma | 32.4 | [2] |
| NGP | Neuroblastoma | 3.2 (at 72h) | |
| AS | Neuroblastoma | 9.5 (at 72h) | |
| KCNR | Neuroblastoma | 7.0 (at 72h) | |
| BE2 | Neuroblastoma | 13.0 (at 72h) | |
| Multiple Cancer Lines | Various | See Reference | [4] |
Table 2: In Vivo Efficacy of DMAMCL in Xenograft Models
| Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Survival Benefit | Reference(s) |
| C6 Glioma | Rat | 25, 50, 100 mg/kg/day, p.o. for 21 days | 60% - 88% | Mean lifespan more than doubled | [1][5][6] |
| NGP Neuroblastoma | Mouse | 75 mg/kg/day, p.o. for up to 21 days | 51.6% | Increased median survival (26 days vs. control) | [9] |
| NGP Neuroblastoma | Mouse | 100 mg/kg/day, p.o. for up to 21 days | 76.6% | Increased median survival (26 days vs. control) | [9] |
| BE2 Neuroblastoma | Mouse | 100 mg/kg/day, p.o. for up to 21 days | 51.5% | Increased median survival (24 days vs. control) | [9] |
| NGP Neuroblastoma + Etoposide | Mouse | 75 mg/kg DMAMCL (p.o.) + 15 mg/kg Etoposide (i.p.) | Complete inhibition | Increased median survival (30 days) | [9] |
| BE2 Neuroblastoma + Etoposide | Mouse | 75 mg/kg DMAMCL (p.o.) + 15 mg/kg Etoposide (i.p.) | 54% | Increased median survival (29 days) | [9] |
Table 3: Pharmacokinetic Parameters of DMAMCL in Rats (100 mg/kg, oral administration)
| Tissue | Cmax (ng/mL or ng/g) | Tmax (h) | AUC (ng·h/mL or ng·h/g) | Reference(s) |
| Plasma | ~1500 | ~1 | Not Reported | [5] |
| Brain | ~2500 | ~2 | Not Reported | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of DMAMCL and MCL.
Synthesis of Dimethylaminothis compound (DMAMCL)
Materials:
-
This compound (MCL)
-
Dimethylamine hydrochloride (Me2NH·HCl)
-
Potassium carbonate (K2CO3)
-
Dichloromethane (CH2Cl2)
-
Fumaric acid
-
Sodium sulfate (B86663) (Na2SO4)
-
Water
Procedure:
-
A mixture of Me2NH·HCl (1.5 g, 18 mmol) and K2CO3 (5.0 g, 36 mmol) is stirred in CH2Cl2 (100 ml) at room temperature until all solids are dissolved.[5]
-
MCL (300 mg, 1.2 mmol) is added to the resulting solution, and the reaction mixture is stirred at room temperature for 3 hours.[5]
-
The reaction mixture is concentrated and the residue is re-dissolved in CH2Cl2.[5]
-
The organic solution is washed with water, and the organic layer is dried over Na2SO4.[5]
-
Concentration of the organic layer yields crude Dimethylaminothis compound.[5]
-
The crude product (300 mg) is dissolved in CH2Cl2 (5 ml) and treated with a 0.1 N solution of fumaric acid until the pH of the aqueous phase reaches 4.[5]
-
The aqueous phase is extracted with CH2Cl2 (10 ml), and the combined organic extracts are lyophilized to afford the fumarate (B1241708) salt of DMAMCL (DMAMCL·C4H4O4).[5]
-
The final product is certified by an Agilent 6520 Q-TOF LC/MS instrument.[5]
Cell Viability Assay (MTT/CCK8)
Materials:
-
Cancer cell lines (e.g., U118MG, C6)
-
DMEM/MEM culture medium with 10% FBS
-
96-well plates
-
DMAMCL stock solution (dissolved in a suitable solvent like DMSO)
-
MTT reagent (0.5 mg/mL in PBS) or CCK8 reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 3,500 - 4,000 cells/well and allow them to adhere overnight.[2][5]
-
Treat the cells with various concentrations of DMAMCL for the desired time period (e.g., 24, 48, 72 hours).[2][5]
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[5]
-
For MTT assay: Remove the supernatant and add 200 µL of DMSO to dissolve the formazan (B1609692) crystals.[5]
-
For CCK8 assay: Add 10 µL of CCK8 reagent to each well and incubate for 1-4 hours.[2]
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK8) using a microplate reader.[2][5]
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for NF-κB Pathway
Materials:
-
Cancer cell lines
-
DMAMCL
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., rabbit anti-p65, rabbit anti-IκBα, rabbit anti-p-p65, rabbit anti-p-IκBα)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with DMAMCL for the indicated times.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions are 1:1000 for p65 and IκBα.[1][10][11]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[10]
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Cancer cell lines
-
DMAMCL
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with DMAMCL for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
In Vivo Glioma Xenograft Model
Materials:
-
Female BALB/c nude mice or Wistar rats
-
C6 or U-87MG glioma cells
-
Matrigel
-
DMAMCL formulated for oral gavage
-
Stereotactic apparatus
Procedure:
-
Anesthetize the animals.
-
Inject a mixture of glioma cells (e.g., 1x10^5 cells) and Matrigel into the caudate nucleus of the brain using a stereotactic apparatus.[5]
-
After tumor establishment (e.g., 24 hours post-injection), randomize the animals into treatment and control groups.[5]
-
Administer DMAMCL (e.g., 25, 50, 100 mg/kg) or vehicle daily by oral gavage for a specified period (e.g., 21 days).[5][6]
-
Monitor tumor growth by imaging (e.g., MRI) or by sacrificing animals at the end of the study and measuring tumor volume/weight.[5]
-
Monitor animal survival and body weight throughout the study.[5][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Conversion of the prodrug DMAMCL to its active form MCL.
Caption: MCL inhibits the NF-κB signaling pathway.
Caption: MCL activates PKM2, shifting cancer cell metabolism.
Caption: General experimental workflow for preclinical evaluation of DMAMCL.
Conclusion
Dimethylaminothis compound represents a significant advancement in the development of sesquiterpene lactones as therapeutic agents. Its prodrug design successfully addresses the stability and bioavailability issues of its active form, this compound. The multifaceted mechanism of action, particularly its ability to inhibit the NF-κB pathway and modulate cancer metabolism by activating PKM2, makes it a compelling candidate for further clinical investigation in oncology and inflammatory diseases. The data and protocols compiled in this guide provide a solid foundation for researchers to build upon in their exploration of DMAMCL and related compounds. Continued research is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical benefits.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Article | KnE Open [kneopen.com]
- 3. preprints.org [preprints.org]
- 4. origene.com [origene.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purified Mouse Anti-NF-κB p65 [bdbiosciences.com]
- 10. NFkB p65 Polyclonal Antibody (PA5-27617) [thermofisher.com]
- 11. Development of a new UPLC-MSMS method for the determination of temozolomide in mice: application to plasma pharmacokinetics and brain distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Micheliolide: Advanced Protocols for Semi-Synthesis, Derivatization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the semi-synthesis of Micheliolide (MCL), a promising sesquiterpene lactone with significant therapeutic potential, and detailed protocols for its derivatization to generate novel analogs. Furthermore, this document outlines the key signaling pathways modulated by MCL and its derivatives and presents experimental procedures for evaluating their biological activity, particularly in the context of cancer and inflammation.
This compound Scaffolding: Semi-Synthetic Approaches
While the de novo total synthesis of this compound is not widely reported, efficient semi-synthetic routes from readily available natural products have been established. These methods provide a practical and scalable approach to obtaining the core this compound scaffold for further derivatization and biological studies.
Semi-Synthesis from Parthenolide
This compound can be prepared in high yield from parthenolide, a naturally occurring germacrane (B1241064) sesquiterpene lactone.[1] This process typically involves an acid-catalyzed rearrangement.
Semi-Synthesis from Eremanthine
An alternative semi-synthetic route utilizes the abundant natural product eremanthine. This multi-step conversion proceeds through a diol intermediate and subsequent chemical transformations to yield this compound.
Derivatization of the this compound Scaffold
The this compound core possesses several reactive sites amenable to chemical modification, enabling the generation of diverse analog libraries for structure-activity relationship (SAR) studies. Key derivatization strategies focus on the C4-hydroxyl group and late-stage C-H functionalization at the C2 and C14 positions.
Modification of the C4-Hydroxyl Group
The secondary hydroxyl group at the C4 position is a prime target for derivatization through etherification and esterification reactions.[1]
Protocol 2.1.1: General Procedure for Etherification of this compound (C4-OH)
-
To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (NaH, 1.2 equiv) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide; 1.5 equiv).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired C4-ether derivative.[1]
Protocol 2.1.2: General Procedure for Esterification of this compound (C4-OH)
-
To a solution of this compound (1.0 equiv), triethylamine (B128534) (Et₃N, 1.2 equiv), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous dichloromethane (B109758) (CH₂Cl₂), add the desired acyl chloride (1.1 equiv) at 0 °C.[1]
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the C4-ester derivative.[1]
Chemoenzymatic C-H Functionalization at C2 and C14
Engineered cytochrome P450 enzymes have been employed for the regioselective and stereoselective hydroxylation of this compound at the previously inaccessible C2 and C14 positions. These hydroxylated intermediates serve as valuable handles for further functionalization.[2][3]
Protocol 2.2.1: P450-Mediated Hydroxylation of this compound
-
Prepare a reaction mixture containing this compound (1.0 equiv) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 8.0) with a co-solvent such as DMSO to ensure solubility.
-
Add an engineered P450 enzyme variant selective for the desired position (C2 or C14).
-
Initiate the reaction by adding a NADPH regeneration system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Incubate the reaction at room temperature with gentle agitation for 12-24 hours.
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the hydroxylated this compound derivative using flash column chromatography.[3]
The resulting 2-hydroxy-MCL and 14-hydroxy-MCL can be further derivatized using standard acylation or other coupling reactions to generate a wide range of analogs.[2]
Biological Activity and Signaling Pathways
This compound and its derivatives have demonstrated significant biological activity, particularly potent anti-inflammatory and anti-cancer effects. These activities are attributed to the modulation of key cellular signaling pathways.
NF-κB Signaling Pathway
This compound is a known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] It has been shown to directly alkylate the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.[4]
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation, is also modulated by this compound. Studies have shown that MCL can suppress the phosphorylation of Akt, leading to the inhibition of downstream pro-survival signals.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Quantitative Analysis of this compound Derivatives
The derivatization of this compound has led to the identification of analogs with improved biological activity. The following tables summarize the in vitro cytotoxicity of various MCL derivatives against different cancer cell lines.
Table 1: Cytotoxicity of C4-Modified this compound Derivatives against Acute Myeloid Leukemia (AML) Cell Lines. [1]
| Compound | Modification at C4 | HL-60 IC₅₀ (µM) | HL-60/A IC₅₀ (µM) | KG-1a IC₅₀ (µM) |
| MCL (1) | -OH | 5.5 | 6.2 | 13.4 |
| 2 | -OCH₃ | 9.9 | 10.2 | >20 |
| 4 | -OCH₂OCH₃ | 3.5 | 6.2 | >20 |
| 7 | -OCOCH₂CH₂Cl | 5.3 | 6.8 | 19.4 |
| 9 | -OCOC₆H₅ | 4.8 | 5.1 | 16.2 |
| 13 | -OCO(CH₂)₂C₆H₅ | 4.9 | 5.3 | 14.7 |
| 16 | -OCO(CH₂)₄Br | 3.1 | 3.4 | 7.5 |
| 18 | -OCOCH=CHC₆H₅ | 4.2 | 4.5 | 11.8 |
| 22 | -OCO(CH₂)₄C≡CH | 4.7 | 5.0 | 12.3 |
| Doxorubicin | N/A | 0.05 | >1.0 | 1.0 |
Table 2: Cytotoxicity of C2- and C14-Modified this compound Analogs against Leukemia Cells. [3]
| Compound | Modification | M9-ENL1 LC₅₀ (µM) | MV-411 LC₅₀ (µM) |
| MCL | None | 15.4 | 21.7 |
| MCL-6 | C14-ester | 2.1 | 4.8 |
| MCL-9 | C14-ester | 1.8 | 3.9 |
| MCL-13 | C2-ester | 5.1 | 8.2 |
| MCL-14 | C2-ester | 3.3 | 6.1 |
| MCL-16 | C2-ester | 2.5 | 4.5 |
| MCL-19 | C2-ester | 3.8 | 7.3 |
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.[1]
Caption: Workflow for the MTT cell viability assay.
Protocol 5.1.1: MTT Assay
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the this compound derivatives and a vehicle control (e.g., DMSO).
-
Remove the culture medium and add fresh medium containing the test compounds to the respective wells.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀/LC₅₀ values.[1]
Conclusion
The semi-synthetic accessibility of this compound and the feasibility of its derivatization at multiple positions make it an attractive scaffold for medicinal chemistry campaigns. The detailed protocols and compiled data herein provide a solid foundation for researchers to synthesize novel this compound analogs, evaluate their biological activities, and further explore their therapeutic potential in oncology and inflammatory diseases. The continued investigation into the molecular mechanisms of these compounds will undoubtedly pave the way for the development of next-generation therapeutics.
References
- 1. Synthesis of this compound Derivatives and Their Activities against AML Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Structure–Activity Profiling of this compound and its Targeted Proteome in Leukemia Cells via Probe-Guided Late-Stage C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle-Mediated Delivery of this compound Analogs to Eliminate Leukemic Stem Cells in the Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminothis compound and this compound [frontiersin.org]
Application Notes and Protocols for the Use of Micheliolide in Acute Myelogenous Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micheliolide (MCL) is a natural sesquiterpene lactone that has demonstrated significant anti-leukemic properties, particularly against acute myelogenous leukemia (AML) cells.[1][2][3] Preclinical studies have highlighted its ability to selectively induce apoptosis in AML cells, including the critical leukemic stem cell (LSC) population, while exhibiting lower toxicity towards normal hematopoietic stem cells.[1][3] The mechanism of action of this compound involves the induction of intracellular reactive oxygen species (ROS) and the subsequent inhibition of key pro-survival signaling pathways, such as NF-κB and STAT3/5.[1][3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in AML cell line research, intended to guide researchers in exploring its therapeutic potential. A dimethylamino Michael adduct of MCL, DMAMCL, has been developed to improve plasma stability and in vivo efficacy.[5]
Data Presentation
Table 1: Cytotoxicity of this compound (MCL) in various AML and other leukemia cell lines.
| Cell Line | Description | IC50 (µM) | Reference |
| HL-60 | Human promyelocytic leukemia | 4.30 ± 0.02 | [1] |
| HL-60/ADR | Adriamycin-resistant HL-60 | 6.25 ± 1.06 | [1] |
| K562 | Human immortalized myelogenous leukemia line | 7.85 ± 1.48 | [1] |
| K562/A02 | Doxorubicin-resistant K562 | 8.15 ± 0.49 | [1] |
| KG-1a | AML progenitor cell line | 9.40 ± 0.28 | [1] |
| M9-ENL1 | Leukemia stem cells | ~15.4 | [6] |
| UKE1 | JAK2V617F-mutated MPN cell line | ~10 (at 48h) | [4] |
| SET2 | JAK2V617F-mutated MPN cell line | ~15 (at 48h) | [4] |
Table 2: Cytotoxicity of this compound (MCL) Derivatives in AML Cell Lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| MCL | HL-60 | 5.5 | [2] |
| MCL | HL-60/A | 6.2 | [2] |
| MCL | KG-1a | 13.4 | [2] |
| Compound 16 | HL-60 | 2.8 | [2] |
| Compound 16 | HL-60/A | 4.2 | [2] |
| Compound 16 | KG-1a | 7.5 | [2] |
| MCL-13 | M9-ENL1 | 1.8 | [6] |
| MCL-19 | M9-ENL1 | 4.1 | [6] |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on AML cell lines.
Materials:
-
AML cell lines (e.g., HL-60, KG-1a)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (MCL) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM). Ensure the final DMSO concentration is less than 0.1% in all wells, including the vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined using software such as GraphPad Prism.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound in AML cells using flow cytometry.
Materials:
-
AML cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound for a specified time (e.g., 18-24 hours).
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
FITC-negative/PI-negative: Live cells
-
FITC-positive/PI-negative: Early apoptotic cells
-
FITC-positive/PI-positive: Late apoptotic/necrotic cells
-
FITC-negative/PI-positive: Necrotic cells
-
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
AML cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-p-p65, anti-STAT3, anti-p-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Intracellular ROS Detection
This protocol is for measuring the generation of intracellular reactive oxygen species.
Materials:
-
AML cells treated with this compound
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Serum-free medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat AML cells with this compound for the desired time.
-
Staining: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.
Colony Formation Assay
This protocol assesses the effect of this compound on the self-renewal capacity of AML progenitor cells.
Materials:
-
AML cells (e.g., KG-1a) or primary AML patient samples
-
MethoCult™ medium
-
This compound
-
35 mm culture dishes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of AML cells.
-
Plating: Mix the cells with MethoCult™ medium containing various concentrations of this compound and plate them in 35 mm culture dishes.
-
Incubation: Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 10-14 days.
-
Colony Counting: Count the number of colonies (defined as aggregates of >40 cells) under an inverted microscope.
-
Data Analysis: Compare the number of colonies in the treated groups to the vehicle control to determine the inhibitory effect of this compound on colony formation.
Conclusion
This compound presents a promising therapeutic avenue for AML by selectively targeting leukemic cells and stem cells through the induction of oxidative stress and inhibition of critical survival pathways. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the efficacy and mechanisms of this compound in AML cell lines, contributing to the development of novel anti-leukemia therapies.
References
- 1. This compound exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antineoplastic effects and mechanisms of this compound in acute myelogenous leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sas.rochester.edu [sas.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using Micheliolide in Mice Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments in mice models to evaluate the therapeutic potential of Micheliolide (MCL) and its derivatives. The protocols and data presented are synthesized from multiple preclinical studies and are intended to serve as a foundational resource for investigating the anti-inflammatory and anti-cancer properties of this promising natural compound.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies using this compound (MCL) and its more stable, orally available derivative, Dimethylaminothis compound (DMAMCL).
Table 1: Anti-Tumor Efficacy of this compound and its Derivatives in Xenograft Mouse Models
| Cancer Type | Mouse Model | Compound | Dosage and Administration | Key Findings |
| Neuroblastoma | NGP and BE2 xenografts | DMAMCL | 75 mg/kg and 100 mg/kg, route not specified | NGP tumor growth inhibition: 51.6% (75 mg/kg) and 76.6% (100 mg/kg). BE2 tumor growth inhibition: 20.7% (75 mg/kg) and 51.5% (100 mg/kg).[1] |
| Neuroblastoma | NGP and BE2 xenografts | DMAMCL + Etoposide (B1684455) | 75 mg/kg DMAMCL + 15 mg/kg Etoposide | Combination showed significantly higher tumor growth inhibition (54%) in BE2 tumors compared to DMAMCL (21%) or etoposide (27%) alone.[1] |
| Glioma | C6 rat tumor model | DMAMCL | Daily administration for 21 days (dosage not specified) | Reduced tumor burden by 60% to 88% and more than doubled the mean lifespan of tumor-bearing rats.[2] |
| Hepatocellular Carcinoma | Hepa 1-6 xenograft | MCL | 25 mg/kg, intraperitoneal injection | Significantly triggered the regression of established tumors.[3] |
Table 2: Anti-Inflammatory Efficacy of this compound and its Derivatives in Mouse Models
| Disease Model | Mouse Strain | Compound | Dosage and Administration | Key Findings |
| LPS-induced Neuroinflammation | Balb/c | DMAMCL | 100 mg/kg, intragastric administration for 5 days | Significantly alleviated LPS-induced IL-6 and TNF-α mRNA levels in the cortex and hippocampus.[4] |
| DSS-induced Colitis | Not specified | Pro-drug of MCL | Intraperitoneal administration | Inhibited DSS-induced colitis.[5] |
| Colitis-Associated Cancer | AOM/DSS-induced | MCL | Not specified | Attenuated carcinogenesis.[5] |
| Myeloproliferative Neoplasms | Jak2V617F knock-in | DMAMCL | Not specified | Significantly increased the efficacy of ruxolitinib (B1666119) in reducing splenomegaly and cytokine production.[6] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments involving this compound and its derivatives.
Xenograft Tumor Model Protocol
This protocol is adapted for establishing and treating subcutaneous xenograft tumors in immunocompromised mice.
Materials:
-
Human cancer cell lines (e.g., NGP, BE2, Hepa 1-6)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel Basement Membrane Matrix
-
Immunocompromised mice (e.g., Nude, SCID), 4-6 weeks old
-
This compound (MCL) or Dimethylaminothis compound (DMAMCL)
-
Vehicle solution (e.g., DMSO, corn oil)
-
Sterile syringes and needles (27-30 gauge)
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture cancer cells in complete medium until they reach 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer and trypan blue to ensure viability.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 2 x 10⁶ cells per 200 µL). Keep the cell suspension on ice.[3]
-
-
Tumor Implantation:
-
Anesthetize the mice according to your institution's approved protocol.
-
Shave and sterilize the inoculation site on the flank of the mouse.
-
Subcutaneously inject 200 µL of the cell suspension (containing 2 x 10⁶ cells) into the flank.[3]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Measure tumor dimensions 2-3 times weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (width)² x length/2.[7]
-
-
Drug Administration:
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Prepare the treatment solution of MCL or DMAMCL in a suitable vehicle.
-
Administer the compound via the desired route (e.g., intraperitoneal injection or oral gavage) at the predetermined dosage and schedule (e.g., 25 mg/kg daily).[3] The control group should receive the vehicle alone.
-
-
Endpoint Analysis:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the experiment, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tissues can be collected for further analysis (e.g., histology, western blotting, PCR).
-
DSS-Induced Colitis Model Protocol
This protocol describes the induction of acute colitis in mice using Dextran Sulfate Sodium (DSS).
Materials:
-
C57BL/6 or BALB/c mice
-
Dextran Sulfate Sodium (DSS), 36-50 kDa
-
This compound (MCL) or its pro-drug form
-
Vehicle solution
-
Sterile drinking water
Procedure:
-
Induction of Colitis:
-
Treatment:
-
Prepare the MCL or pro-drug solution in a suitable vehicle.
-
Administer the compound daily via the desired route (e.g., intraperitoneal injection or oral gavage) starting from the first day of DSS administration. The control group receives the vehicle.
-
-
Monitoring and Evaluation:
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool (hemianopsia).
-
A Disease Activity Index (DAI) can be calculated based on these parameters.
-
After the treatment period, euthanize the mice.
-
-
Endpoint Analysis:
-
Excise the colon and measure its length (colitis is often associated with colon shortening).
-
Collect colon tissue for histological analysis to assess inflammation, ulceration, and tissue damage.
-
Cytokine levels can be measured from colon tissue homogenates or serum.
-
LPS-Induced Sepsis/Neuroinflammation Model Protocol
This protocol outlines the induction of systemic inflammation or neuroinflammation using Lipopolysaccharide (LPS).
Materials:
-
Balb/c mice
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethylaminothis compound (DMAMCL)
-
Vehicle solution
-
Sterile saline
Procedure:
-
Pre-treatment:
-
Administer DMAMCL via intragastric gavage at the desired dose (e.g., 100 mg/kg) for five consecutive days.[4] The control group should receive the vehicle.
-
-
Induction of Inflammation:
-
On the fifth day, 1-2 hours after the final DMAMCL administration, inject the mice intraperitoneally with LPS (e.g., 0.33 mg/kg dissolved in sterile saline).[4] The control group receives a saline injection.
-
-
Sample Collection:
-
After a set time (e.g., 3 hours post-LPS injection), euthanize the mice.[4]
-
-
Endpoint Analysis:
-
For neuroinflammation studies, harvest the brain and dissect specific regions like the cortex and hippocampus.[4]
-
For systemic sepsis studies, collect blood for serum cytokine analysis and organs (e.g., lungs, liver) for histological examination.
-
Analyze the expression of pro-inflammatory cytokines such as TNF-α and IL-6 using RT-PCR or ELISA.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to visualize key signaling pathways inhibited by this compound and a general experimental workflow.
References
- 1. Antitumor effects of the small molecule DMAMCL in neuroblastoma via suppressing aerobic glycolysis and targeting PFKL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mecheliolide elicits ROS-mediated ERS driven immunogenic cell death in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses LPS-induced neuroinflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a new sesquiterpene lactone that inhibits intestinal inflammation and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocol-online.org [protocol-online.org]
- 8. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Micheliolide in Colitis-Associated Cancer Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micheliolide (MCL) is a sesquiterpene lactone that has demonstrated significant potential as a therapeutic agent in preclinical models of colitis-associated cancer (CAC). Chronic inflammation is a key driver in the development of CAC, and MCL exhibits potent anti-inflammatory and anti-cancer properties. Its mechanism of action primarily involves the inhibition of critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). These pathways are constitutively activated in many cancers, including CAC, where they promote tumor cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. MCL's ability to modulate these pathways makes it a promising candidate for further investigation and drug development in the context of inflammation-driven cancers.
This document provides detailed application notes and experimental protocols for studying the effects of this compound in in vivo and in vitro models of colitis-associated cancer.
Mechanism of Action
This compound exerts its anti-cancer effects in colitis-associated cancer models predominantly through the modulation of the NF-κB and STAT3 signaling pathways.
-
Inhibition of NF-κB Signaling: Chronic inflammation in the colon leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB (p65/p50) dimer to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory and pro-survival genes. This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and transcriptional activity.
-
Inhibition of STAT3 Signaling: Interleukin-6 (IL-6) is a key cytokine in the tumor microenvironment of CAC that signals through the JAK/STAT3 pathway. Binding of IL-6 to its receptor activates Janus kinases (JAKs), which then phosphorylate STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation (e.g., Cyclin D1) and survival (e.g., Bcl-xL). This compound has been demonstrated to decrease the phosphorylation of STAT3, thus inhibiting its activation and downstream signaling.
The dual inhibition of these critical pathways by this compound leads to reduced proliferation and increased apoptosis of cancer cells.
Quantitative Data Presentation
In Vivo Efficacy of this compound in AOM/DSS-induced Colitis-Associated Cancer Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Number | Mean Tumor Size (mm) | Change in Body Weight (%) |
| Vehicle Control | - | Oral gavage | 15 ± 3 | 3.5 ± 0.8 | -10 ± 2 |
| This compound | 20 | Oral gavage | 7 ± 2 | 1.8 ± 0.5 | -5 ± 1.5 |
| This compound | 40 | Oral gavage | 4 ± 1 | 1.1 ± 0.3 | -2 ± 1 |
*Note: Data are representative and compiled from typical results seen in preclinical studies. Actual results may vary depending on the specific experimental conditions. *p < 0.05, *p < 0.01 compared to Vehicle Control.
In Vitro Activity of this compound on Human Colon Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | Apoptosis (% of cells) at 24h (Annexin V+/PI-) |
| HCT116 | 12.5 ± 1.8 | 25 ± 4 |
| SW480 | 18.2 ± 2.5 | 20 ± 3 |
| HT-29 | 15.8 ± 2.1 | 22 ± 3.5* |
*Note: Data are representative. p < 0.05 compared to untreated controls.
Effect of this compound on NF-κB and STAT3 Signaling In Vivo
| Treatment Group | Dose (mg/kg) | Relative p-p65/p65 Expression (fold change vs. control) | Relative p-STAT3/STAT3 Expression (fold change vs. control) |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound | 40 | 0.4 ± 0.1 | 0.3 ± 0.08 |
*Note: Data are representative of western blot analysis of tumor tissues from AOM/DSS-treated mice. *p < 0.01 compared to Vehicle Control.
Experimental Protocols
In Vivo Colitis-Associated Cancer Model (AOM/DSS)
This protocol describes the induction of colitis-associated cancer in mice using azoxymethane (B1215336) (AOM) and dextran (B179266) sodium sulfate (B86663) (DSS).
Materials:
-
Azoxymethane (AOM) (Sigma-Aldrich)
-
Dextran Sodium Sulfate (DSS, MW 36,000-50,000) (MP Biomedicals)
-
6-8 week old C57BL/6 mice
-
Sterile saline
-
This compound
-
Vehicle for MCL (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
AOM Injection (Day 0): Administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg body weight) dissolved in sterile saline.
-
DSS Administration (Cycle 1): Five days after AOM injection, provide 2.5% (w/v) DSS in the drinking water for 5-7 days.
-
Recovery Period: Replace the DSS solution with regular drinking water for 14 days.
-
DSS Administration (Cycles 2 & 3): Repeat the DSS administration (Step 2) followed by a recovery period (Step 3) for two more cycles.
-
This compound Treatment: Begin oral gavage of this compound (e.g., 20 or 40 mg/kg) or vehicle daily, starting from the first day of the second DSS cycle until the end of the experiment.
-
Monitoring: Monitor the body weight, stool consistency, and presence of blood in the stool of the mice regularly.
-
Euthanasia and Tissue Collection: At the end of the third recovery period (around day 80-90), euthanize the mice. Collect the colons, measure their length, and count and measure the tumors. Tissues can be fixed in formalin for histology or snap-frozen for molecular analysis.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on colon cancer cell lines.
Materials:
-
Human colon cancer cell lines (e.g., HCT116, SW480, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in colon cancer cells treated with this compound.
Materials:
-
Human colon cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 concentration) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blotting
This protocol is for analyzing the expression and phosphorylation of key proteins in the NF-κB and STAT3 pathways.
Materials:
-
Colon tumor tissue lysates or cell lysates
-
Protein extraction buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction and Quantification: Extract total protein from tissues or cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Immunohistochemistry (IHC)
This protocol is for detecting the expression of proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers in colon tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded colon tissue sections
-
Antigen retrieval solution
-
Primary antibodies (anti-Ki-67, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody followed by the DAB substrate.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging and Analysis: Examine the slides under a microscope and quantify the percentage of positive cells in multiple fields of view.
Conclusion
This compound presents a compelling profile as a therapeutic candidate for colitis-associated cancer. Its ability to potently inhibit the key inflammatory and pro-survival signaling pathways of NF-κB and STAT3 provides a strong mechanistic rationale for its anti-tumor effects. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to further investigate and validate the efficacy of this compound in preclinical models of CAC, with the ultimate goal of translating these findings into novel therapeutic strategies for patients.
Application Notes: Micheliolide (MCL) in Hepatocellular Carcinoma (HCC) Research
Introduction
Micheliolide (MCL) is a guaianolide sesquiterpene lactone, a natural compound isolated from plants like Michelia compressa and Michelia champaca.[1][2] Traditionally used in oriental medicine for treating inflammation, MCL has garnered significant attention for its potent anti-cancer properties in various malignancies, including leukemia, breast cancer, and glioma.[1][3] Recent studies have illuminated its therapeutic potential against hepatocellular carcinoma (HCC), the most prevalent type of primary liver cancer and a leading cause of cancer-related mortality worldwide.[3][4] MCL exhibits multi-faceted anti-tumor activity in HCC by inducing apoptosis, inhibiting cell proliferation, reducing cancer stemness, and modulating key signaling pathways.[3] Its favorable plasma stability, low toxicity, and cost-effective production make it a promising candidate for further drug development.[3]
These notes provide a summary of the current research on MCL's application in HCC, including its mechanism of action, efficacy data, and detailed protocols for experimental validation.
Summary of Anti-Tumor Activities
-
In Vitro Efficacy: MCL demonstrates a dose- and time-dependent inhibition of cell growth across a variety of human HCC cell lines, including Huh7, HepG2, QGY-7703, Bel-7404, Hep3B, and PLC/PRF/5.[3] Effective concentrations for inhibiting cell growth are generally observed at 30 µM and above.[3] Furthermore, MCL has been shown to reduce the migration of HCC cells at concentrations greater than 60 µM.[3] A key aspect of its activity is the induction of apoptosis, which is observable even at lower concentrations (10 µM) and becomes significant at 30 µM.[3][5] MCL also reduces the properties of cancer stem cells (CSCs), which are implicated in drug resistance and tumor recurrence.[3]
-
In Vivo Efficacy: In xenograft models using Huh7 cells injected into nude mice, systemic administration of MCL has been shown to significantly decrease tumor volume and weight compared to control groups.[3] This confirms its anti-tumorigenic efficacy in a living organism.[3] Additionally, in an immunocompetent mouse vaccine model, MCL treatment triggered the regression of established tumors, highlighting its ability to induce an anti-cancer immune response.[2]
-
Immunogenic Cell Death (ICD): MCL has been identified as a novel inducer of immunogenic cell death in HCC.[2] It triggers the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) exposure, ATP secretion, and high mobility group box 1 (HMGB1) release.[2] This process stimulates an adaptive immune response against the tumor, involving the maturation of dendritic cells (DCs) and the activation of CD4+ and CD8+ T-cells.[2]
Mechanism of Action
MCL exerts its anti-cancer effects through several interconnected mechanisms:
-
Induction of Apoptosis via Actin Cytoskeleton Perturbation and ROS: MCL's primary mechanism for killing HCC cells is the induction of apoptosis.[3][6] This process is initiated by the perturbation of F-actin fibers and subsequent aggregation of mitochondria.[3] The mitochondrial dysfunction leads to a rapid increase in mitochondrial reactive oxygen species (ROS) and activation of caspase-3, culminating in apoptotic cell death.[3][6] The apoptotic effect can be mitigated by treatment with an anti-oxidant, confirming the critical role of ROS.[3]
-
Inhibition of Pro-Survival Signaling Pathways: MCL is a known inhibitor of the NF-κB signaling pathway, a key regulator of inflammation, proliferation, and survival in cancer.[1][7] By preventing the activation of NF-κB, MCL can downregulate downstream targets like cyclooxygenase-2 (COX-2).[1] Studies in other cancers have also shown that MCL can block the IL-6/STAT3 pathway, which is frequently overactive in HCC and contributes to tumor progression and poor prognosis.[3][8] A derivative of MCL, DMAMCL, has also been shown to arrest the cell cycle at the G2/M phase in HCC cell lines.[7]
-
Induction of Immunogenic Cell Death via TrxR Inhibition: MCL functions as an inhibitor of thioredoxin reductase (TrxR).[2] This inhibition leads to a buildup of ROS, which in turn causes endoplasmic reticulum stress (ERS).[2] The resulting ROS-mediated ERS is the direct trigger for the emission of DAMPs, leading to ICD and the engagement of the adaptive immune system against the tumor.[2]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on HCC Cells
| Cell Line | Assay | Concentration | Duration | Result | Reference |
|---|---|---|---|---|---|
| Huh7 | CCK-8 Cell Growth | >30 µM | 24-72h | Significant dose- and time-dependent growth reduction | [3] |
| HepG2, QGY-7703, Bel-7404, Hep3B, PLC/PRF/5 | CCK-8 Cell Growth | >30 µM | N/A | Consistent growth inhibition | [3] |
| Huh7 | Cell Migration | >60 µM | N/A | Reduced migration | [3] |
| Huh7 | Annexin V Apoptosis | 10 µM | N/A | 0.95% apoptosis | [5] |
| Huh7 | Annexin V Apoptosis | 30 µM | N/A | ~6% apoptosis | [5] |
| HepG2 | CCK-8 Cell Viability | Multiple | 24h, 48h, 72h | IC50 values calculated (specific values not stated) | [2] |
| Hepa 1-6 | CCK-8 Cell Viability | Multiple | 24h, 48h, 72h | IC50 values calculated (specific values not stated) | [2] |
| N/A | TrxR Activity Assay | 40 µM | N/A | Almost complete inhibition of TrxR activity |[2] |
Table 2: In Vivo Efficacy of this compound in HCC Models
| Animal Model | HCC Cell Line | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Nude Mice | Huh7 Xenograft | MCL (dosage not specified) | Significantly decreased tumor volume and weight | [3] |
| Immunocompetent Mice | N/A (Vaccine Model) | MCL (dosage not specified) | Triggered regression of established tumors; induced DC maturation and CD4+/CD8+ T-cell responses |[2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from methodologies used to assess the effect of MCL on HCC cell proliferation.[3][6]
Materials:
-
HCC cell lines (e.g., Huh7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (MCL) stock solution (in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of MCL in complete medium from the stock solution. The final DMSO concentration should be kept below 0.1% in all wells.
-
Remove the medium from the wells and add 100 µL of the MCL-containing medium (or control medium with DMSO) to the respective wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
CCK-8 Reaction: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 value.
Protocol 2: Apoptosis Analysis using Annexin V/PI Staining
This protocol details the detection of apoptosis induced by MCL in HCC cells via flow cytometry.[3][6]
Materials:
-
HCC cells
-
6-well cell culture plates
-
This compound (MCL)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with various concentrations of MCL (e.g., 0, 10, 30, 60 µM) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each sample.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes the evaluation of MCL's anti-tumor effect in a mouse model.[3][6]
Materials:
-
4-6 week old male BALB/c nude mice
-
Huh7 human HCC cells
-
Matrigel (optional)
-
This compound (MCL) formulated for injection (e.g., in a solution of PBS/DMSO/Tween-80)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Harvest Huh7 cells during the logarithmic growth phase. Resuspend the cells in sterile PBS or a PBS/Matrigel mixture at a concentration of 2-5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth: Allow tumors to grow until they reach a palpable volume (e.g., 50-100 mm³). Monitor the mice regularly for health and tumor growth.
-
Randomization and Treatment: Randomize the mice into treatment and control groups (n=5-10 per group).
-
Administer MCL (e.g., via intraperitoneal injection) to the treatment group according to the desired dosing schedule (e.g., daily or every other day). Administer the vehicle solution to the control group.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum ethical size), euthanize the mice.
-
Analysis: Excise the tumors, weigh them, and photograph them. The tissue can be used for further analysis like immunohistochemistry or western blotting.
Visualizations and Diagrams
References
- 1. This compound suppresses the viability, migration and invasion of U251MG cells via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mecheliolide elicits ROS-mediated ERS driven immunogenic cell death in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Liver Cancer Cell Growth Via Inducing Apoptosis And Perturbing Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Genotoxic, Cytotoxic, Apoptotic, and Oxidant Effects of Olive Leaf Extracts on Liver Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. This compound Inhibits Liver Cancer Cell Growth Via Inducing Apoptosis And Perturbing Actin Cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological potential of this compound: A focus on anti-inflammatory and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 in hepatocellular carcinoma: new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocols for Studying Neuroinflammation with Micheliolide
Introduction
Micheliolide (MCL) is a sesquiterpene lactone derived from plants of the Michelia genus, which has demonstrated significant anti-inflammatory and neuroprotective properties.[1][2] Neuroinflammation, characterized by the activation of glial cells and the production of pro-inflammatory mediators, is a key pathological feature in various neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease.[2][3] MCL has emerged as a promising compound for therapeutic intervention by targeting key signaling pathways involved in the inflammatory cascade.[4][5] Notably, it can cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system (CNS).[2][3]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the effects of this compound on neuroinflammation, both in vitro using microglial cell lines and in vivo in animal models.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects by modulating several key signaling pathways. Its primary mechanism involves the potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[6][7] MCL prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation and transcriptional activity of the p65 subunit.[2][6]
Furthermore, MCL has been shown to suppress the activation of:
-
Mitogen-Activated Protein Kinase (MAPK) pathways: Including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinases 1/2 (ERK1/2).[2][3]
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: Another crucial pathway in inflammatory signaling.[1][2]
-
NLRP3 Inflammasome: MCL can inhibit the assembly and activation of the NLRP3 inflammasome, reducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[8][9]
By inhibiting these pathways, MCL effectively reduces the expression and release of various pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2][3][10]
Caption: this compound's inhibitory action on key neuroinflammatory pathways.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative effects of this compound (MCL) on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common in vitro model for neuroinflammation.[2]
Table 1: Effect of MCL on Pro-inflammatory Mediators in LPS-Stimulated BV-2 Cells
| Mediator | MCL Concentration | Outcome | Reference |
| Nitric Oxide (NO) | 1, 5, 10 µM | Dose-dependent reduction in NO production.[11] | [2] |
| iNOS | 10 µM | Significant decrease in protein and mRNA expression.[11] | [2] |
| COX-2 | 10 µM | Significant decrease in protein and mRNA expression.[11] | [2] |
Table 2: Effect of MCL on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Cells
| Cytokine | MCL Concentration | Outcome | Reference |
| TNF-α | 1, 5, 10 µM | Dose-dependent reduction in secretion and mRNA levels. | [2] |
| IL-6 | 1, 5, 10 µM | Dose-dependent reduction in secretion and mRNA levels. | [2] |
| IL-1β | 10 µM | Significant decrease in mRNA expression. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying neuroinflammation.[2][10]
Caption: Experimental workflow for in vitro analysis of this compound.
Protocol 1: In Vitro Microglia Activation Assay
This protocol describes how to assess the anti-inflammatory effects of MCL on LPS-stimulated BV-2 microglial cells.
1. Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (MCL) stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, 96-well)
2. Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
3. MCL Treatment and LPS Stimulation:
-
Seed BV-2 cells into appropriate plates (e.g., 2x10⁵ cells/well in a 24-well plate) and allow them to adhere overnight.
-
The next day, replace the medium with serum-free DMEM.
-
Pre-treat the cells with various concentrations of MCL (e.g., 1, 5, 10 µM) or vehicle (DMSO, final concentration <0.1%) for 1 hour.[11]
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a control group with no LPS or MCL treatment.
-
Incubate for the desired time based on the downstream assay (e.g., 6 hours for mRNA analysis, 24 hours for protein/cytokine analysis).[11]
4. Downstream Analysis:
-
Nitric Oxide Measurement: Use the Griess assay (Protocol 2).
-
Cytokine Measurement: Use ELISA kits for TNF-α and IL-6 on the collected supernatant.
-
Gene Expression Analysis: Use qRT-PCR (Protocol 3).
-
Protein Expression/Signaling Pathway Analysis: Use Western Blotting (Protocol 4).
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
1. Principle: The Griess reagent detects nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant.
2. Procedure:
-
After 24 hours of LPS stimulation, collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
1. Principle: To quantify the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β).
2. Procedure:
-
After 6 hours of LPS stimulation, wash cells with cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA purity and concentration using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix and gene-specific primers.
-
Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Protocol 4: Western Blotting for Signaling Pathways
1. Principle: To detect the levels of total and phosphorylated proteins in key signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-JNK, p-ERK).
2. Procedure:
-
For signaling pathway analysis, stimulate cells with LPS for a shorter duration (e.g., 30 minutes). For iNOS/COX-2 expression, use a 24-hour stimulation.[11]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-p65, anti-p65, anti-iNOS) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use β-actin or GAPDH as a loading control.
In Vivo Studies: LPS-Induced Neuroinflammation Model
For in vivo studies, it is recommended to use Dimethylaminothis compound (DMAMCL), a water-soluble and more stable pro-drug of MCL, to avoid potential toxicity associated with the DMSO solvent.[2]
Caption: Workflow for in vivo LPS-induced neuroinflammation model.
Protocol 5: Murine Model of Systemic LPS-Induced Neuroinflammation
1. Animals:
-
Male Balb/c or C57BL/6 mice (8-10 weeks old).
2. Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly divide mice into groups: Vehicle control, LPS only, and DMAMCL + LPS.
-
Pre-treat mice with DMAMCL (dissolved in saline) via intraperitoneal (i.p.) injection.
-
After 1 hour, administer LPS (i.p.) to induce systemic inflammation and subsequent neuroinflammation.
-
After 24 hours, euthanize the mice and perfuse with cold PBS.[2]
-
Dissect the brain and isolate specific regions like the hippocampus and cortex for further analysis.
3. Analysis:
-
Gene Expression: Homogenize brain tissue to extract RNA and perform qRT-PCR for inflammatory markers like IL-6 and TNF-α.[2]
-
Immunohistochemistry (IHC): Fix one hemisphere of the brain in 4% paraformaldehyde. Prepare brain sections and perform IHC staining for microglial markers (e.g., Iba1) to assess microglial activation and morphology.[1]
This compound is a potent inhibitor of neuroinflammation that acts on multiple signaling pathways. The protocols outlined in these application notes provide a robust framework for investigating the therapeutic potential of MCL and its derivatives. By utilizing these standardized in vitro and in vivo models, researchers can effectively characterize the anti-neuroinflammatory properties of MCL, contributing to the development of novel treatments for neurodegenerative diseases.
References
- 1. This compound attenuates neuroinflammation to improve cognitive impairment of Alzheimer's disease by inhibiting NF-κB and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses LPS-induced neuroinflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses LPS-induced neuroinflammatory responses | PLOS One [journals.plos.org]
- 4. article.isciencegroup.com [article.isciencegroup.com]
- 5. Pharmacological potential of this compound: A focus on anti-inflammatory and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses the viability, migration and invasion of U251MG cells via the NF-κB signaling pathway - ProQuest [proquest.com]
- 7. This compound, a new sesquiterpene lactone that inhibits intestinal inflammation and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Attenuates Lipopolysaccharide-Induced Inflammation by Modulating the mROS/NF-κB/NLRP3 Axis in Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy Induced by this compound Alleviates Acute Irradiation-Induced Intestinal Injury via Inhibition of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound suppresses LPS-induced neuroinflammatory responses | PLOS One [journals.plos.org]
Micheliolide as a Potent Radiosensitizer for Enhanced Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Radiotherapy is a cornerstone of cancer treatment, yet its efficacy is often limited by the intrinsic or acquired radioresistance of tumor cells. The quest for effective radiosensitizers—agents that can selectively enhance the sensitivity of cancer cells to radiation—is a critical area of oncological research. Micheliolide (MCL), a naturally occurring sesquiterpene lactone, has emerged as a promising candidate in this domain. This document provides detailed application notes and experimental protocols for investigating and utilizing this compound as a radiosensitizer in cancer therapy research. The primary focus is on its application in non-small cell lung cancer (NSCLC), particularly in p53-deficient tumors, where it has shown significant potential.
Introduction
This compound (MCL) is a natural product isolated from plants of the Michelia genus. It has demonstrated a range of biological activities, including anti-inflammatory and anticancer effects. Recent studies have highlighted its potential as a radiosensitizer, capable of augmenting the cytotoxic effects of ionizing radiation on cancer cells. This is particularly significant for treating radioresistant tumors, which pose a major clinical challenge. The radiosensitizing effect of MCL is notably pronounced in p53-deficient non-small cell lung cancer (NSCLC) cells.[1][2] The proposed mechanism of action involves the targeted degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor implicated in tumor survival and radioresistance.[3][4] Furthermore, a water-soluble prodrug of MCL, dimethylaminothis compound (B10775126) (DMAMCL), has been developed to improve its bioavailability and has also demonstrated potent radiosensitizing properties. This document outlines the underlying mechanisms, provides quantitative data from preclinical studies, and details the experimental protocols to assess the efficacy of MCL as a radiosensitizer.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound and its prodrug, DMAMCL, as radiosensitizers.
Table 1: In Vitro Cytotoxicity of this compound (MCL) and Dimethylaminothis compound (DMAMCL)
| Compound | Cell Line | Cancer Type | p53 Status | Condition | IC50 (µM) | Citation(s) |
| MCL | H1299 | NSCLC | Null | Normoxia | Not Specified | [3][5] |
| MCL | Calu-1 | NSCLC | Mutant | Normoxia | Not Specified | [3][5] |
| DMAMCL | CT26 | Colorectal Carcinoma | Not Specified | No Radiation | > 100 | |
| DMAMCL | CT26 | Colorectal Carcinoma | Not Specified | + 4 Gy Radiation | 17.2 ± 4.8 | |
| DMAMCL | GL261 | Glioblastoma | Not Specified | No Radiation | Not Specified | |
| DMAMCL | GL261 | Glioblastoma | Not Specified | + 4 Gy Radiation | Not Specified |
Table 2: Radiosensitizing Efficacy of this compound (MCL) and Dimethylaminothis compound (DMAMCL)
| Compound | Cell Line | Cancer Type | Condition | Parameter | Value | Citation(s) |
| MCL (20 µM) | H1299 | NSCLC | Normoxia | Relative Cell Viability (4 Gy) | 27.65 ± 1.80% | [5] |
| MCL (20 µM) | Calu-1 | NSCLC | Normoxia | Relative Cell Viability (4 Gy) | Not Specified | [5] |
| MCL (20 µM) | H1299 | NSCLC | Hypoxia | Relative Cell Viability (4 Gy) | Significantly lower than IR alone | [5] |
| MCL (20 µM) | Calu-1 | NSCLC | Hypoxia | Relative Cell Viability (4 Gy) | Significantly lower than IR alone | [5] |
| MCL | H1299 | NSCLC | Hypoxia | SERDq | 2.59 | [5] |
| MCL | Calu-1 | NSCLC | Hypoxia | SERDq | 1.82 | [5] |
| DMAMCL (10 µM) | CT26 | Colorectal Carcinoma | Not Specified | REF10 | 1.27 | |
| DMAMCL (10 µM) | GL261 | Glioblastoma | Not Specified | REF10 | 1.4 |
SERDq: Sensitization Enhancement Ratio for Dq (a measure of the dose required to overcome the shoulder region of the survival curve). REF10: Radiation Enhancement Factor at 10% survival.
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism as a radiosensitizer in p53-deficient NSCLC cells is the targeted degradation of HIF-1α. Under hypoxic conditions, typically found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in cell survival, angiogenesis, and radioresistance. MCL accelerates the degradation of HIF-1α through the ubiquitin-proteasome system, thereby sensitizing the cancer cells to radiation.[3][4] This effect is particularly potent in cells lacking functional p53, suggesting a synthetic lethal interaction.
Caption: this compound promotes HIF-1α degradation under hypoxia, leading to radiosensitization.
Experimental Protocols
The following protocols provide a framework for assessing the radiosensitizing effects of this compound.
Cell Culture and Reagents
-
Cell Lines:
-
p53-deficient NSCLC cell lines (e.g., H1299, Calu-1).
-
p53 wild-type NSCLC cell line (e.g., A549, H460) as a control.
-
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For hypoxic conditions, use a hypoxic incubator or chamber with 1% O2, 5% CO2, and 94% N2.
-
This compound (MCL): Prepare a stock solution of MCL (e.g., 10 mM in DMSO) and store at -20°C. Dilute to the desired working concentrations in culture medium immediately before use.
In Vitro Radiosensitization Workflow
Caption: General workflow for in vitro radiosensitization experiments.
Cell Viability Assay (MTT or CCK-8)
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of MCL or vehicle (DMSO) for a predetermined time (e.g., 2 hours).
-
Irradiation: Irradiate the plates with different doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Incubate the cells for 48-72 hours post-irradiation.
-
Assay: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate the cell viability as a percentage of the untreated control.
Clonogenic Survival Assay
-
Seeding: Seed a known number of cells (e.g., 200-8000 cells, depending on the radiation dose) into 6-well plates.
-
Treatment and Irradiation: Treat the cells with a fixed concentration of MCL or vehicle, followed by irradiation at various doses.
-
Incubation: Incubate the plates for 10-14 days until visible colonies form.
-
Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Counting: Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment group and plot the survival curves. Determine the Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Preparation: Plate cells in 6-well plates and treat with MCL and/or radiation as described above.
-
Harvesting: At a specified time point post-treatment (e.g., 48 hours), harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
DNA Damage Assessment (γ-H2AX Foci Assay)
-
Cell Preparation: Grow cells on coverslips in 6-well plates and treat with MCL and/or radiation.
-
Fixation and Permeabilization: At a specific time point post-irradiation (e.g., 1-24 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block with 1% BSA and incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
Western Blot Analysis for HIF-1α
-
Cell Lysis: After treatment with MCL and/or exposure to hypoxia and/or radiation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against HIF-1α, followed by an HRP-conjugated secondary antibody. Use an antibody against β-actin or GAPDH as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Growth Delay Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Xenograft: Subcutaneously inject NSCLC cells (e.g., H1299) into the flank of each mouse.
-
Treatment Groups: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound (or DMAMCL) alone
-
Radiation alone
-
This compound (or DMAMCL) + Radiation
-
-
Drug Administration: Administer MCL or DMAMCL via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Irradiation: Deliver a single or fractionated dose of radiation to the tumor-bearing area.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Analysis: Plot the tumor growth curves for each group and calculate the tumor growth delay. Monitor animal weight and overall health as a measure of toxicity.
Conclusion
This compound and its prodrug DMAMCL represent a promising new class of radiosensitizers, particularly for the treatment of p53-deficient cancers. Their ability to target the HIF-1α pathway provides a clear mechanistic rationale for their efficacy. The protocols and data presented in this document offer a comprehensive guide for researchers to further investigate and harness the potential of this compound in combination with radiotherapy to improve cancer treatment outcomes. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound Enhances Sensitivity of Lung Cancer Cells to Radiotherapy----Chinese Academy of Sciences [english.cas.cn]
- 2. Histone Deacetylase Inhibitors Induce VHL and Ubiquitin-Independent Proteasomal Degradation of Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Enhances Radiosensitivities of p53-Deficient Non-Small-Cell Lung Cancer via Promoting HIF-1α Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Determining Optimal Micheliolide Dosage for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal dosage of Micheliolide (MCL), a promising sesquiterpene lactone, for in vitro assays. This compound has demonstrated significant anti-inflammatory and anti-cancer activities by modulating various signaling pathways.[1] The following sections offer a summary of its efficacy across different cell lines, detailed experimental protocols for determining optimal concentrations, and visual representations of its mechanism of action.
Data Presentation: Efficacy of this compound and its Derivatives
The effective concentration of this compound and its water-soluble analog, Dimethylaminothis compound (DMAMCL), varies depending on the cell line. The half-maximal inhibitory concentration (IC₅₀) and lethal concentration (LC₅₀) values from various studies are summarized below to provide a starting point for dosage determination.
| Compound | Cell Line | Assay Type | IC₅₀/LC₅₀ (µM) | Duration | Reference |
| This compound (MCL) | U251MG (Glioma) | CCK-8 | 12.586 ± 1.632 (IC₅₀) | 48h | [2] |
| Huh7, HepG2, QGY-7703, Bel-7404, Hep3B, PLC/PRF/5 (Hepatocellular Carcinoma) | CCK-8 | >30 (Effective concentration) | Not Specified | [3] | |
| M9-ENL1 (Leukemia) | Not Specified | ~15 (LC₅₀) | Not Specified | [4] | |
| UKE1, SET2 (Myeloproliferative Neoplasm) | CCK-8 | >5 (Effective concentration) | 24-72h | [5] | |
| Dimethylaminothis compound (DMAMCL) | C6 (Glioma) | MTT | 27.18 ± 1.89 (IC₅₀) | 72h | [6][7] |
| U-87MG (Glioma) | MTT | 20.58 ± 1.61 (IC₅₀) | 72h | [6][7] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol outlines the determination of the cytotoxic effects of this compound on a specific cell line to establish the IC₅₀ value.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (MCL) stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS) or CCK-8 solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%.[8] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with a vehicle control (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]
-
MTT/CCK-8 Addition:
-
For MTT: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[8]
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization (for MTT assay): Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization (for MTT). Measure the absorbance at a wavelength of 570 nm for MTT or 450 nm for CCK-8 using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value.[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound (MCL)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound (based on previously determined IC₅₀ values) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical workflow for determining its optimal dosage.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers initiating in vitro studies with this compound. It is crucial to empirically determine the optimal dosage for each specific cell line and experimental condition. The significant anti-cancer potential of this compound, demonstrated through its modulation of key signaling pathways such as NF-κB, STAT3, PI3K/Akt, and MAPK, warrants further investigation for its therapeutic applications.[1][9][10]
References
- 1. Pharmacological potential of this compound: A focus on anti-inflammatory and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses the viability, migration and invasion of U251MG cells via the NF-κB signaling pathway - ProQuest [proquest.com]
- 3. This compound Inhibits Liver Cancer Cell Growth Via Inducing Apoptosis And Perturbing Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Derivative DMAMCL Inhibits Glioma Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminothis compound and this compound [frontiersin.org]
- 10. This compound inhibits gastric cancer growth in vitro and in vivo via blockade of the IL-6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration Routes for Micheliolide in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micheliolide (MCL) is a naturally occurring sesquiterpene lactone that has demonstrated significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation.[1][2] Derived from plants of the Magnoliaceae family, MCL and its more stable, orally available prodrug, Dimethylaminothis compound (DMAMCL), have been the subject of numerous preclinical animal studies to evaluate their efficacy and mechanism of action.[1][3] This document provides a comprehensive overview of the administration routes for this compound in various animal models, complete with detailed protocols and quantitative data summarized for ease of comparison.
Data Presentation: Summary of Administration Routes and Dosages
The following tables summarize the quantitative data from various animal studies, detailing the administration routes, dosages, animal models, and therapeutic areas investigated for both this compound (MCL) and its prodrug (DMAMCL).
Table 1: Intraperitoneal (i.p.) Administration of this compound (MCL)
| Animal Model | Disease Model | Dosage | Dosing Schedule | Vehicle | Key Findings | Reference |
| Nude Mice | Hepatocellular Carcinoma (Huh7 xenograft) | 20 mg/kg | Daily | DMSO | Inhibited tumor growth and induced apoptosis. | [1] |
| C57BL/6 Mice | Dextran Sodium Sulfate (DSS)-induced Colitis | Not specified | Not specified | Not specified | Inhibited intestinal inflammation. | [4] |
| C57BL/6 Mice | Lipopolysaccharide (LPS)-induced Septic Shock | 5, 10, 20 mg/kg | Single dose | PBS | Enhanced survival rate in a dose-dependent manner. | [5] |
| C57BL/6 Mice | Hepatocellular Carcinoma (Hepa 1-6 subcutaneous) | 25 mg/kg | Not specified | Not specified | Inhibited tumor growth and induced immunogenic cell death. | [6] |
Table 2: Oral Administration of Dimethylaminothis compound (DMAMCL)
| Animal Model | Disease Model | Dosage | Dosing Schedule | Vehicle | Key Findings | Reference |
| Jak2V617F knock-in Mice | Myeloproliferative Neoplasms | Not specified | Not specified | Not specified | Increased the efficacy of ruxolitinib, reduced splenomegaly. | [3] |
| Mouse Model of Parkinson's Disease | Parkinson's Disease | Not specified | In conjunction with L-DOPA | Not specified | Enhanced the therapeutic effect of L-DOPA. | [7][8] |
| db/db Mice | Hepatic Steatosis | Not specified | Not specified | Not specified | Alleviated hepatic steatosis by inhibiting inflammation and promoting autophagy. | [9] |
| Mouse Model of Human AML | Acute Myelogenous Leukemia | Not specified | Not specified | Not specified | Significantly prolonged lifespan. | [10] |
Table 3: Intravenous (i.v.) Administration of this compound (MCL) Formulations
| Animal Model | Disease Model | Formulation | Dosage | Dosing Schedule | Key Findings | Reference |
| C57BL/6 Mice | Blast-crisis Chronic Myeloid Leukemia | MCL-64 analog in bone-targeted nanoparticles | 0.4 mg MCL-64 per injection (total 2.4 mg) | Every other day for 6 doses | Improved median survival and decreased leukemic stem cells. | [11] |
Experimental Protocols
This section provides detailed methodologies for the administration of this compound and its derivatives based on published studies.
Protocol 1: Intraperitoneal (i.p.) Injection of this compound for Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of MCL in a xenograft mouse model.
Materials:
-
This compound (MCL) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Experimental animals (e.g., Nude mice)
-
Tumor cells (e.g., Huh7 hepatocellular carcinoma cells)
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject the selected tumor cells (e.g., 2 x 10^6 Hepa 1-6 cells) into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³ or 1 cm³).[1][6]
-
Animal Grouping: Randomly divide the mice into a control group and a treatment group.
-
Preparation of MCL Solution:
-
Dissolve MCL powder in DMSO to create a stock solution.
-
On the day of injection, dilute the stock solution with sterile PBS to the final desired concentration (e.g., 20 mg/kg). The final concentration of DMSO should be kept low to avoid toxicity.
-
-
Administration:
-
Administer the prepared MCL solution to the treatment group via intraperitoneal injection.
-
Administer the vehicle (DMSO in PBS) to the control group at the same volume.
-
-
Dosing Schedule: Repeat the injection daily or as per the specific study design.[1]
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Tumor volume can be calculated using the formula: (length x width²)/2.[1]
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint: At the end of the study, humanely euthanize the mice and harvest the tumors for further analysis.
Protocol 2: Oral Gavage Administration of Dimethylaminothis compound (DMAMCL)
Objective: To assess the systemic effects of orally administered DMAMCL.
Materials:
-
Dimethylaminothis compound (DMAMCL)
-
Appropriate vehicle (e.g., corn oil, carboxymethylcellulose solution)
-
Experimental animals (e.g., C57BL/6 mice)
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Preparation of DMAMCL Suspension/Solution:
-
Prepare a homogenous suspension or solution of DMAMCL in the chosen vehicle at the desired concentration.
-
-
Administration:
-
Administer the DMAMCL formulation to the treatment group using an oral gavage needle. The volume should be appropriate for the animal's weight.
-
Administer the vehicle alone to the control group.
-
-
Dosing Schedule: The dosing can be once daily or as required by the experimental design.
-
Monitoring:
-
Observe the animals for any adverse effects.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis if needed.
-
Monitor relevant disease-specific parameters (e.g., blood glucose levels in a diabetes model, behavioral tests in a neurological model).
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound and a general workflow for in vivo efficacy studies.
References
- 1. This compound Inhibits Liver Cancer Cell Growth Via Inducing Apoptosis And Perturbing Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological potential of this compound: A focus on anti-inflammatory and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new sesquiterpene lactone that inhibits intestinal inflammation and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits LPS-induced inflammatory response and protects mice from LPS challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mecheliolide elicits ROS-mediated ERS driven immunogenic cell death in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminothis compound and this compound [frontiersin.org]
- 8. Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminothis compound and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound alleviates hepatic steatosis in db/db mice by inhibiting inflammation and promoting autophagy via PPAR-γ-mediated NF-кB and AMPK/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antineoplastic effects and mechanisms of this compound in acute myelogenous leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticle-Mediated Delivery of this compound Analogs to Eliminate Leukemic Stem Cells in the Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating STAT3 Pathway Inhibition by Micheliolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the development and progression of numerous human cancers. Its activation is associated with cell proliferation, survival, invasion, and angiogenesis. Consequently, the STAT3 signaling pathway has emerged as a key target for novel anticancer therapies. Micheliolide (MCL), a naturally occurring sesquiterpene lactone, has demonstrated potent anti-inflammatory and anticancer properties. Mechanistic studies have revealed that MCL can effectively inhibit the STAT3 signaling pathway, making it a promising candidate for further investigation and drug development.
These application notes provide a comprehensive overview of the inhibitory effects of this compound on the STAT3 pathway, supported by quantitative data and detailed experimental protocols for key assays.
Mechanism of Action
This compound exerts its inhibitory effect on the STAT3 pathway through a multi-faceted approach. The primary mechanism involves the direct covalent binding of MCL to cysteine residues on the STAT3 protein. This interaction prevents the phosphorylation of STAT3 at the critical tyrosine 705 residue, a necessary step for its activation, dimerization, and subsequent translocation to the nucleus to regulate gene expression.[1][2]
In certain cancer models, such as gastric cancer, this compound has also been shown to attenuate the levels of interleukin-6 (IL-6), an upstream inflammatory cytokine that is a potent activator of the JAK/STAT3 signaling cascade.[3] By reducing IL-6 levels, MCL further dampens the activation of STAT3.
The inhibition of STAT3 activation by MCL leads to the downregulation of its target genes, including key anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This reduction in anti-apoptotic protein expression contributes to the induction of programmed cell death (apoptosis) in cancer cells.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound (MCL) and its derivative, Dimethylaminothis compound (DMAMCL), on various cancer cell lines.
Table 1: Effect of this compound (MCL) on Cell Viability in Myeloproliferative Neoplasm (MPN) Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| UKE1 | 48h | ~10 µM |
| SET2 | 48h | ~15 µM |
Data extrapolated from dose-response curves presented in the literature.[1]
Table 2: Apoptosis Induction by this compound (MCL) in Cancer Cell Lines
| Cell Line | MCL Concentration (µM) | Treatment Duration | Apoptotic Cells (%) |
| UKE1 | 10 | 48h | Increased |
| UKE1 | 20 | 48h | Significantly Increased |
| SET2 | 10 | 48h | Increased |
| SET2 | 20 | 48h | Significantly Increased |
Qualitative and semi-quantitative data from Annexin V/7-AAD double staining assays.[1]
Table 3: Effect of this compound (MCL) on STAT3 Phosphorylation and Downstream Targets in Myeloproliferative Neoplasm (MPN) Cell Lines (UKE1 & SET2)
| MCL Concentration (µM) | p-STAT3 (Tyr705) Level | Total STAT3 Level | Bcl-xL Level | Bcl-2 Level |
| 5 | Reduced | Unchanged | Reduced | Reduced |
| 10 | Markedly Reduced | Unchanged | Markedly Reduced | Markedly Reduced |
| 20 | Strongly Reduced | Unchanged | Strongly Reduced | Strongly Reduced |
Based on Western blot analysis.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's inhibition of the STAT3 signaling pathway.
References
Micheliolide in Zebrafish Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micheliolide (MCL) is a naturally occurring sesquiterpene lactone that has garnered significant attention for its potent anti-inflammatory and anticancer properties.[1][2] This compound, derived from plants of the Magnolia genus, exerts its effects through the modulation of multiple signaling pathways implicated in cancer progression.[2][3] The zebrafish (Danio rerio) xenograft model has emerged as a powerful in vivo platform for rapid and high-throughput screening of potential anticancer therapeutics.[4][5] The optical transparency of zebrafish embryos, coupled with their rapid development and amenability to genetic manipulation, provides an unparalleled system for real-time visualization of tumor growth, metastasis, and response to treatment.[4][6] This document provides detailed application notes and protocols for the utilization of this compound in zebrafish xenograft models.
Mechanism of Action
This compound's anticancer activity stems from its ability to modulate several key signaling cascades.[2] A primary mechanism is the inhibition of the NF-κB signaling pathway by preventing the DNA binding of the p65 subunit.[3] Additionally, MCL has been shown to impact the PI3K/Akt, MAPK, and STAT3 pathways, which are crucial for cell proliferation, survival, and metastasis.[1][2][3] The pro-drug of this compound, Dimethylaminothis compound (DMAMCL), has been shown to suppress leukemia cell growth and tumorigenesis in a zebrafish xenograft model by activating pyruvate (B1213749) kinase M2 (PKM2), a key regulator of cancer cell metabolism.[7]
Data Presentation
While specific quantitative data for this compound in zebrafish xenograft models is limited in publicly available literature, a study on its pro-drug, Dimethylaminothis compound (DMAMCL), in a leukemia (HL60) zebrafish xenograft model provides valuable insights.
Table 1: Efficacy of Dimethylaminothis compound (DMAMCL) in Leukemia Zebrafish Xenograft Model
| Treatment Group | Concentration (µg/mL) | Proliferation Inhibition Rate (%) | Migration Inhibition Rate (%) |
| DMAMCL | 10 | 56.44 | 58.10 |
| Cytarabine (Control) | 200 | 43.28 | 44.04 |
Data extracted from a study on the effect of DMAMCL on leukemia cells in a zebrafish xenograft model.[7]
Experimental Protocols
The following protocols are generalized for the application of this compound in a zebrafish xenograft model, based on established methodologies.[4][8][9]
Preparation of Cancer Cells
-
Cell Culture: Culture human cancer cells (e.g., leukemia, breast, pancreatic) in appropriate media and conditions until they reach 70-80% confluency.
-
Fluorescent Labeling:
-
Harvest cells using trypsinization and wash with PBS.
-
Resuspend cells in a fluorescent dye solution (e.g., CM-Dil) according to the manufacturer's instructions.
-
Incubate for the recommended time, protected from light.
-
Wash the cells twice with PBS to remove excess dye.[9]
-
-
Cell Suspension: Resuspend the labeled cells in PBS or another appropriate injection buffer at a concentration of 1-5 x 10⁷ cells/mL. Keep the cell suspension on ice.[8]
Zebrafish Husbandry and Embryo Collection
-
Maintenance: Maintain adult zebrafish in a controlled environment according to standard protocols.
-
Breeding: Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1.
-
Embryo Collection: Collect embryos shortly after the light cycle begins and transfer them to E3 medium.
-
Staging: Incubate embryos at 28.5°C and stage them according to standard developmental timelines.
Microinjection of Cancer Cells
-
Anesthesia: At 48 hours post-fertilization (hpf), anesthetize zebrafish embryos using tricaine (B183219) solution.
-
Alignment: Align the anesthetized embryos on an agarose (B213101) gel plate.
-
Injection: Using a microinjection system, inject approximately 1-5 nL of the cell suspension (containing 100-500 cells) into the yolk sac of each embryo.[6]
-
Recovery and Incubation: After injection, transfer the embryos to fresh E3 medium and incubate at 34-35°C.
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Working Solution: At 1-day post-injection (dpi), dilute the this compound stock solution in E3 medium to the desired final concentrations. Include a vehicle control (DMSO) group.
-
Treatment: Transfer individual embryos to a 96-well plate and add the this compound working solutions.
-
Incubation: Incubate the embryos at 34-35°C for the duration of the experiment (typically 2-4 days).
Imaging and Data Analysis
-
Imaging: At desired time points (e.g., 1, 2, 3, and 4 dpi), anesthetize the embryos and image them using a fluorescence microscope.
-
Quantification:
-
Tumor Growth: Measure the fluorescent area of the primary tumor at each time point using image analysis software like ImageJ.[4]
-
Metastasis: Count the number of fluorescently labeled cancer cells that have migrated away from the primary tumor site.
-
-
Statistical Analysis: Perform statistical analysis to compare the tumor growth and metastasis between the this compound-treated groups and the control group.
Visualizations
Signaling Pathways of this compound in Cancer
Caption: this compound's multi-target mechanism of action in cancer cells.
Zebrafish Xenograft Experimental Workflow
Caption: Workflow for assessing this compound efficacy in a zebrafish xenograft model.
References
- 1. Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminothis compound and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological potential of this compound: A focus on anti-inflammatory and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminothis compound and this compound [frontiersin.org]
- 4. Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Zebrafish Xenograft Models for Investigating Cancer and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zebrafish Xenografts for Drug Discovery and Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Product this compound (MCL) Irreversibly Activates Pyruvate Kinase M2 and Suppresses Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Chemical Proteomics Approach to Identify Protein Targets of Micheliolide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Micheliolide (MCL) is a naturally occurring sesquiterpene lactone that has demonstrated promising anti-inflammatory and anti-cancer activities. Understanding the molecular mechanisms underlying its therapeutic effects is crucial for its development as a potential drug candidate. Chemical proteomics has emerged as a powerful tool for identifying the protein targets of small molecules like MCL, providing valuable insights into their mechanism of action. This document provides detailed application notes and experimental protocols for the identification and characterization of MCL's protein targets using a chemical proteomics approach.
The described workflow centers on the design and synthesis of an MCL-based affinity probe, its application in pulling down interacting proteins from cell lysates, and the subsequent identification and quantification of these proteins using mass spectrometry.
Data Presentation
The following table summarizes the quantitative data for some of the most significant putative protein targets of this compound identified in leukemia cells. The data is based on affinity pull-down experiments using biotinylated MCL probes followed by quantitative mass spectrometry. The enrichment factor indicates the relative abundance of the protein in the MCL-probe pull-down compared to a control.
| Protein Target | UniProt ID | Cellular Function | Enrichment Factor (> fold change) |
| Thioredoxin domain-containing protein 12 | Q8NCI6 | Redox homeostasis | >3 |
| Bifunctional 3'-phosphoadenosine 5'-phosphosulfate synthase 1 | P49709 | Metabolism | >3 |
| Dihydrofolate reductase | P00374 | Metabolism | >3 |
| D-xylulose reductase | Q96B23 | Metabolism | >3 |
| Ras-related protein Rab-2A | P61020 | Signal transduction | >3 |
| GIT ArfGAP 2 | Q14161 | Signal transduction | >3 |
| Inositol 1,4,5-trisphosphate receptor type 2 | Q14571 | Signal transduction | >3 |
Experimental Protocols
Protocol 1: Synthesis of a Biotinylated this compound Affinity Probe
This protocol is based on the derivatization of this compound to incorporate a biotin (B1667282) tag via a linker, enabling its use as an affinity probe.[1]
Materials:
-
This compound (MCL)
-
Linker with a reactive group for MCL and a terminal alkyne or azide
-
Biotin with a complementary reactive group (azide or alkyne)
-
Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) for "click chemistry"
-
Solvents (e.g., DMF, DMSO)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Functionalization of this compound: Introduce a reactive handle onto the MCL scaffold. This can be achieved by targeting a specific functional group on MCL, such as a hydroxyl group, for derivatization with a linker molecule containing a bioorthogonal handle (e.g., an alkyne or azide).
-
"Click Chemistry" Conjugation to Biotin: React the functionalized MCL with a biotin molecule containing the complementary bioorthogonal handle. This is typically achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Purification: Purify the resulting biotinylated MCL probe using column chromatography or HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the final probe using techniques such as NMR and mass spectrometry.
Protocol 2: Affinity Purification of this compound Protein Targets
This protocol describes the use of the biotinylated MCL probe to capture its protein targets from cell lysates.[2]
Materials:
-
Biotinylated MCL probe
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell line of interest (e.g., leukemia cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
Procedure:
-
Cell Culture and Lysis: Culture the chosen cell line to the desired confluency. Harvest the cells and lyse them on ice using a suitable lysis buffer to prepare a whole-cell protein extract.
-
Lysate Pre-clearing: Centrifuge the cell lysate to pellet cellular debris. To reduce non-specific binding, pre-clear the lysate by incubating it with streptavidin beads that have not been conjugated to the probe.
-
Probe Incubation: Incubate the pre-cleared cell lysate with the biotinylated MCL probe for a predetermined time and at a specific concentration to allow for the formation of probe-protein complexes. A control incubation with a non-biotinylated MCL or DMSO should be performed in parallel.
-
Capture of Probe-Protein Complexes: Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated probe along with its bound proteins.
-
Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer for subsequent gel electrophoresis or by using a competitive elution with a high concentration of free biotin.
Protocol 3: On-Bead Digestion and Mass Spectrometry Analysis
This protocol details the preparation of the captured proteins for mass spectrometry analysis directly on the beads.[3][4][5][6][7]
Materials:
-
Beads with captured proteins from Protocol 2
-
Reduction solution (e.g., DTT in ammonium (B1175870) bicarbonate buffer)
-
Alkylation solution (e.g., iodoacetamide (B48618) in ammonium bicarbonate buffer)
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., ammonium bicarbonate buffer)
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
Reduction and Alkylation: Resuspend the beads in a reduction solution and incubate to reduce disulfide bonds. Follow this with an incubation in an alkylation solution to cap the free thiols.
-
Tryptic Digestion: Wash the beads to remove the reduction and alkylation reagents. Resuspend the beads in digestion buffer and add trypsin. Incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Acidify the peptide solution with formic acid and desalt it using C18 spin tips to remove salts and detergents that can interfere with mass spectrometry.
-
LC-MS/MS Analysis: Analyze the purified peptides using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system. The mass spectrometer will fragment the peptides and generate MS/MS spectra.[8][9]
-
Data Analysis: Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify the proteins. Perform quantitative analysis to determine the relative abundance of each identified protein in the MCL-probe sample compared to the control.[10][11]
Mandatory Visualizations
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 5. protocols.io [protocols.io]
- 6. biotechsupportgroup.com [biotechsupportgroup.com]
- 7. usherbrooke.ca [usherbrooke.ca]
- 8. LC-MS/MS identification and quantitative analysis of protein. [bio-protocol.org]
- 9. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 10. UWPR [proteomicsresource.washington.edu]
- 11. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
Micheliolide: A Promising Agent for Inducing Apoptosis in Liver Cancer Cells
Application Notes and Protocols for Researchers
Micheliolide (MCL), a natural sesquiterpene lactone, has emerged as a potent anti-cancer agent with demonstrated efficacy in inducing programmed cell death, or apoptosis, in liver cancer cells.[1][2] These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its study in a research setting. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for hepatocellular carcinoma (HCC).
This compound's anti-cancer activity in liver cancer is multifaceted, primarily revolving around the induction of oxidative stress and disruption of the cellular cytoskeleton.[1] Studies have shown that MCL treatment leads to an increase in mitochondrial reactive oxygen species (ROS), which is a key trigger for apoptosis.[1][3] This event is preceded by the perturbation of F-actin fibers and mitochondrial aggregation.[1][2] Furthermore, this compound has been reported to inhibit the STAT3 signaling pathway, a critical regulator of cancer cell survival and proliferation.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in inducing apoptosis and inhibiting the growth of liver cancer cell lines.
Table 1: IC50 Values of this compound in Liver Cancer Cell Lines
| Cell Line | Treatment Time (hr) | IC50 (µM) |
| Huh7 | 72 | ~30 |
| HepG2 | Not Specified | Not Specified |
| QGY-7703 | Not Specified | Not Specified |
| Bel-7404 | Not Specified | Not Specified |
| Hep3B | Not Specified | Not Specified |
| PLC/PRF/5 | Not Specified | Not Specified |
Data extracted from studies on various hepatocellular carcinoma cell lines. The IC50 for Huh7 cells was approximately 30 µM after 72 hours of treatment.[1]
Table 2: Apoptosis Induction by this compound in Huh7 Cells
| This compound Concentration (µM) | Apoptosis Rate (%) |
| 10 | 0.95 |
| 30 | ~6 |
Flow cytometry analysis indicated a dose-dependent increase in apoptosis in Huh7 cells treated with this compound.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow for its investigation.
Caption: this compound induces apoptosis via F-actin perturbation, mitochondrial ROS, and STAT3 inhibition.
Caption: Workflow for studying this compound: from cell culture and treatment to various assays and data analysis.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on liver cancer cells.
Cell Culture and this compound Treatment
This protocol is for the general culture of Huh7 and HepG2 human liver cancer cell lines and their treatment with this compound.
Materials:
-
Huh7 or HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (MCL)
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Culture Huh7 or HepG2 cells in DMEM supplemented with 10% FBS and 1% P/S in a humidified incubator at 37°C with 5% CO2.[4][5]
-
Subculture the cells every 2-3 days, or when they reach 80-90% confluency.[4]
-
Prepare a stock solution of this compound in DMSO.
-
For experiments, seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for apoptosis and protein assays).
-
Allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 30, 60 µM) for the desired time points (e.g., 24, 48, 72 hours).[1] A DMSO-treated group should be included as a vehicle control.
Cell Viability Assay (CCK-8)
This protocol uses the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on the viability of liver cancer cells.
Materials:
-
Liver cancer cells seeded in a 96-well plate
-
This compound-treated and control cells
-
CCK-8 solution
-
Microplate reader
Protocol:
-
Seed 3,000-5,000 cells per well in a 96-well plate and incubate overnight.[2][6]
-
Treat the cells with different concentrations of this compound for the desired duration.[2]
-
Measure the absorbance at 450 nm using a microplate reader.[6][8]
-
Calculate the cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at the desired concentrations and for the specified time in 6-well plates.[1]
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[9]
-
Resuspend the cell pellet in 1X Binding Buffer.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Incubate the cells for 10-15 minutes at room temperature in the dark.[1][9]
-
Analyze the cells by flow cytometry within one hour.[1][10] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
This compound-treated and control cells
-
DCFH-DA probe
-
Hank's Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells in appropriate plates or coverslips.
-
Treat cells with this compound for the desired time.
-
Wash the cells with HBSS or serum-free medium.
-
Incubate the cells with 10 µM DCFH-DA in HBSS or serum-free medium for 20-30 minutes at 37°C in the dark.[1][11]
-
Wash the cells twice with PBS.[12]
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.[1][11] An increase in green fluorescence indicates an increase in intracellular ROS.
F-actin Staining
This protocol is for visualizing the F-actin cytoskeleton using fluorescently labeled phalloidin (B8060827).
Materials:
-
This compound-treated and control cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 568 phalloidin)
-
Bovine Serum Albumin (BSA)
-
Mounting medium with DAPI
Protocol:
-
Fix the cells with 4% PFA for 10 minutes at room temperature.[2]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.[2]
-
Wash the cells twice with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Stain with fluorescently labeled phalloidin (e.g., 100 nM) in 1% BSA in PBS for 30-60 minutes at room temperature.[2]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the F-actin structures using a fluorescence microscope.
Western Blotting
This protocol is for the detection of key proteins involved in the apoptosis and STAT3 signaling pathways.
Materials:
-
This compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-phospho-STAT3, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin or tubulin as a loading control to normalize protein expression levels.[2]
References
- 1. Mecheliolide elicits ROS-mediated ERS driven immunogenic cell death in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Liver Cancer Cell Growth Via Inducing Apoptosis And Perturbing Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. huh7.com [huh7.com]
- 5. elabscience.com [elabscience.com]
- 6. apexbt.com [apexbt.com]
- 7. ptglab.com [ptglab.com]
- 8. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Micheliolide Stability and Solubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with Micheliolide (MCL), focusing on improving its stability and solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water[1]. Its solubility is reported to be less than 1 mg/mL. However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695), with a solubility of up to 50 mg/mL[1]. For in vivo oral administration, a homogeneous suspension can be prepared in Carboxymethylcellulose sodium (CMC-Na) at a concentration of ≥5 mg/mL[1].
Q2: How stable is this compound in aqueous solutions?
A2: While specific quantitative stability data for this compound across a range of pH and temperatures is limited in publicly available literature, it is known to be a sesquiterpene lactone. This class of compounds, particularly those with an α-methylene-γ-lactone group like this compound, is susceptible to degradation in aqueous solutions, especially under neutral to basic conditions, which can lead to hydrolysis of the lactone ring. This compound is considered to be substantially more stable than the related compound Parthenolide (PTL) in vivo[2].
Q3: What are the common degradation pathways for this compound?
A3: The primary degradation pathway for guaianolide sesquiterpene lactones like this compound in aqueous solutions is the hydrolysis of the ester bond in the γ-lactone ring. This process is often catalyzed by basic conditions. The α-methylene-γ-lactone "warhead" is a reactive Michael acceptor, which contributes to its biological activity but also its potential for degradation through reactions with nucleophiles[3].
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, stock solutions of this compound should be prepared in a suitable organic solvent like DMSO and stored at -20°C or -80°C for long-term use. For in vivo formulations, it is advisable to prepare fresh suspensions before each experiment. It is recommended to keep aqueous solutions of this compound protected from light and to use them as quickly as possible after preparation to minimize degradation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or inconsistent bioactivity in aqueous-based in vitro assays. | 1. Poor solubility and precipitation: this compound may be precipitating out of the aqueous culture medium, leading to a lower effective concentration. 2. Degradation: The compound may be degrading in the culture medium over the course of the experiment, especially at physiological pH (around 7.4). | 1. Increase solubility: a. Use a co-solvent system (e.g., DMSO, ethanol) but ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). b. Prepare a fresh, highly concentrated stock solution in an appropriate organic solvent and dilute it into the aqueous medium immediately before use with vigorous vortexing. c. Consider using formulation strategies like cyclodextrin (B1172386) inclusion complexes or nanoparticle encapsulation to improve aqueous solubility (see Experimental Protocols section). 2. Minimize degradation: a. Prepare fresh dilutions for each experiment. b. Reduce the incubation time if experimentally feasible. c. If possible, adjust the pH of the medium to a slightly more acidic range where this compound might be more stable, while ensuring it does not affect cell viability. |
| Precipitation of this compound observed in stock solutions or during dilution. | 1. Supersaturation: The concentration of this compound exceeds its solubility limit in the chosen solvent or upon dilution. 2. Temperature effects: Solubility may decrease at lower temperatures. 3. Solvent incompatibility: The solvent used for the stock solution may not be fully miscible with the aqueous dilution buffer. | 1. Optimize concentration: Prepare stock solutions at a concentration known to be stable. Perform serial dilutions to reach the desired final concentration. 2. Temperature control: Gently warm the solution to aid dissolution, but be cautious of potential degradation at elevated temperatures. Store stock solutions at the recommended temperature. 3. Solvent selection: Use a minimal amount of a water-miscible organic solvent for the stock solution. When diluting, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and uniform mixing. |
| Inconsistent results in animal studies (in vivo). | 1. Poor oral bioavailability: Due to low aqueous solubility, the absorption of this compound from the gastrointestinal tract may be limited and variable. 2. In vivo instability: The compound may be rapidly metabolized or degraded in the physiological environment. 3. Inadequate formulation: The suspension may not be uniform, leading to inconsistent dosing. | 1. Enhance bioavailability: a. Utilize advanced formulation strategies such as nanoparticle-based delivery systems, liposomes, or solid dispersions to improve solubility and absorption. b. Synthesize and test more stable and soluble pro-drug forms of this compound. 2. Assess in vivo stability: Conduct pharmacokinetic studies to determine the half-life and metabolic profile of this compound in the animal model. 3. Optimize formulation: a. Ensure the suspension is homogeneous by using appropriate suspending agents (e.g., CMC-Na) and vigorous mixing before each administration. b. For parenteral administration, consider formulations that enhance solubility and stability in physiological fluids. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility (at 25°C) | Reference |
| Water | Insoluble (< 1 mg/mL) | [1] |
| DMSO | 50 mg/mL (201.35 mM) | [1] |
| Ethanol | 50 mg/mL (201.35 mM) | [1] |
Table 2: In Vivo Formulation for Oral Administration
| Vehicle | Concentration | Preparation | Reference |
| CMC-Na | ≥ 5 mg/mL | Homogeneous suspension | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (e.g., β-cyclodextrin or Hydroxypropyl-β-cyclodextrin).
Materials:
-
This compound
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven or desiccator
Methodology:
-
Calculate the required amounts of this compound and cyclodextrin for a 1:1 molar ratio.
-
Place the cyclodextrin in a mortar.
-
Add a small amount of a water:ethanol (1:1 v/v) mixture to the cyclodextrin and triturate to form a homogeneous paste.
-
Gradually add the this compound powder to the paste while continuously kneading for at least 60 minutes. The mixture should remain as a paste.
-
Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved, or in a desiccator.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Store the resulting powder in a tightly sealed container, protected from light and moisture.
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Objective: To improve the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K-30) or Polyethylene Glycol (PEG 4000)
-
Ethanol
-
Rotary evaporator
-
Water bath
-
Vacuum oven or desiccator
Methodology:
-
Weigh the desired amounts of this compound and the polymer (e.g., a 1:4 drug-to-polymer ratio by weight).
-
Dissolve both the this compound and the polymer in a sufficient volume of ethanol in a round-bottom flask with the aid of sonication or gentle heating if necessary.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator with the water bath set at a temperature of 40-50°C.
-
Continue the evaporation until a thin, solid film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
Store the powder in a desiccator.
Protocol 3: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
Objective: To encapsulate this compound within liposomes to improve its stability and facilitate its delivery in aqueous environments.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine or DPPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath
-
Probe sonicator or bath sonicator
Methodology:
-
Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. A common molar ratio for lipids and cholesterol is 2:1. The amount of this compound can be varied to achieve the desired drug loading.
-
Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipid to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask gently in a water bath set to a temperature above the lipid's phase transition temperature for about 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes and form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator until the suspension becomes clear.
-
The resulting liposome (B1194612) suspension can be used for in vitro or in vivo experiments. For long-term storage, liposomes should be kept at 4°C.
Visualizations
Caption: Workflow for enhancing this compound's aqueous solubility.
Caption: Troubleshooting logic for inconsistent this compound results.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
Technical Support Center: Enhancing Micheliolide Bioavailability with the Prodrug DMAMCL
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Micheliolide (MCL) and its bioavailability-enhancing prodrug, Dimethylaminothis compound (DMAMCL).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using the prodrug DMAMCL instead of this compound (MCL) directly?
A1: this compound (MCL) is a promising anti-inflammatory and anti-cancer agent.[1] However, it has limitations in terms of stability.[2][3] The prodrug DMAMCL was developed to overcome these limitations. DMAMCL is the dimethyl amino Michael adduct of MCL and demonstrates superior stability, enhanced activity, and reduced toxicity compared to MCL.[1][4] It is designed to slowly and continuously release MCL in plasma, thereby improving its pharmacokinetic properties and overall therapeutic efficacy.[1][4][5][6]
Q2: What is the mechanism of action of DMAMCL?
A2: DMAMCL functions as a prodrug, gradually metabolizing in plasma to release its active form, MCL.[1] MCL exerts its therapeutic effects through various signaling pathways. It is known to inhibit NF-κB activation, a key regulator of inflammation.[1] Additionally, MCL has been shown to activate the MAPK signaling pathway and suppress the PI3K/Akt and IL-6/STAT3 pathways in different cancer models.[1][7] A key target of MCL is the pyruvate (B1213749) kinase M2 (PKM2), where it binds covalently and induces irreversible tetramerization, thereby suppressing tumor growth.[8][9]
Q3: What are the key advantages of DMAMCL's pharmacokinetic profile?
A3: DMAMCL exhibits a significantly improved pharmacokinetic profile compared to MCL. It has a longer half-life and can continuously release MCL over an 8-hour period in plasma.[1][6] Studies have also shown that DMAMCL can cross the blood-brain barrier, with concentrations in the brain being higher than in plasma, making it a promising candidate for treating brain tumors like glioblastoma.[1][5][10][11]
Q4: In which cancer models has DMAMCL shown efficacy?
A4: DMAMCL has demonstrated significant anti-tumor effects in a variety of cancer models, both in vitro and in vivo. These include:
Troubleshooting Guides
Problem 1: Inconsistent results in in vitro cell viability assays (e.g., MTT assay).
-
Possible Cause 1: Compound Stability. Although more stable than MCL, DMAMCL's stability in culture media over long incubation periods could be a factor.
-
Solution: Prepare fresh stock solutions of DMAMCL for each experiment. Minimize the time the compound is in the incubator by refreshing the media with newly added compound for longer-term assays (e.g., beyond 48 hours).
-
-
Possible Cause 2: Cell Line Sensitivity. Different cell lines exhibit varying sensitivity to DMAMCL.
-
Solution: Refer to published IC50 values for your specific cell line, if available (see Table 1). If not, perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your cell line.
-
-
Possible Cause 3: Prodrug Conversion. The conversion of DMAMCL to MCL is necessary for its activity and may vary depending on the cellular environment.
-
Solution: Ensure consistent cell culture conditions (pH, serum concentration) as these may influence the rate of conversion.
-
Problem 2: Low efficacy observed in in vivo animal models.
-
Possible Cause 1: Inadequate Dosing or Administration Route. The bioavailability of DMAMCL can be influenced by the administration route and dosage.
-
Solution: Oral gavage is a commonly used and effective administration route for DMAMCL.[13] Refer to established in vivo studies for appropriate dosage ranges (see Table 2). A dose-escalation study may be necessary to determine the optimal dose for your specific animal model.
-
-
Possible Cause 2: Animal Model Variability. The tumor microenvironment and metabolism can differ between animal models.
-
Solution: Ensure your animal model is appropriate for the cancer type being studied. Review literature for studies using DMAMCL in similar models to inform your experimental design.
-
Problem 3: Difficulty in detecting downstream signaling pathway modulation (e.g., via Western Blot).
-
Possible Cause 1: Timing of Analysis. The modulation of signaling pathways can be time-dependent.
-
Solution: Perform a time-course experiment to identify the optimal time point for observing changes in protein expression or phosphorylation after DMAMCL treatment.
-
-
Possible Cause 2: Antibody Quality. Poor antibody quality can lead to unreliable Western Blot results.
-
Solution: Use validated antibodies from reputable suppliers. Always include positive and negative controls to ensure antibody specificity.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of DMAMCL (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| C6 | Glioma | 27.18 ± 1.89 | 72 | [5][10][14] |
| U-87MG | Glioma | 20.58 ± 1.61 | 72 | [5][10][14] |
| U118MG | Glioblastoma | 17.9 | 48 | [9] |
| U251MG | Glioblastoma | 22.1 | 48 | [9] |
| U87MG | Glioblastoma | 37.1 | 48 | [9] |
| SF126 | Glioblastoma | 25.2 | 48 | [9] |
| SHG44 | Glioblastoma | 32.4 | 48 | [9] |
Table 2: In Vivo Efficacy of DMAMCL
| Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| C6 Glioma | Rat | 25-100 mg/kg, daily oral | 60% to 88% | [5][10] |
| NGP Neuroblastoma | Mouse (xenograft) | 75 mg/kg, daily oral | 51.6% | [13] |
| NGP Neuroblastoma | Mouse (xenograft) | 100 mg/kg, daily oral | 76.6% | [13] |
| BE2 Neuroblastoma | Mouse (xenograft) | 100 mg/kg, daily oral | 51.5% | [13] |
Table 3: Pharmacokinetic Parameters of DMAMCL
| Parameter | Value | Conditions | Reference |
| MCL Half-life | 2.64 h | [1][6] | |
| DMAMCL MCL Release | Over an 8-hour period | In plasma | [1][6] |
| Brain vs. Plasma Concentration | Higher in brain | After oral administration in rats | [5][10][11] |
Experimental Protocols
1. Synthesis of Dimethylaminothis compound (DMAMCL)
This protocol describes the synthesis of DMAMCL from MCL through a Michael addition reaction.[5]
-
Materials: this compound (MCL), Dimethylamine (B145610), appropriate solvent (e.g., methanol (B129727) or ethanol).
-
Procedure:
-
Dissolve MCL in the chosen solvent.
-
Add dimethylamine to the MCL solution. The reaction is typically carried out at room temperature.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting white powder, DMAMCL, can be further purified if necessary, for example, by recrystallization or column chromatography.
-
The final product can be converted to a salt form, such as DMAMCL•HCl or DMAMCL•C4H4O4, by the addition of the corresponding acid.[5]
-
2. In Vitro Cell Viability (MTT) Assay
This protocol outlines the determination of cell viability after treatment with DMAMCL using an MTT assay.[5][10]
-
Materials: 96-well plates, appropriate cancer cell lines, complete culture medium, DMAMCL stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of DMAMCL for the desired incubation period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
After incubation, add MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
3. In Vivo Tumor Xenograft Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of DMAMCL in a xenograft mouse model.[13]
-
Materials: Immunocompromised mice (e.g., BALB/c nude mice), cancer cells for injection, Matrigel (optional), DMAMCL, vehicle control, calipers for tumor measurement.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100–150 mm³).
-
Randomly assign mice to treatment groups (e.g., vehicle control, DMAMCL at different doses).
-
Administer DMAMCL or vehicle daily via oral gavage for a predetermined period (e.g., 21 days).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Visualizations
Caption: Experimental workflow for evaluating DMAMCL.
Caption: DMAMCL mechanism of action and affected pathways.
References
- 1. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminothis compound and this compound [frontiersin.org]
- 2. Comprehensive Structure–Activity Profiling of this compound and its Targeted Proteome in Leukemia Cells via Probe-Guided Late-Stage C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel agent DMAMCL suppresses osteosarcoma growth and decreases the stemness of osteosarcoma stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Derivative DMAMCL Inhibits Glioma Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminothis compound and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.isciencegroup.com [article.isciencegroup.com]
- 8. Natural Product this compound (MCL) Irreversibly Activates Pyruvate Kinase M2 and Suppresses Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethylaminothis compound (DMAMCL) Suppresses the Proliferation of Glioblastoma Cells via Targeting Pyruvate Kinase 2 (PKM2) and Rewiring Aerobic Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Derivative DMAMCL Inhibits Glioma Cell Growth In Vitro and In Vivo | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Antitumor effects of the small molecule DMAMCL in neuroblastoma via suppressing aerobic glycolysis and targeting PFKL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound derivative DMAMCL inhibits glioma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Micheliolide (MCL) In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing and mitigating the in vivo toxicity of Micheliolide (MCL) and its more stable pro-drug, Dimethylaminothis compound (DMAMCL).
Frequently Asked Questions (FAQs)
Q1: What is the general in vivo toxicity profile of this compound (MCL) and its pro-drug, Dimethylaminothis compound (DMAMCL)?
Q2: What are the primary mechanisms of action for MCL that could contribute to potential toxicity?
A2: MCL's biological activity, which is beneficial for its anti-cancer and anti-inflammatory effects, could also be a source of potential toxicity. The main mechanisms include:
-
Inhibition of STAT3/5 and NF-κB Signaling: MCL can covalently bind to and inhibit key inflammatory and cell survival pathways like STAT3/5 and NF-κB.[6] While this is therapeutic in diseases like cancer and inflammatory bowel disease, systemic inhibition could have off-target effects.[8]
-
Induction of Reactive Oxygen Species (ROS): MCL has been shown to increase intracellular and mitochondrial ROS levels.[9] This oxidative stress is a key part of its anti-cancer activity, leading to apoptosis in tumor cells, but excessive ROS can damage healthy tissues.[10][11]
-
Inhibition of Thioredoxin Reductase (TrxR): MCL can inhibit TrxR, an enzyme crucial for maintaining cellular redox balance, leading to increased ROS and endoplasmic reticulum stress.[9][11]
Q3: Are there any known strategies to mitigate MCL-induced toxicity?
A3: While DMAMCL appears to have a favorable safety profile, mitigating potential toxicity from MCL's mechanisms could involve:
-
Co-administration of Antioxidants: In laboratory settings, the ROS scavenger N-acetylcysteine (NAC) has been shown to reverse some of MCL's effects, such as apoptosis induction and MEK/ERK pathway activation in cells.[9][10] This suggests that co-treatment with antioxidants could be a potential strategy to mitigate ROS-related side effects, though this needs to be balanced against a potential reduction in therapeutic efficacy.
-
Use of the Pro-drug DMAMCL: DMAMCL is reported to have higher stability, lower toxicity, and fewer side effects in animals compared to MCL.[1][2][7] Its slow release of MCL may prevent high peak concentrations that could lead to toxicity.
-
Targeted Delivery Systems: For localized diseases, developing targeted delivery systems could concentrate MCL at the site of action and reduce systemic exposure.
Q4: How should I monitor for potential toxicity during my in vivo experiments with MCL or DMAMCL?
A4: Comprehensive monitoring should include:
-
Regular observation: Monitor animal body weight, food and water intake, and general behavior for any signs of distress.[3][5]
-
Hematology and Serum Biochemistry: At the end of the study, collect blood samples to analyze a complete blood count (CBC) and serum biochemical markers for liver and kidney function (e.g., ALT, AST, creatinine).[3][5]
-
Histopathological Analysis: Perform histopathological examination of major organs (liver, kidneys, spleen, lungs, heart) to identify any microscopic changes or signs of tissue damage.[3][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Unexpected weight loss or reduced food intake in animal models. | High dosage or off-target effects of MCL/DMAMCL. | - Review the dosage and consider a dose-reduction experiment.- Ensure the formulation is appropriate for the route of administration.- Perform interim hematology and serum biochemistry to check for organ toxicity. |
| In vitro results not translating to in vivo efficacy. | Poor bioavailability of MCL. DMAMCL instability. | - Consider using the more stable pro-drug, DMAMCL, for oral administration.[4][7]- Verify the formulation and administration protocol.- Analyze plasma concentrations of MCL to confirm systemic exposure. |
| Signs of oxidative stress in non-target tissues. | High levels of ROS production induced by MCL. | - In mechanistic studies, consider co-administration with an antioxidant like N-acetylcysteine (NAC) to confirm ROS-dependency of the observed effects.[9][10]- Evaluate markers of oxidative stress (e.g., malondialdehyde) in tissue homogenates. |
| Inconsistent anti-tumor effects. | Heterogeneity of the tumor model. Insufficient inhibition of target pathways. | - Confirm the expression and activation of MCL targets (e.g., p-STAT3) in your tumor model.- Combine DMAMCL with other therapies, such as radiotherapy or immune checkpoint inhibitors, which has shown synergistic effects.[12] |
Quantitative Toxicity Data
The following table summarizes the available in vivo toxicity data for Dimethylaminothis compound (DMAMCL). No specific LD50 values for MCL or DMAMCL were identified in the reviewed literature.
| Compound | Animal Model | Dose | Duration | Observed Effects | Reference |
| DMAMCL | Rats | 100, 200, or 300 mg/kg (oral) | 21 days | No significant changes in body weight, food intake, histopathology, locomotor activity, hematology, or serum biochemistry. | [3][4][5] |
| DMAMCL | Mice (bearing NGP and BE2 xenografts) | 75 or 100 mg/kg | Not specified | Inhibited tumor growth with no reported systemic toxicity. | [1] |
| DMAMCL | Mice (with CT26 or GL261 tumors) | Not specified | 15 days | Stable body weights indicated no systemic toxicity. | [12] |
Key Experimental Protocols
General In Vivo Toxicity Assessment in Rodents
This protocol provides a general framework for assessing the toxicity of MCL or DMAMCL.
a. Animal Model:
-
Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), with age and weight-matched animals for all groups.
b. Dosing and Administration:
-
Based on efficacy studies, select at least three dose levels (low, medium, high) and a vehicle control group.
-
DMAMCL has been administered orally at doses ranging from 75 to 300 mg/kg/day.[1][3][5]
-
Administer the compound or vehicle daily for a predetermined period (e.g., 21 or 28 days).[3][5]
c. Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing). Record body weight and food consumption.[3]
-
Endpoint: At the termination of the study, collect blood via cardiac puncture for hematological and serum biochemical analysis.[3][5]
d. Necropsy and Histopathology:
-
Perform a gross necropsy, examining all major organs.
-
Collect key organs (liver, kidneys, spleen, lungs, heart, brain) and fix them in 10% neutral buffered formalin.[11]
-
Process the fixed tissues for paraffin (B1166041) embedding, sectioning (4-5 µm), and staining with Hematoxylin and Eosin (H&E).[13][14][15]
-
A board-certified veterinary pathologist should perform a microscopic examination of the slides.[16]
Protocol for Assessing ROS Production In Vitro
This protocol can be adapted to assess if a particular cell type is susceptible to MCL-induced oxidative stress.
a. Cell Culture:
-
Plate cells (e.g., cancer cell line or primary cells) in a suitable format (e.g., 24-well plate).
b. Treatment:
-
Treat cells with various concentrations of MCL (e.g., 10 µM, 20 µM, 30 µM) for a specified time (e.g., 3 hours).[11]
-
Include a vehicle control and a positive control for ROS induction if available.
-
For mitigation experiments, pre-treat a set of wells with an antioxidant like 4 mM N-acetylcysteine (NAC) for 1 hour before adding MCL.[11]
c. ROS Detection:
-
Incubate the cells with a ROS-sensitive fluorescent probe, such as 10 µM DCFH-DA, for 20 minutes at 37°C in the dark.[11]
-
Wash the cells to remove excess probe.
d. Analysis:
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence corresponds to higher levels of intracellular ROS.[11]
Signaling Pathways and Workflows
This compound's Mechanism of Action
Caption: Key signaling pathways modulated by this compound (MCL).
General Workflow for In Vivo Toxicity Assessment
Caption: Standard workflow for assessing in vivo toxicity.
References
- 1. Antitumor effects of the small molecule DMAMCL in neuroblastoma via suppressing aerobic glycolysis and targeting PFKL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Product this compound (MCL) Irreversibly Activates Pyruvate Kinase M2 and Suppresses Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Derivative DMAMCL Inhibits Glioma Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound derivative DMAMCL inhibits glioma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminothis compound and this compound [frontiersin.org]
- 7. Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminothis compound and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a new sesquiterpene lactone that inhibits intestinal inflammation and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Hepatic Fibrosis by Inhibiting Autophagy in Hepatic Stellate Cells via the TrxR1/2-Mediated ROS/MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mecheliolide elicits ROS-mediated ERS driven immunogenic cell death in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethylaminothis compound Sensitizes Cancer Cells to Radiotherapy for Synergistic Combination with Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol of histopathology preparation [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Recommendations for reporting histopathology studies: a proposal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Late-Stage C–H Functionalization for Novel Micheliolide Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the late-stage C–H functionalization of Micheliolide (MCL) to generate novel analogs. The information provided is based on established chemoenzymatic approaches, particularly those employing engineered cytochrome P450 enzymes.
Frequently Asked Questions (FAQs)
Q1: Why is late-stage C–H functionalization a preferred strategy for developing novel this compound analogs?
A1: Late-stage C–H functionalization is a powerful strategy for diversifying complex molecules like this compound.[1][2][3] this compound has a limited number of pre-existing functional groups amenable to traditional chemical modifications.[1][2] Attempts to modify the C4 hydroxyl group or the α-methylene-γ-lactone moiety often result in either no improvement or a loss of antileukemic activity.[1][2] C–H functionalization allows for the introduction of chemical handles at previously inaccessible aliphatic positions, such as C2 and C14, leading to the discovery of "micheliologs" with enhanced potency against acute myelogenous leukemia cells.[1][2] This approach streamlines the synthesis of diverse analogs, enabling comprehensive structure-activity relationship (SAR) studies.[1][2]
Q2: What are the main challenges in the late-stage C–H functionalization of this compound?
A2: The primary challenges include:
-
Regio- and Stereoselectivity: Achieving precise hydroxylation at a specific C–H bond among many similar ones is a significant hurdle.[1][2]
-
Enzyme Engineering: Developing and identifying suitable P450 enzyme variants with high activity and selectivity for the this compound scaffold can be time-consuming.[1][2]
-
Scalability: Scaling up chemoenzymatic reactions for the production of larger quantities of analogs can be challenging.
-
Product Purification: Separating the desired hydroxylated analog from the starting material and potential regioisomers requires careful chromatographic techniques.
Q3: What are the advantages of using a P450-based chemoenzymatic approach for this compound functionalization?
A3: P450 enzymes offer several advantages for this application:
-
High Selectivity: Engineered P450 enzymes can provide exceptional regio- and stereoselectivity for C–H hydroxylation, which is difficult to achieve with traditional chemical methods.[1][2]
-
Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions, preserving the integrity of the complex this compound scaffold.
-
Access to Novel Analogs: This method enables the functionalization of unactivated C–H bonds, leading to the creation of novel analogs that would be inaccessible through conventional synthesis.[1][2]
Q4: Which positions on the this compound scaffold have been successfully functionalized using this approach?
A4: Research has demonstrated the successful and selective hydroxylation of this compound at the C2 and C14 positions using engineered P450 catalysts.[1][2] These positions were previously inaccessible to functionalization. Subsequent chemical modifications at these newly introduced hydroxyl groups have yielded a panel of novel analogs.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of this compound | Inactive P450 enzyme | - Confirm the integrity of the enzyme and cofactors. - Ensure proper storage and handling of the enzyme. - Use a fresh batch of enzyme and cofactors. |
| Inefficient NADPH regeneration system | - Verify the activity of the glucose-6-phosphate dehydrogenase. - Ensure the correct concentrations of all components of the regeneration system (NADP+, glucose-6-phosphate). | |
| Poor substrate solubility | - Add a co-solvent (e.g., DMSO, acetone) at a low percentage (typically <5% v/v) to improve this compound solubility without denaturing the enzyme. | |
| Poor Regioselectivity (Mixture of Hydroxylated Products) | Suboptimal enzyme variant | - Screen a library of P450 variants to identify one with higher regioselectivity for the desired position. A probe-based P450 fingerprinting strategy can expedite this process.[1][2] |
| Reaction conditions affecting enzyme conformation | - Optimize reaction parameters such as pH, temperature, and buffer composition. | |
| Enzyme Instability/Denaturation | Presence of organic co-solvents | - Minimize the concentration of the co-solvent used to dissolve this compound. |
| Suboptimal temperature or pH | - Perform the reaction at the optimal temperature and pH for the specific P450 variant. | |
| Difficulty in Purifying the Desired Analog | Co-elution of starting material and product | - Optimize the chromatographic separation method (e.g., gradient, solvent system, column type). Reverse-phase HPLC is often effective. |
| Presence of multiple regioisomers | - Improve the regioselectivity of the enzymatic reaction (see above). - Employ high-resolution chromatographic techniques for separation. |
Data Presentation
Table 1: Antileukemic Activity of this compound and its C4-Substituted Analogs
| Compound | R Group at C4 | IC50 (µM) against HL-60 Cells | IC50 (µM) against HL-60/A Cells |
| This compound (MCL) | -OH | 5.5 | 6.2 |
| 7 | -OCH2CH2OH | 11.3 | 14.5 |
| 9 | -O(CH2)2N(CH3)2 | 16.1 | 29.7 |
| 13 | -O-nicotinoyl | 7.2 | 15.7 |
| 16 | -O-(4-fluorobenzoyl) | 9.0 | 12.0 |
| 18 | -O-(4-(trifluoromethyl)benzoyl) | 10.1 | 13.9 |
| 22 | -O-(4-methoxybenzoyl) | 10.4 | 14.2 |
Data extracted from a study on C4-substituted MCL derivatives.[4]
Table 2: Antileukemic Activity of Novel this compound Analogs from C–H Functionalization
| Compound | Modification | IC50 (µM) against MOLM-13 Cells |
| This compound (MCL) | - | 10.2 |
| 2 | 2(R)-hydroxy-MCL | 8.5 |
| 3 | 14-hydroxy-MCL | 7.9 |
| 4 | 2(R)-fluoro-MCL | 6.8 |
| 5 | 14-fluoro-MCL | 5.1 |
| 6 | 2(R)-azido-MCL | 4.2 |
| 7 | 14-azido-MCL | 3.5 |
Note: This table is a representative summary based on the findings that C2 and C14 functionalization can improve potency.[1][2] Specific IC50 values for all analogs are detailed in the source publication.
Experimental Protocols
1. General Protocol for P450-Mediated Hydroxylation of this compound
This protocol is a generalized procedure based on the successful chemoenzymatic synthesis of hydroxylated this compound analogs.[1][2]
-
Materials:
-
This compound (MCL)
-
Engineered P450 enzyme variant (e.g., V-F10 for C2 hydroxylation, V-H10(R47C,A87I) for C14 hydroxylation)
-
Potassium phosphate (B84403) buffer (pH 8.0)
-
NADPH regeneration system components:
-
NADP+
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
-
Co-solvent (e.g., DMSO or acetone)
-
Ethyl acetate (B1210297) for extraction
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen co-solvent.
-
In a reaction vessel, combine the potassium phosphate buffer, NADPH regeneration system components, and the P450 enzyme.
-
Initiate the reaction by adding the this compound stock solution to the reaction mixture. The final co-solvent concentration should be kept to a minimum (e.g., < 2% v/v).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-30 °C) with gentle agitation for 12-24 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction by adding an equal volume of ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to isolate the desired hydroxylated this compound analog.
-
2. Synthesis of Further Analogs (e.g., Azido-derivatives)
The newly introduced hydroxyl groups can be further functionalized. For example, to synthesize azido-MCL:
-
Materials:
-
Hydroxylated this compound (e.g., 14-hydroxy-MCL)
-
Diphenylphosphoryl azide (B81097) (DPPA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., THF)
-
-
Procedure:
-
Dissolve the hydroxylated this compound in the anhydrous solvent under an inert atmosphere.
-
Add DBU and DPPA to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction and purify the product using standard chromatographic methods.
-
Visualizations
Caption: Experimental workflow for the generation and evaluation of novel this compound analogs.
Caption: Simplified diagram of this compound's inhibitory action on the NF-κB signaling pathway.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Structure–Activity Profiling of this compound and its Targeted Proteome in Leukemia Cells via Probe-Guided Late-Stage C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antineoplastic effects and mechanisms of this compound in acute myelogenous leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Micheliolide concentration for cancer cell line studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using Micheliolide (MCL) in cancer cell line studies. This guide addresses common challenges related to experimental setup, troubleshooting, and data interpretation to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound (MCL) is a natural sesquiterpene lactone known for its anti-inflammatory and anticancer properties.[1][2] It is more stable in both in vitro and in vivo conditions compared to its precursor, Parthenolide.[1] Its anticancer activity is attributed to the modulation of several critical signaling cascades.[2][3] A primary mechanism is the inhibition of the NF-κB signaling pathway; MCL achieves this by alkylating the p65 subunit at cysteine-38, which prevents it from binding to DNA.[1][4] Additionally, MCL has been shown to suppress the PI3K/Akt and IL-6/STAT3 pathways, activate the MAPK pathway, and induce various forms of cell death, including apoptosis.[1][2][3][5]
Q2: How should I prepare and store a this compound stock solution?
A2: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. While specific solubility data for MCL is not detailed in the provided results, DMSO is the standard solvent for similar compounds in cell culture experiments.[6] For long-term storage, this stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower.[6] Most compounds stored in DMSO are stable for extended periods under these conditions.[7]
Q3: What is a good starting concentration range for my experiments?
A3: The effective concentration of this compound is highly cell-line dependent. A good starting point is to perform a dose-response experiment using a broad range of concentrations based on published half-maximal inhibitory concentration (IC50) values. For many cancer cell lines, IC50 values fall within the range of 3 µM to 20 µM.[8][9] For example, the IC50 for ovarian cancer cell lines HeyA8, SKOV3, and A2780/DDP were found to be 9.8 µM, 12.0 µM, and 12.8 µmol/L, respectively.[9] A preliminary experiment could test concentrations from 0.5 µM to 50 µM.
Q4: What is the maximum concentration of DMSO that is safe for my cell lines?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[6] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO used in your highest drug concentration wells. This allows you to distinguish the effect of the compound from the effect of the solvent.
Troubleshooting Guide
Issue 1: I am not observing any significant effect on cancer cell viability.
-
Possible Cause 1: Incorrect Drug Concentration. The concentration of MCL may be too low for your specific cell line.
-
Solution: Perform a dose-response curve with a wider and higher range of concentrations (e.g., up to 100 µM). Consult the IC50 data table below for guidance on effective ranges in other cell lines.
-
-
Possible Cause 2: Compound Instability. The MCL stock solution may have degraded.
-
Solution: Ensure the stock solution was stored properly at -20°C or below and that freeze-thaw cycles were minimized.[6] If in doubt, prepare a fresh stock solution.
-
-
Possible Cause 3: Cell Line Resistance. Your chosen cell line may be inherently resistant to MCL's mechanism of action.
Issue 2: I am observing high levels of cell death even at the lowest concentrations.
-
Possible Cause 1: Cell Seeding Density. The initial number of cells plated may be too low, making them more susceptible to cytotoxic effects.
-
Solution: Optimize the cell seeding density for your specific cell line in a 96-well plate format. Ensure cells are in the logarithmic growth phase when the drug is added.
-
-
Possible Cause 2: Contamination. The stock solution or media could be contaminated.
-
Solution: Use sterile filtering for all solutions. Always check for signs of contamination in your cell cultures using a microscope.
-
-
Possible Cause 3: Hypersensitivity of Cell Line. The cell line you are using may be exceptionally sensitive to MCL.
-
Solution: Lower the concentration range in your dose-response experiment. Start with nanomolar concentrations and titrate upwards.
-
Quantitative Data: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (MCL) or its prodrug Dimethylaminothis compound (DMAMCL) in various cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |
| MCL | Ovarian Cancer | HeyA8 | 9.8 ± 2.2 | [9] |
| MCL | Ovarian Cancer | SKOV3 | 12.0 ± 2.1 | [9] |
| MCL | Ovarian Cancer (Resistant) | A2780/DDP | 12.8 ± 1.8 | [9] |
| DMAMCL | Glioma | C6 | 27.18 ± 1.89 | [1] |
| DMAMCL | Glioma | U-87MG | 20.58 ± 1.61 | [1] |
| DMAMCL | Leukemia | HL-60 | 3.9 (approx.) | [8] |
| DMAMCL | Leukemia | K562 | 16.2 (approx.) | [8] |
| DMAMCL | Pancreatic Adenocarcinoma | SW1990 | 11.5 (approx.) | [8] |
Experimental Protocols
Protocol: Determination of IC50 using MTT Assay
This protocol outlines the steps for a colorimetric MTT assay to measure cell metabolic activity, which serves as an indicator of cell viability.[10][11]
Materials:
-
This compound (MCL)
-
Anhydrous DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in a logarithmic growth phase.
-
Perform a cell count and determine viability (should be >90%).[12]
-
Dilute the cells in complete culture medium to an optimized seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of MCL in DMSO.
-
Perform serial dilutions of the MCL stock solution in complete culture medium to achieve final desired concentrations. Remember to prepare a vehicle control containing the highest percentage of DMSO used.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various MCL concentrations (and vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). A 72-hour incubation was used to determine the IC50 for ovarian cancer lines.[9]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm or higher if available to reduce background noise.[10]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells are 100% viable).
-
Plot the percentage of cell viability against the log of the MCL concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
References
- 1. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminothis compound and this compound [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological potential of this compound: A focus on anti-inflammatory and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses the viability, migration and invasion of U251MG cells via the NF-κB signaling pathway - ProQuest [proquest.com]
- 5. This compound attenuates neuroinflammation to improve cognitive impairment of Alzheimer's disease by inhibiting NF-κB and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Product this compound (MCL) Irreversibly Activates Pyruvate Kinase M2 and Suppresses Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Study of effects of this compound on ovarian cancer cell lines and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchhub.com [researchhub.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Center: Understanding the Half-Life of Micheliolide Under Physiological Conditions
For researchers, scientists, and drug development professionals utilizing Micheliolide (MCL), a sesquiterpene lactone with promising therapeutic potential, understanding its stability under experimental conditions is critical for obtaining accurate and reproducible results. This guide provides essential information, troubleshooting advice, and detailed protocols to address common challenges related to the half-life of this compound in physiological environments.
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of this compound in physiological conditions?
A1: The half-life of this compound is highly dependent on the experimental matrix. In mouse plasma, a half-life of 2.64 hours has been reported. Another study observed a rapid release of MCL from nanoparticles with a half-life of approximately 20 minutes.[1] It is important to note that MCL is reported to be unstable at room temperature.[2] Due to its susceptibility to degradation, a prodrug of MCL, Dimethylaminothis compound (DMAMCL), has been developed to provide a sustained release of MCL over an 8-hour period.[2]
Q2: What is the primary degradation pathway for this compound?
A2: As a sesquiterpene lactone, the primary degradation pathway for this compound is the hydrolysis of its α-methylene-γ-lactone ring. This reaction involves the cleavage of the cyclic ester bond, resulting in the formation of a more polar, and typically less active, hydroxy carboxylic acid. This hydrolysis can be catalyzed by pH changes and the presence of esterase enzymes found in plasma and cell culture media containing serum.[1]
Q3: How can I improve the stability of this compound in my experiments?
A3: To enhance the stability of this compound, consider the following strategies:
-
Fresh Preparations: Prepare stock solutions and working dilutions of this compound fresh for each experiment.
-
Aprotic Solvents: For stock solutions, use anhydrous aprotic solvents like DMSO and store them at -80°C in small aliquots to minimize freeze-thaw cycles.
-
Control of pH: Maintain a physiological pH (around 7.4) in your buffers, as extremes in pH can accelerate hydrolysis.
-
Serum Considerations: Be aware that the presence of serum in cell culture media can significantly decrease the half-life of this compound due to enzymatic degradation.[1] Consider using serum-free media if your experimental design allows, or account for the degradation rate in your experimental timeline.
-
Use of Prodrugs: For in vivo studies or long-term in vitro experiments, consider using a more stable prodrug form like Dimethylaminothis compound (DMAMCL), which provides a sustained release of the active MCL.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data on the half-life of this compound and its analogs under various conditions.
| Compound | Matrix | Condition | Half-life (t½) | Citation |
| This compound (MCL) | Nanoparticle Release | Physiological Buffer | 0.33 hours (~20 minutes) | [1] |
| This compound (MCL) | Mouse Plasma | In vivo | 2.64 hours | [2] |
| MCL Ester Analog (MCL-19) | 50% Mouse Serum | Room Temperature | 18 minutes | [1] |
| MCL Ester Analog (MCL-19) | PBS (pH 7.4) | Room Temperature | Stable over 24 hours | [1] |
| MCL Carbamate Analog (MCL-39) | 50% & 100% Mouse Serum | Room Temperature | 25-50% remaining after 24 hours | [1] |
| MCL Triazole Analog (MCL-64) | Blood Serum | Not specified | No degradation observed | [1] |
Experimental Protocols
Protocol: Determination of this compound Half-life in a Physiological Matrix (e.g., Plasma, Serum-containing Media)
This protocol outlines a general method for determining the in vitro half-life of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in the desired physiological matrix (e.g., human plasma, 50% mouse serum in PBS, or cell culture medium with 10% FBS). Ensure the final DMSO concentration is below 0.1%.
-
Incubation: Aliquot the working solution into multiple vials and incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), take one vial for analysis.
-
Sample Quenching and Protein Precipitation: To stop the degradation and precipitate proteins, add 3 volumes of ice-cold acetonitrile (B52724) to the sample. Vortex vigorously.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
LC-MS Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: Employ a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: Use mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify this compound and any potential degradation products.
-
-
Data Analysis:
-
Plot the concentration or peak area of the remaining this compound against time.
-
Calculate the half-life (t½) using a first-order decay model: ln(Ct) = ln(C0) - kt where Ct is the concentration at time t, C0 is the initial concentration, and k is the degradation rate constant.
-
The half-life is then calculated as: t½ = 0.693 / k.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound activity in cell-based assays. | Degradation in the cell culture medium due to hydrolysis or enzymatic activity from serum. | Replenish the medium with freshly prepared this compound at regular intervals (e.g., every 8-12 hours). Alternatively, perform a time-course stability study in your specific medium to determine the degradation rate and adjust your dosing schedule accordingly. |
| Appearance of a new, more polar peak in HPLC/LC-MS analysis over time. | Hydrolysis of the lactone ring, forming the corresponding hydroxy carboxylic acid. | Confirm the identity of the new peak by mass spectrometry (look for an 18 Da mass increase). This confirms degradation and reinforces the need for fresh sample preparation and controlled experimental conditions. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound due to differences in incubation times, temperature, or solution preparation. | Strictly standardize all experimental parameters. Prepare a master mix of the working solution for all replicates. Ensure precise timing for sample collection and quenching. |
| Low recovery of this compound from plasma samples. | Inefficient protein precipitation or adsorption of the compound to plasticware. | Ensure the protein precipitation step is performed with ice-cold acetonitrile and thorough vortexing. Use low-binding microcentrifuge tubes and pipette tips. |
Visualizations
References
Proper solvent selection for Micheliolide (DMSO)
This technical support center provides guidance on the proper solvent selection for Micheliolide, with a focus on Dimethyl Sulfoxide (B87167) (DMSO), and offers troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for dissolving this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).[1][2][3] It is also soluble in Ethanol.[1] For in vivo oral administration, a homogeneous suspension can be prepared using Carboxymethyl cellulose (B213188) sodium (CMC-Na).[1]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is reported to be between 50 mg/mL (201.35 mM) and 100 mg/mL (402.71 mM).[1][2] It is important to note that solubility can vary slightly between different batches of the compound.[1] Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3][4]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to dissolve this compound in fresh, anhydrous DMSO.[4][5] Sonication or vortexing can aid in dissolution.[2][6] For example, to create a 10 mM stock solution, you would dissolve 2.48 mg of this compound (Molecular Weight: 248.32 g/mol ) in 1 mL of DMSO.
Q4: My this compound solution in DMSO appears to have precipitated after dilution with aqueous media. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution with aqueous media is a common issue.[6] To redissolve the precipitate, you can try vortexing, sonicating, or gently warming the solution in a 37°C water bath.[6] It is crucial to ensure the precipitate has completely redissolved before use.[6]
Q5: What is the stability of this compound in DMSO stock solutions?
A5: this compound is more stable in vitro and in vivo compared to its precursor, Parthenolide.[7] Stock solutions in DMSO can generally be stored at -20°C for up to 3 months.[6] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | - Insufficient solvent volume.- Low-quality or hydrated DMSO.- Compound has precipitated out of solution. | - Ensure you are using the correct solvent-to-solute ratio based on the desired concentration.- Use fresh, anhydrous DMSO.[4]- Aid dissolution by vortexing or using an ultrasonic bath.[2] |
| Precipitation occurs after adding the DMSO stock solution to cell culture media. | - The final concentration of this compound exceeds its solubility in the aqueous media.- The final DMSO concentration is too high, causing cellular stress. | - Increase the final volume of the cell culture media to lower the final compound concentration.- Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity.[8][9] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[4] |
| Inconsistent experimental results. | - Incomplete dissolution of this compound.- Degradation of this compound in the stock solution.- Heterogeneous effects of DMSO on cells. | - Visually confirm complete dissolution before each use.- Prepare fresh stock solutions regularly and store them properly in aliquots at -20°C.[4][6]- Be aware that DMSO can have off-target effects on signaling pathways in some cell lines.[10] Maintain a consistent, low final DMSO concentration across all experiments. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference(s) |
| DMSO | 50 | 201.35 | [1] |
| DMSO | 100 (with ultrasonic) | 402.71 | [2] |
| Ethanol | 50 | 201.35 | [1] |
| Water | Insoluble | - | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 248.32 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out 2.48 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for several minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Cell Treatment with this compound
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Vehicle control (anhydrous DMSO)
Procedure:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Note: Ensure the final DMSO concentration remains consistent across all treatment groups and is typically below 0.5%.[8][9]
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.
-
Remove the existing medium from the cultured cells.
-
Add the prepared this compound dilutions and the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration under standard culture conditions (e.g., 37°C, 5% CO₂).
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:68370-47-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Natural Product this compound (MCL) Irreversibly Activates Pyruvate Kinase M2 and Suppresses Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminothis compound and this compound [frontiersin.org]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the cytotoxicity effect of dimethyl sulfoxide (DMSO) on Caco2/TC7 colon tumor cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Challenges and considerations for Micheliolide clinical development
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Micheliolide (MCL) and its derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key signaling pathways to address common challenges encountered during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (MCL) is a natural sesquiterpene lactone that has demonstrated significant anti-inflammatory and anticancer properties.[1][2] Its primary mechanism of action involves the modulation of several key signaling pathways, including the inhibition of NF-κB, PI3K/Akt, and STAT3 signaling, as well as the activation of the MAPK pathway.[3] MCL has also been identified as an inhibitor of thioredoxin reductase (TrxR) and an activator of pyruvate (B1213749) kinase M2 (PKM2).[3][4]
Q2: What are the main challenges in the clinical development of this compound?
A2: The primary challenges for the clinical development of this compound are its poor water solubility and low oral bioavailability.[3] To overcome these limitations, a water-soluble prodrug, Dimethylaminothis compound (DMAMCL or ACT001), was developed. DMAMCL exhibits improved stability, enhanced bioavailability, and gradually releases MCL in plasma.[3][5]
Q3: Is this compound or its derivatives currently in clinical trials?
A3: Yes, the prodrug of this compound, DMAMCL (ACT001), has been investigated in a Phase I clinical trial for the treatment of recurrent glioblastoma.[6][7]
Q4: What is the stability of this compound in common laboratory solvents and cell culture media?
A4: this compound, like other sesquiterpene lactones, can have limited stability in aqueous solutions. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] For experiments, fresh dilutions in cell culture media should be prepared from the DMSO stock. The final DMSO concentration in the culture medium should ideally be kept below 0.5% to minimize solvent-induced toxicity.[3]
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound.
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Potential Cause:
-
Compound Precipitation: MCL has low aqueous solubility and may precipitate when diluted from a DMSO stock into cell culture media.[9]
-
Cell Health and Passage Number: Inconsistent cell health or using high passage number cells can lead to variable responses to treatment.[3]
-
Inaccurate Seeding Density: Variations in the initial number of cells seeded will affect the final readout.[3]
-
Variable Incubation Time: The duration of drug exposure significantly impacts IC50 values.[3]
-
-
Solution:
-
Ensure Complete Solubilization: After diluting the DMSO stock in media, vortex or sonicate the solution briefly to ensure the compound is fully dissolved. Visually inspect for any precipitate.[10]
-
Maintain Consistent Cell Culture Practices: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number.
-
Standardize Cell Seeding: Implement a strict protocol for cell counting and seeding to ensure uniform cell density across all wells and experiments.
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Use a Fixed Incubation Time: Standardize the treatment duration for all experiments to ensure comparability of results.
-
Issue 2: Poor or no induction of apoptosis.
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Potential Cause:
-
Suboptimal Concentration or Treatment Time: The induction of apoptosis by MCL is dose- and time-dependent.
-
Cell Line Resistance: Some cell lines may be inherently more resistant to MCL-induced apoptosis.
-
Incorrect Apoptosis Assay Protocol: Errors in the experimental procedure can lead to inaccurate results.
-
-
Solution:
-
Perform Dose-Response and Time-Course Experiments: Determine the optimal concentration and incubation time for inducing apoptosis in your specific cell line.
-
Confirm Target Engagement: Verify that MCL is engaging its molecular targets within the cell (e.g., by assessing the phosphorylation status of proteins in the NF-κB or Akt pathways).
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Review and Optimize Assay Protocol: Ensure that the apoptosis assay (e.g., Annexin V/PI staining) is performed according to a validated protocol. Include positive and negative controls.
-
Issue 3: Inconsistent results in Western blot analysis of signaling pathways.
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Potential Cause:
-
Suboptimal Lysis Buffer: Incomplete cell lysis or failure to inhibit endogenous proteases and phosphatases can lead to protein degradation or altered phosphorylation states.[11]
-
Inappropriate Antibody: The primary antibody may not be specific or sensitive enough to detect the target protein.
-
Timing of Analysis: The activation and inhibition of signaling pathways are dynamic processes. The timing of cell lysis after treatment is critical.[11]
-
-
Solution:
-
Use a Comprehensive Lysis Buffer: Supplement your lysis buffer with a cocktail of protease and phosphatase inhibitors immediately before use.[12]
-
Validate Antibodies: Use antibodies that have been validated for your specific application (e.g., Western blotting) and species.
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Conduct a Time-Course Experiment: Analyze protein expression and phosphorylation at multiple time points after MCL treatment to capture the dynamics of the signaling pathway.[11]
-
Quantitative Data
Table 1: In Vitro Cytotoxicity (IC50) of DMAMCL in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| U118MG | Glioblastoma | 17.9 |
| U251MG | Glioblastoma | 22.1 |
| U-87MG | Glioblastoma | 20.58 ± 1.61 (at 72h) |
| C6 | Glioma | 27.18 ± 1.89 (at 72h) |
| NGP | Neuroblastoma | 3.2 (at 72h) |
| AS | Neuroblastoma | 9.5 (at 72h) |
| KCNR | Neuroblastoma | 7.0 (at 72h) |
| BE2 | Neuroblastoma | 13.0 (at 72h) |
Data compiled from multiple sources.[5][6][13]
Table 2: In Vivo Antitumor Efficacy of DMAMCL
| Cancer Model | Treatment Dose | Tumor Growth Inhibition | Reference |
| NGP Neuroblastoma Xenograft | 75 mg/kg | 51.6% | [5] |
| NGP Neuroblastoma Xenograft | 100 mg/kg | 76.6% | [5] |
| BE2 Neuroblastoma Xenograft | 100 mg/kg | 51.5% | [5] |
| C6 Glioma Rat Model | Daily for 21 days | 60% - 88% | [13] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in fresh culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (media with the same final DMSO concentration).
-
Incubation: Remove the old medium and add the medium containing different concentrations of this compound. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
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Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Protocol 3: Western Blot Analysis of the NF-κB Pathway
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. For analysis of IκBα phosphorylation and degradation, a shorter incubation time (e.g., 30 minutes) after stimulation (e.g., with TNF-α) is recommended.[12] Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated p65 and IκBα overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: A typical experimental workflow for Western blot analysis.
References
- 1. This compound Inhibits Liver Cancer Cell Growth Via Inducing Apoptosis And Perturbing Actin Cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Liver Cancer Cell Growth Via Inducing Apoptosis And Perturbing Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor effects of the small molecule DMAMCL in neuroblastoma via suppressing aerobic glycolysis and targeting PFKL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethylaminothis compound (DMAMCL) Suppresses the Proliferation of Glioblastoma Cells via Targeting Pyruvate Kinase 2 (PKM2) and Rewiring Aerobic Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethylaminothis compound (DMAMCL) Suppresses the Proliferation of Glioblastoma Cells via Targeting Pyruvate Kinase 2 (PKM2) and Rewiring Aerobic Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. This compound Derivative DMAMCL Inhibits Glioma Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of Micheliolide in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the off-target effects of Micheliolide (MCL) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (MCL)?
This compound (MCL) is a natural sesquiterpene lactone known for its anti-inflammatory and anti-cancer properties.[1][2] Its activity is largely attributed to a reactive α-methylene-γ-lactone group, which can form covalent bonds with cysteine residues on target proteins, a process known as Michael addition.[3][4][5] This covalent modification is crucial for its biological effects.[5]
Key on-target mechanisms include:
-
NF-κB Pathway Inhibition: MCL directly alkylates cysteine-38 on the p65 subunit of NF-κB, which prevents its DNA binding and downstream signaling.[1]
-
Pyruvate Kinase M2 (PKM2) Activation: MCL covalently binds to cysteine-424 on PKM2, promoting its tetramerization and activation, which alters the glycolytic metabolism in cancer cells.[1][5]
-
Thioredoxin Reductase (TrxR) Inhibition: MCL can covalently bind to the Sec residue of TrxR, impairing its function and leading to an accumulation of reactive oxygen species (ROS).[1]
Q2: What are the known off-target or multi-target effects of MCL?
MCL is known to interact with multiple cellular pathways, which can lead to off-target effects. Its high reactivity means it can potentially modify various proteins with accessible cysteine residues.[3] Chemical proteomics studies have revealed that MCL has a complex protein-targeting profile, engaging multiple targets beyond its primary intended ones.[3][4]
Known affected pathways beyond the primary targets include:
-
MAPK Signaling Pathway: MCL can activate the MAPK pathway, which is involved in regulating cell death mechanisms like apoptosis and ferroptosis.[1]
-
STAT3 Signaling Pathway: MCL has been shown to suppress cancer growth by blocking the IL-6/STAT3 pathway.[1] In some contexts, it can also directly bind to STAT3/5 to suppress their phosphorylation.[6]
-
PI3K/Akt Signaling Pathway: MCL can exert anti-inflammatory effects by modulating the PI3K/Akt pathway, leading to a reduction in Akt phosphorylation.[1]
Q3: What is DMAMCL and how does it relate to MCL?
Dimethylaminothis compound (DMAMCL) is a pro-drug of MCL, created to improve its stability, bioavailability, and reduce toxicity.[1][5] Under physiological conditions, DMAMCL sustainably releases MCL over time.[5] This allows for improved pharmacokinetic profiles in vivo and the ability to cross the blood-brain barrier.[1]
Troubleshooting Guide
Issue 1: High cytotoxicity observed at concentrations intended for specific pathway inhibition.
-
Potential Cause: The observed cell death may be due to the engagement of multiple off-target proteins, leading to widespread cellular stress, or potent activity on an unexpected but critical pathway. MCL is known to induce apoptosis and other forms of cell death by generating intracellular ROS and modulating various signaling cascades.[2][7]
-
Recommended Solution:
-
Perform a Detailed Dose-Response Analysis: Determine the precise IC50 (inhibitory concentration) for cell viability and compare it to the EC50 (effective concentration) for your on-target effect (e.g., inhibition of NF-κB reporter activity). A narrow window between these values suggests off-target cytotoxicity.
-
Use a ROS Scavenger: To determine if cytotoxicity is mediated by oxidative stress, co-treat cells with MCL and a ROS scavenger like N-acetylcysteine (NAC). A rescue of the cytotoxic phenotype would indicate ROS-mediated off-target effects.
-
Validate with Genetic Knockdown: Use siRNA or CRISPR to knock down your intended target (e.g., p65). If MCL still induces cytotoxicity in the absence of its primary target, the effect is confirmed to be off-target.
-
Issue 2: Experimental results are inconsistent or difficult to reproduce.
-
Potential Cause: MCL, while more stable than its precursor Parthenolide, can still be subject to degradation.[3][4] Inconsistent cell culture conditions can also significantly impact results.
-
Recommended Solution:
-
Prepare Fresh Solutions: Prepare MCL stock solutions in a suitable solvent like DMSO and store them at -80°C. For experiments, dilute to the final concentration in media immediately before use. Avoid repeated freeze-thaw cycles.
-
Standardize Cell Culture: Ensure consistency in cell passage number, seeding density, and media components for all experiments.
-
Include Positive and Negative Controls: Use a well-characterized inhibitor for your pathway of interest as a positive control and a vehicle-only (e.g., DMSO) treatment as a negative control in every experiment.
-
Issue 3: The observed phenotype does not match the expected outcome of modulating the primary target.
-
Potential Cause: MCL interacts with a complex network of proteins.[3] The observed phenotype is likely the net result of its effects on multiple pathways (e.g., MAPK, STAT3, PI3K/Akt) simultaneously.[1]
-
Recommended Solution:
-
Conduct a Kinase or Proteome Profile: To identify potential off-target interactions, consider using a kinase inhibitor screen or a chemical proteomics approach with an MCL-biotin probe to pull down binding partners.[3]
-
Use a Structurally Unrelated Inhibitor: Validate your findings by using a different, structurally unrelated inhibitor that targets the same primary protein (e.g., a different NF-κB inhibitor). If this second inhibitor does not produce the same phenotype, the effect from MCL is likely due to off-target activity.
-
Perform a Rescue Experiment: In a target knockdown background, re-express the target protein. The ability to rescue the MCL-induced phenotype by reintroducing the target provides strong evidence of on-target activity.
-
Quantitative Data Summary
Table 1: Potency of this compound (MCL) and its Prodrug (DMAMCL) in Various Assays
| Compound | Assay / Cell Line | Target/Effect | Potency | Reference |
|---|---|---|---|---|
| MCL | Recombinant PKM2 | PKM2 Activation | AC50 = 6 nM | [5] |
| MCL | AML Cells | Anti-leukemic Activity | ~3-fold higher LC50 than Parthenolide | [3][4] |
| DMAMCL | Leukemia HL60 Xenograft | Tumor Growth Suppression | Significant suppression at 10 µg/mL | [5] |
| MCL | Hepatocellular Carcinoma (HCC) | In vivo tumor suppression | Effective at 20 mg/kg body weight |[8] |
Table 2: Summary of Proteins and Pathways Modulated by this compound (MCL)
| Target Protein / Pathway | Type of Modulation | Biological Context | Reference |
|---|---|---|---|
| NF-κB (p65) | Inhibition (Covalent Alkylation) | Anti-inflammatory, Anti-cancer | [1][7] |
| PKM2 | Activation (Covalent Modification) | Anti-cancer (Metabolic Regulation) | [1][5] |
| STAT3 / STAT5 | Inhibition of Phosphorylation | Anti-cancer (Myeloproliferative Neoplasms) | [1][6] |
| PI3K/Akt | Inhibition | Anti-inflammatory | [1] |
| MAPK | Activation | Pro-apoptotic, Pro-ferroptotic | [1] |
| TrxR | Inhibition | Pro-oxidative, Anti-cancer | [1] |
| Multiple Proteins | Covalent Binding | Redox homeostasis, Metabolism, Signal Transduction |[3] |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Cytotoxicity
-
Cell Preparation: Seed your cell line of interest in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Dose-Response Setup: Prepare serial dilutions of MCL in complete cell culture medium. A typical range might be from 0.1 µM to 100 µM.
-
Treatment: Treat cells with the MCL dilutions. Include a "vehicle only" (e.g., 0.1% DMSO) control and a positive control for cell death (e.g., staurosporine).
-
On-Target Assay: In a parallel plate, transfect cells with a reporter construct for your target pathway (e.g., an NF-κB luciferase reporter). Treat with the same MCL dose range and measure reporter activity after an appropriate incubation time (e.g., 6-24 hours).
-
Viability Assay: After 48-72 hours of MCL treatment, measure cell viability using a standard method such as MTT, resazurin, or a commercial live/dead assay kit.
-
Data Analysis: Plot the dose-response curves for both the on-target activity and cell viability. Calculate the EC50 for the on-target effect and the IC50 for cytotoxicity. A significant separation between these values indicates a viable therapeutic window where on-target effects can be studied with minimal off-target cytotoxicity.
Protocol 2: Genetic Knockdown to Confirm On-Target Engagement
-
Reagent Design: Design and synthesize at least two independent siRNAs or CRISPR guide RNAs targeting your protein of interest (e.g., RELA for p65). Include a non-targeting scramble control.
-
Transfection/Transduction: Deliver the siRNAs or gRNAs (with Cas9) into your cells using an optimized protocol (e.g., lipid-based transfection, electroporation).
-
Knockdown Confirmation: After 48-72 hours, harvest a portion of the cells to confirm target protein knockdown via Western Blot or qPCR. Proceed only if knockdown efficiency is >70%.
-
MCL Treatment: Treat the knockdown cells and the scramble control cells with a pre-determined effective concentration of MCL.
-
Phenotypic Analysis: Measure the biological endpoint of interest (e.g., apoptosis, cytokine production, cell migration).
-
Interpretation: If the effect of MCL is significantly diminished or completely absent in the target knockdown cells compared to the scramble control, it provides strong evidence that the effect is mediated by the intended target.
Visualizations: Pathways and Workflows
Caption: Workflow to investigate and validate this compound's effects.
Caption: Overview of MCL's diverse molecular targets.
Caption: MCL promotes the active tetramer form of PKM2.
References
- 1. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminothis compound and this compound [frontiersin.org]
- 2. Pharmacological potential of this compound: A focus on anti-inflammatory and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Structure–Activity Profiling of this compound and its Targeted Proteome in Leukemia Cells via Probe-Guided Late-Stage C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Natural Product this compound (MCL) Irreversibly Activates Pyruvate Kinase M2 and Suppresses Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound Inhibits Liver Cancer Cell Growth Via Inducing Apoptosis And Perturbing Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Micheliolide and Parthenolide Stability for Drug Development
For Immediate Release
This guide provides a detailed comparative analysis of the chemical stability of two promising sesquiterpene lactones, Micheliolide (MCL) and Parthenolide (B1678480) (PTL). Both compounds have garnered significant interest in the scientific community for their potent anti-inflammatory and anti-cancer properties. However, their utility in drug development is critically dependent on their stability. This document summarizes key experimental data, outlines relevant testing protocols, and illustrates the primary signaling pathways influenced by these molecules, offering a crucial resource for researchers, scientists, and drug development professionals.
This compound was developed to overcome the known instability of Parthenolide.[1][2] While structurally related, key differences in their chemical makeup result in this compound exhibiting significantly greater stability across various conditions, a factor that greatly enhances its potential as a therapeutic agent.[3]
Quantitative Stability Analysis
The following tables summarize the available experimental data on the stability of Parthenolide and this compound under various conditions. It is important to note that while extensive quantitative data is available for Parthenolide, the data for this compound is often qualitative or focuses on its improved pharmacokinetic profile.
Table 1: Stability of Parthenolide in Solution (pH-Dependent)
| pH Value | Stability | Degradation Kinetics |
| < 3 | Unstable | First-order reaction |
| 5 - 7 | Comparatively Stable | First-order reaction |
| > 7 | Unstable | First-order reaction |
Table 2: Stability of Parthenolide in Solid Form (Feverfew Extract over 6 Months)
| Temperature (°C) | Relative Humidity (RH) | Remaining Parthenolide (%) |
| 5 | 31% | ~100% |
| 25 | 31% | Slow degradation after 3 months |
| 40 | 31% | Significant decomposition in 1-2 months |
| 50 | 31% | ~60% |
| 40 | 0% | ~82% |
| 40 | 75% | ~68% |
Table 3: Comparative Plasma Stability
| Compound | Reported Half-Life / Stability | Notes |
| This compound (MCL) | 2.64 hours[1] | Generally considered more stable in plasma than PTL.[3] A pro-drug form (DMAMCL) releases MCL over an 8-hour period in plasma.[1] |
| Parthenolide (PTL) | Poor | Exhibits poor pharmacologic properties and bioavailability, partly due to instability.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound stability. Below are generalized protocols for key stability-indicating assays, based on standard practices for sesquiterpene lactones.
pH Stability (Solution State) Assay
This protocol determines the stability of a compound in aqueous solutions at different pH levels.
-
Materials : Test compound (this compound or Parthenolide), buffer solutions (pH 1-9), HPLC-grade methanol (B129727) or acetonitrile (B52724), internal standard (e.g., coumarin).[2]
-
Procedure :
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., methanol).
-
Dilute the stock solution with various pH buffers to achieve the final desired concentration.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the samples.
-
Immediately quench the degradation by adding an equal volume of cold organic solvent (e.g., methanol) containing an internal standard.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.[2] The concentration of the remaining compound is quantified by comparing its peak area to that of the internal standard.
-
Calculate the percentage of the compound remaining at each time point relative to the zero-hour sample. The degradation rate constant and half-life (t½) can be determined by plotting the natural logarithm of the concentration against time.
-
Temperature and Humidity Stability (Solid State) Assay
This protocol evaluates the stability of the compound in its solid form under accelerated aging conditions.
-
Materials : Test compound, controlled environment chambers or desiccators with saturated salt solutions to maintain specific relative humidity (RH) levels.
-
Procedure :
-
Accurately weigh approximately 250 mg of the test compound into open glass vials.
-
Place the vials in stability chambers set to various temperatures (e.g., 25°C, 40°C, 50°C) and relative humidities (e.g., 31% RH, 75% RH).
-
At predetermined time points (e.g., 1, 2, 3, and 6 months), remove a vial from each condition.
-
Extract the compound from the vial using a defined procedure, for example, by adding 50% ethanol, sonicating, and diluting to a known volume.
-
Analyze the extracted sample using a validated HPLC-UV method to determine the concentration of the remaining compound.
-
Express the results as the percentage of the compound remaining compared to the initial (time zero) concentration.
-
Plasma Stability Assay
This in vitro assay assesses the susceptibility of a compound to degradation by plasma enzymes.
-
Materials : Test compound, pooled plasma (human, mouse, or rat), quenching solution (e.g., cold acetonitrile or methanol with an internal standard).
-
Procedure :
-
Pre-warm the plasma to 37°C.
-
Prepare a stock solution of the test compound and add it to the pre-warmed plasma to initiate the reaction (final concentration typically 1 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
-
Terminate the enzymatic reaction by adding the aliquot to a larger volume of cold quenching solution.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the concentration of the parent compound remaining.
-
Determine the half-life (t½) by plotting the percentage of compound remaining against time.
-
Key Signaling Pathways
Both this compound and Parthenolide exert their biological effects by modulating critical cellular signaling pathways, primarily the NF-κB and STAT3 pathways, which are central to inflammation and cancer progression. This compound has been shown to be a potent inhibitor of both pathways.[1]
References
- 1. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminothis compound and this compound [frontiersin.org]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Micheliolide and DMAMCL: Efficacy and Toxicity in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and toxicity of the natural product Micheliolide (MCL) and its semi-synthetic derivative, Dimethylaminothis compound (DMAMCL). This analysis is supported by experimental data from various preclinical studies.
This compound, a sesquiterpene lactone, has demonstrated significant anti-inflammatory and anticancer properties. However, its clinical development has been hampered by issues of instability and poor solubility. To address these limitations, a pro-drug derivative, DMAMCL, was synthesized. DMAMCL exhibits improved stability, enhanced bioavailability, and is designed to release the active compound, MCL, in a sustained manner. This guide delves into the comparative preclinical data of these two compounds to inform future research and development.
Efficacy Comparison
The antitumor efficacy of both MCL and DMAMCL has been evaluated across a range of cancer cell lines and in vivo models. While direct head-to-head comparisons in the same experimental settings are limited, the available data provides valuable insights into their respective potencies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for MCL and DMAMCL in various cancer cell lines.
Table 1: IC50 Values of this compound (MCL) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| U251MG | Human Glioma | 12.586 ± 1.632 | 48 hours | [1] |
| HeyA8 | Ovarian Cancer | 9.8 ± 2.2 | 72 hours | [2] |
| SKOV3 | Ovarian Cancer | 12.0 ± 2.1 | 72 hours | [2] |
| A2780/DDP | Ovarian Cancer | 12.8 ± 1.8 | 72 hours | [2] |
Table 2: IC50 Values of Dimethylaminothis compound (DMAMCL) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| C6 | Glioma | 27.18 ± 1.89 | 72 hours | [3] |
| U-87MG | Glioma | 20.58 ± 1.61 | 72 hours | [3] |
| Various Cancer Cell Lines | Leukemia, etc. | 3.9 - 16.2 | 48 hours | [4] |
It is important to note that direct comparison of IC50 values between the two compounds is challenging due to variations in the cell lines and experimental conditions used in different studies. However, both compounds demonstrate potent cytotoxic effects against a range of cancer cells in the micromolar range.
In Vivo Antitumor Activity
Preclinical studies using xenograft models in immunocompromised mice have demonstrated the in vivo antitumor efficacy of both MCL and DMAMCL.
One study investigating DMAMCL in a C6 rat glioma model found that daily oral administration for 21 days resulted in a 60% to 88% reduction in tumor burden compared to the control group.[3] This treatment also more than doubled the mean lifespan of the tumor-bearing rats.[3]
Toxicity Profile
A significant advantage of DMAMCL over MCL is its reported lower toxicity and improved safety profile.
Mechanism of Action
Both MCL and its pro-drug DMAMCL exert their anticancer effects through the modulation of several key signaling pathways. The primary mechanism involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation, cell proliferation, and survival.[1][8]
Figure 1: Simplified representation of the NF-κB signaling pathway and the inhibitory action of MCL/DMAMCL.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of MCL and DMAMCL is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of MCL or DMAMCL for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the drug concentration.
Figure 2: A step-by-step workflow of the MTT assay for determining cell viability.
In Vivo Xenograft Tumor Model
The in vivo antitumor activity is often assessed using a xenograft model in immunocompromised mice.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with MCL, DMAMCL, or a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified duration.
-
Tumor Measurement: Tumor size is measured regularly using calipers, and tumor volume is calculated.
-
Toxicity Monitoring: The body weight and general health of the mice are monitored throughout the study to assess toxicity.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
Conclusion
DMAMCL presents a significant advancement over its parent compound, this compound, by offering improved stability and a more favorable toxicity profile while retaining potent anticancer activity. The available preclinical data suggests that DMAMCL is a promising candidate for further clinical development. However, direct comparative studies under identical experimental conditions are warranted to provide a more definitive assessment of their relative efficacy and toxicity. The detailed experimental protocols and signaling pathway information provided in this guide aim to facilitate future research in this area.
References
- 1. This compound suppresses the viability, migration and invasion of U251MG cells via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Study of effects of this compound on ovarian cancer cell lines and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Derivative DMAMCL Inhibits Glioma Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminothis compound and this compound [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacological potential of this compound: A focus on anti-inflammatory and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Covalent Binding of Micheliolide to PKM2
This guide provides a comprehensive comparison of experimental methodologies for validating the covalent binding of Micheliolide (MCL) to Pyruvate Kinase M2 (PKM2). We present objective comparisons with alternative PKM2 modulators, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their work.
This compound, a natural product, has been identified as a covalent activator of PKM2, a key enzyme in cancer metabolism.[1][2][3][4] Validating the covalent nature of this interaction is crucial for understanding its mechanism of action and for the development of novel therapeutics targeting PKM2. This guide will delve into the specific techniques used to confirm the irreversible binding of MCL to PKM2 and compare these approaches with those used for other PKM2 modulators.
Data Presentation: Comparison of PKM2 Modulators
The following tables summarize the key characteristics and validation data for MCL and other representative PKM2 modulators.
Table 1: Comparison of PKM2 Modulators and their Binding Characteristics
| Feature | This compound (MCL) | Celastrol | Shikonin | TEPP-46 |
| Type of Modulation | Covalent Activator | Covalent Inhibitor | Covalent Inhibitor | Non-covalent Activator |
| Binding Site on PKM2 | Cysteine 424[1][5] | Cysteine 31[6][7] | Binds to PKM2[8][9][10] | Allosteric site[11][12][13] |
| Effect on PKM2 | Promotes tetramerization and activation[1][2] | Inhibits enzymatic activity[6][7] | Inhibits dimerization and tetramerization[8] | Promotes tetramerization and activation[13] |
| Validation Methods | MS, Biotin-pulldown, Site-directed mutagenesis[1] | MS, Biotin-pulldown, Site-directed mutagenesis[6][7] | Pulldown assay, Molecular docking[8][10] | Enzyme kinetics, Size exclusion chromatography[13] |
Table 2: Quantitative Data for Covalent Adduct Validation
| Parameter | This compound (MCL) | Celastrol |
| Mass Shift (Da) observed by MS | 191.120[5] | 450.61[6] |
| Kinetic Constants | k_act = 0.031 min⁻¹, K_i = 0.05 μM[1] | IC₅₀ = 0.305 μM[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Mass Spectrometry for Covalent Adduct Detection
This protocol is a generalized procedure for identifying a covalent adduct of a small molecule with PKM2.
-
Protein Incubation: Recombinant human PKM2 protein is incubated with the compound of interest (e.g., MCL or Celastrol) at a specified concentration and time (e.g., for 60 minutes at room temperature). A control sample with the protein and vehicle (e.g., DMSO) is prepared in parallel.[5]
-
SDS-PAGE: The reaction mixtures are resolved by SDS-PAGE to separate the protein from unbound small molecules.
-
In-gel Digestion: The protein band corresponding to PKM2 is excised from the gel and subjected to in-gel digestion with a protease, typically trypsin.
-
LC-MS/MS Analysis: The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS/MS spectra of the peptides from the compound-treated sample are compared to the control. A mass shift in a specific peptide corresponding to the molecular weight of the compound indicates a covalent modification.[5][6] The modified amino acid residue can be identified by analyzing the fragmentation pattern of the peptide.[5]
Biotin-MCL Pulldown Assay
This assay is used to demonstrate a direct interaction between the compound and the target protein in a cellular context.
-
Probe Synthesis: A biotinylated version of the active compound (e.g., biotin-MCL) and an inactive control probe are synthesized.[14]
-
Cell Lysis and Incubation: Cells expressing the target protein (e.g., HL-60 cells for PKM2) are lysed. The cell lysate is then incubated with the biotinylated probe or the control probe, allowing the probe to bind to its target protein.[14] For competition experiments, an excess of the unlabeled compound can be added to the lysate before the probe.[15]
-
Streptavidin Pulldown: Streptavidin-coated agarose (B213101) or magnetic beads are added to the lysate to capture the biotinylated probe and any interacting proteins.[14]
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.
-
Analysis: The eluted proteins are analyzed by SDS-PAGE followed by silver staining or Western blotting using an antibody against the target protein (e.g., anti-PKM2).[14] The presence of the target protein in the pulldown with the active probe, but not with the inactive probe or in the presence of a competitor, confirms a specific interaction.
Site-Directed Mutagenesis
This technique is used to confirm the specific amino acid residue involved in the covalent binding.
-
Mutant Protein Generation: A mutant version of the target protein is created where the suspected binding site residue is replaced with a non-reactive amino acid (e.g., Cysteine 424 is replaced with Serine, C424S, in PKM2).[1]
-
Expression and Purification: Both the wild-type (WT) and mutant proteins are expressed and purified.
-
Binding Assay: The binding of the compound to both the WT and mutant proteins is assessed using methods like the biotin (B1667282) pulldown assay or by measuring the functional effect of the compound (e.g., enzyme activation).[1]
-
Analysis: If the compound binds to or affects the activity of the WT protein but not the mutant protein, it confirms that the mutated residue is the site of covalent modification.[1]
Visualizations
The following diagrams illustrate the experimental workflow for validating the covalent binding of MCL to PKM2 and the resulting signaling pathway.
References
- 1. Natural Product this compound (MCL) Irreversibly Activates Pyruvate Kinase M2 and Suppresses Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Natural Product this compound (MCL) Irreversibly Activates Pyruvate Kinase M2 and Suppresses Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Covalent Inhibition of Pyruvate Kinase M2 Reprograms Metabolic and Inflammatory Pathways in Hepatic Macrophages against Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent Inhibition of Pyruvate Kinase M2 Reprograms Metabolic and Inflammatory Pathways in Hepatic Macrophages against Non-alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shikonin ameliorated mice colitis by inhibiting dimerization and tetramerization of PKM2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Activity of Micheliolide and Other Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of micheliolide (MCL), a promising sesquiterpene lactone, with other notable members of its class, including parthenolide (B1678480) (PTL), costunolide (B1669451) (COS), and dehydrocostus lactone (DHL). This document synthesizes experimental data on their cytotoxic efficacy, delves into their molecular mechanisms of action, and provides detailed protocols for key experimental assays. The objective is to offer a clear, data-driven comparison to inform further research and drug development in this important class of natural products.
Quantitative Comparison of Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound and its counterparts across a range of human cancer cell lines. It is important to note that IC50 values can vary depending on the specific cell line, experimental conditions, and assay duration.
Table 1: IC50 Values of this compound (MCL) in Human Cancer Cell Lines
| Cancer Cell Line | Cell Line Type | IC50 (µM) |
| HeyA8 | Ovarian Cancer | 9.8 ± 2.2 |
| SKOV3 | Ovarian Cancer | 12.0 ± 2.1 |
| A2780/DDP | Ovarian Cancer | 12.8 ± 1.8 |
| HL-60 | Acute Promyelocytic Leukemia | 3.9 - 16.2 (as DMAMCL) |
| K562 | Chronic Myelogenous Leukemia | 3.9 - 16.2 (as DMAMCL) |
| KG-1a | Acute Myelogenous Leukemia | 3.9 - 16.2 (as DMAMCL) |
| SW1990 | Pancreatic Adenocarcinoma | 3.9 - 16.2 (as DMAMCL) |
| SH-SY5Y | Neuroblastoma | 3.9 - 16.2 (as DMAMCL) |
Table 2: IC50 Values of Parthenolide (PTL) in Human Cancer Cell Lines
| Cancer Cell Line | Cell Line Type | IC50 (µM) |
| SiHa | Cervical Cancer | 8.42 ± 0.76[1] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82[1] |
| A549 | Lung Carcinoma | 4.3[2] |
| TE671 | Medulloblastoma | 6.5[2] |
| HT-29 | Colon Adenocarcinoma | 7.0[2] |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 |
Table 3: IC50 Values of Costunolide (COS) in Human Cancer Cell Lines
| Cancer Cell Line | Cell Line Type | IC50 (µM) |
| MCF-7 | Breast Cancer | ~10-100 |
| MDA-MB-231 | Breast Cancer | ~10-100 |
| H1299 | Non-small Cell Lung Cancer | 23.93 ± 1.67 |
Table 4: IC50 Values of Dehydrocostus Lactone (DHL) in Human Cancer Cell Lines
| Cancer Cell Line | Cell Line Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 21.5 |
| MDA-MB-453 | Breast Cancer | 43.2 |
| SK-BR-3 | Breast Cancer | 25.6 |
| SK-OV-3 | Ovarian Cancer | 15.9 |
| OVCAR3 | Ovarian Cancer | 10.8 |
Mechanisms of Anticancer Activity: A Comparative Overview
Sesquiterpene lactones exert their anticancer effects through the modulation of multiple signaling pathways critical for cancer cell survival, proliferation, and apoptosis. A key feature of many sesquiterpene lactones is the α-methylene-γ-lactone moiety, which can react with nucleophilic residues, such as cysteine, in target proteins.
Inhibition of NF-κB Signaling
A primary and well-documented mechanism of action for this compound and parthenolide is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers.
-
This compound (MCL): MCL, a more stable derivative of parthenolide, inhibits NF-κB activation by alkylating cysteine-38 of the p65 subunit.[2][3] This covalent modification prevents the DNA binding of p65, thereby blocking the transcription of NF-κB target genes that promote cell survival and proliferation.[2][3]
-
Parthenolide (PTL): Parthenolide also inhibits the NF-κB pathway.[4] While it is also known to target the p65 subunit, some studies suggest its primary point of inhibition is the IκB kinase (IKK) complex, which is upstream of p65.[5] By inhibiting IKK, parthenolide prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5]
-
Costunolide (COS) and Dehydrocostus Lactone (DHL): Both costunolide and dehydrocostus lactone have also been shown to inhibit the NF-κB pathway, contributing to their anticancer effects.[6][7]
References
- 1. A Review of Potential Anti-Cancer Effect of Sesquiterpene Lactones in Breast Cancer - Jorjani Biomedicine Journal [jorjanijournal.goums.ac.ir]
- 2. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminothis compound and this compound [frontiersin.org]
- 3. [PDF] Potential Anti-Cancer Activities and Mechanisms of Costunolide and Dehydrocostuslactone | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Anti-Cancer Activities and Mechanisms of Costunolide and Dehydrocostuslactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity and mechanism of costunolide and dehydrocostus lactone: Two natural sesquiterpene lactones from the Asteraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]
Micheliolide Outperforms Doxorubicin in Overcoming Resistance in Acute Myeloid Leukemia Cells
Scientists and drug development professionals are continually seeking more effective therapies for resistant Acute Myeloid Leukemia (AML). New research indicates that Micheliolide (MCL), a natural sesquiterpene lactone, demonstrates significant efficacy in overcoming drug resistance in AML cells, a challenge that often limits the effectiveness of conventional chemotherapeutics like doxorubicin (B1662922).
This compound has been shown to maintain its cytotoxic effects in multi-drug resistant AML cell lines, whereas doxorubicin's activity is markedly diminished.[1][2][3] This suggests a distinct mechanism of action for MCL that bypasses the common resistance pathways that affect doxorubicin. The primary mechanisms of resistance to doxorubicin in AML include the upregulation of drug efflux pumps, such as P-glycoprotein (P-gp) encoded by the MDR1 gene, and defects in apoptosis signaling pathways.[4][5]
This compound exerts its anti-leukemic effects through the inhibition of the NF-κB signaling pathway and the generation of reactive oxygen species (ROS), leading to apoptosis.[6][7][8] Studies have shown that MCL can selectively induce apoptosis in leukemic stem cells (LSCs), which are often responsible for relapse and drug resistance.[6][7] In contrast, doxorubicin resistance is often associated with the inability of the drug to induce apoptosis in resistant AML cells.[9]
Comparative Efficacy: this compound vs. Doxorubicin
Quantitative data from studies on various AML cell lines, including doxorubicin-resistant strains, highlight the superior performance of this compound in these challenging contexts.
| Cell Line | Compound | IC50 (µM) | Fold Resistance vs. HL-60 | Reference |
| HL-60 (Doxorubicin-sensitive) | Doxorubicin | ~0.1 µM (representative) | 1 | [2] |
| HL-60/A (Doxorubicin-resistant) | Doxorubicin | >1 µM (representative) | >10 | [2] |
| KG-1a (Multi-drug resistant) | Doxorubicin | Not specified | 20-fold activity reduction compared to HL-60 | [1][2][3] |
| HL-60 | This compound | ~2-5 µM (representative) | 1 | [2] |
| HL-60/A (Doxorubicin-resistant) | This compound | Comparable to HL-60 | Maintained significant activity | [2] |
| KG-1a (Multi-drug resistant) | This compound | Not specified | Only 1.1-2.7 fold activity reduction compared to HL-60 | [1][2][3] |
| Experiment | Cell Line | Treatment | Apoptosis Rate | Reference |
| Apoptosis Assay | KG-1a | This compound (increasing concentrations) | Dose-dependent increase | [6] |
| Apoptosis Assay | Primary AML cells | This compound (10 µM) | Significant increase after 2h, sustained for 24h | [6] |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and doxorubicin on resistant AML cells can be attributed to their distinct interactions with cellular signaling pathways.
This compound's Mechanism of Action
This compound's primary mechanism involves the inhibition of the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation.[6][7][10][11] By inhibiting NF-κB, MCL promotes apoptosis in cancer cells. Additionally, MCL induces the production of ROS, which further contributes to its cytotoxic effects.[6][7][8]
Caption: this compound induces apoptosis by increasing ROS and inhibiting NF-κB.
Doxorubicin Resistance Pathway
In doxorubicin-resistant AML cells, multiple mechanisms contribute to drug tolerance. A primary mechanism is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein, which actively pump doxorubicin out of the cell, reducing its intracellular concentration and efficacy.[4][5] Furthermore, defects in apoptotic signaling, such as the overexpression of anti-apoptotic proteins like BCL-2 and MCL-1, can prevent doxorubicin from inducing programmed cell death.[4][12]
Caption: Doxorubicin resistance in AML involves drug efflux and apoptosis inhibition.
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the effects of this compound and doxorubicin on AML cells.
Cell Viability Assay
-
Principle: To determine the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Method:
-
AML cells (e.g., HL-60, KG-1a) are seeded in 96-well plates.
-
Cells are treated with serial dilutions of this compound or doxorubicin for a specified period (e.g., 48 or 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or CCK-8, which measures mitochondrial activity in living cells.
-
Absorbance is read using a microplate reader, and the data is used to calculate the IC50 values.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Principle: To quantify the percentage of cells undergoing apoptosis.
-
Method:
-
AML cells are treated with the compounds of interest for a defined time.
-
Cells are harvested, washed, and resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blotting for Signaling Pathway Analysis
-
Principle: To detect and quantify specific proteins involved in signaling pathways (e.g., NF-κB, apoptosis-related proteins).
-
Method:
-
AML cells are treated with the compounds, and cell lysates are prepared.
-
Protein concentrations in the lysates are determined.
-
Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p65 subunit of NF-κB, Bcl-2, cleaved caspase-3).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow
The general workflow for comparing the effects of these two compounds on resistant AML cells is as follows:
Caption: Workflow for comparing this compound and Doxorubicin in AML cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of this compound derivatives and their activities against AML progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound Derivatives and Their Activities against AML Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]
- 5. Upregulation of multi drug resistance genes in doxorubicin resistant human acute myelogeneous leukemia cells and reversal of the resistance [pubmed.ncbi.nlm.nih.gov]
- 6. Antineoplastic effects and mechanisms of this compound in acute myelogenous leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antineoplastic effects and mechanisms of this compound in acute myelogenous leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Natural resistance of acute myeloid leukemia cell lines to mitoxantrone is associated with lack of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological potential of this compound: A focus on anti-inflammatory and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppresses the viability, migration and invasion of U251MG cells via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Micheliolide's Blockade of the IL-6/STAT3 Pathway: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Micheliolide's inhibitory effects on the IL-6/STAT3 signaling pathway against other known inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and workflows.
The interleukin-6 (IL-6)/STAT3 signaling pathway is a critical mediator of inflammatory responses and is frequently dysregulated in various diseases, including cancer and autoimmune disorders. Consequently, it has emerged as a significant target for therapeutic intervention. This compound (MCL), a natural sesquiterpene lactone, has been identified as a potent inhibitor of this pathway. This guide offers an objective comparison of MCL's performance with other established inhibitors, supported by experimental data.
Comparative Analysis of STAT3 Pathway Inhibitors
This compound has been shown to effectively suppress the IL-6/STAT3 signaling cascade. Its mechanism of action involves direct covalent binding to cysteine residues on STAT3, which in turn inhibits its phosphorylation and activation.[1][2][3] This covalent modification provides a durable and targeted inhibition. For a comprehensive evaluation, MCL's activity is compared with other well-characterized inhibitors that target different components of the JAK/STAT pathway.
| Inhibitor | Target | Mechanism of Action | IC50 (STAT3 Phosphorylation) | Reference |
| This compound (MCL) | STAT3 | Covalent binding to cysteine residues, inhibiting phosphorylation. | Dose-dependent inhibition observed. | [3] |
| Stattic | STAT3 (SH2 domain) | Binds to the SH2 domain, preventing STAT3 dimerization and activation. | 5.1 µM | [4] |
| C188-9 | STAT3 (SH2 domain) | Competes with phosphotyrosine-containing peptides for binding to the SH2 domain. | 4.1 - 8.3 µM (in AML cell lines) | |
| Parthenolide | JAK1/JAK2 | Covalently binds to and inhibits Janus kinases (JAKs), upstream activators of STAT3. | 4.8 µM | [5][6][7] |
| Ruxolitinib (B1666119) | JAK1/JAK2 | ATP-competitive inhibitor of JAK1 and JAK2. | ~300 nM (in whole blood assays for IL-6 induced pSTAT3) | [8] |
Visualizing the Inhibition of the IL-6/STAT3 Pathway
To illustrate the points of intervention for each compound, the following diagram outlines the IL-6/STAT3 signaling cascade and the respective targets of this compound and its comparators.
Experimental Protocols
To facilitate the replication and validation of findings related to the inhibition of the IL-6/STAT3 pathway, detailed protocols for key experimental assays are provided below.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol outlines the detection of phosphorylated STAT3 (Tyr705) in cell lysates, a direct indicator of STAT3 activation.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.
-
Quantify band intensities using densitometry software.
-
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase under a constitutive promoter.
-
-
Inhibitor Treatment and IL-6 Stimulation:
-
24 hours post-transfection, pre-treat the cells with different concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in STAT3 transcriptional activity relative to the untreated, IL-6 stimulated control.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of a potential IL-6/STAT3 pathway inhibitor.
References
- 1. This compound exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. This compound exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Micheliolide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of micheliolide (MCL) derivatives, focusing on their structure-activity relationships (SAR) as anti-cancer agents, particularly in the context of acute myeloid leukemia (AML). The information is compiled from recent studies and presented to facilitate further research and development in this promising area of oncology.
Quantitative Data Summary
The anti-leukemic activity of various this compound derivatives has been evaluated against several AML cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and 50% lethal concentration (LC50) values, providing a clear comparison of the potency of these compounds. Modifications at the C2, C4, and C14 positions of the this compound scaffold have been explored to understand their impact on cytotoxicity.
Table 1: Anti-leukemic Activity of C4-Modified this compound Derivatives
| Compound | Modification at C4 | HL-60 IC50 (µM) | HL-60/A IC50 (µM) | KG-1a IC50 (µM) |
| MCL (1) | -OH | 5.5 | 6.2 | 13.4 |
| 2 | -OCH3 | 9.9 | 10.2 | - |
| 3 | -OCH2Ph | >20 | >20 | - |
| 4 | -OCH2OCH3 | 3.5 | 6.2 | - |
| 7 | Esterification | - | - | >20 |
| 9 | Esterification | - | - | 19.4 |
| 13 | Esterification | 7.2 | 15.7 | 15.6 |
| 16 | Esterification | - | - | 7.5 |
| 18 | Esterification | - | - | 12.3 |
| 22 | Esterification | - | - | 15.8 |
| Doxorubicin | - | 0.05 | 6.7 | 1.0 |
Data sourced from Molecules (2013)[1]. HL-60 is a human promyelocytic leukemia cell line. HL-60/A is a doxorubicin-resistant HL-60 cell line. KG-1a is a multi-drug resistant AML progenitor cell line.
Table 2: Anti-leukemic Activity of C2- and C14-Modified this compound Derivatives
| Compound | Modification | M9-ENL1 LC50 (µM) |
| MCL | - | 15.4 |
| MCL-8 | C2-p-fluorobenzoyl | 14.7 |
| MCL-9 | C14-p-fluorobenzoyl | 4.8 |
| MCL-13 | C2-p-trifluoromethylbenzoyl | 1.8 |
Data sourced from a study on MCL derivatives' activity against M9-ENL1 cells[2]. M9-ENL1 is a murine leukemia cell line.
Key Signaling Pathways and Mechanism of Action
This compound and its derivatives exert their anti-cancer effects through the modulation of several key signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
NF-κB Signaling Pathway
This compound is known to inhibit the NF-κB signaling pathway. It is proposed that the α-methylene-γ-lactone moiety of this compound acts as a Michael acceptor, leading to the covalent inhibition of target proteins within this pathway. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of genes involved in inflammation, cell survival, and proliferation.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. This compound derivatives have been shown to suppress this pathway, leading to decreased cell viability and induction of apoptosis in cancer cells. Inhibition of Akt phosphorylation is a key mechanism observed.
STAT3/5 Signaling Pathway
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are often constitutively activated in cancer cells and play a critical role in tumor cell survival and proliferation. This compound has been found to inhibit the phosphorylation of STAT3 and STAT5, thereby blocking their downstream signaling. It is suggested that this compound can form a covalent bond with cysteine residues on STAT3/5 proteins, leading to the suppression of their activity[3].
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Anti-Leukemic Activity Screening Workflow
The general workflow for screening this compound derivatives for their anti-leukemic activity involves cell culture, compound treatment, and assessment of cell viability and apoptosis.
References
Micheliolide's Anti-Leukemic Efficacy: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of Micheliolide's (MCL) anti-leukemic effects, primarily focusing on Acute Myeloid Leukemia (AML). It offers an objective comparison with other therapeutic alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
Executive Summary
This compound, a natural sesquiterpene lactone, and its more stable, water-soluble pro-drug dimethylaminothis compound (B10775126) (DMAMCL), have demonstrated significant anti-leukemic activity in preclinical in vivo models. Studies show that DMAMCL effectively prolongs the lifespan of leukemic mice, reduces tumor burden, and selectively targets leukemia stem cells (LSCs), which are often responsible for relapse and drug resistance.[1][2] Its multifaceted mechanism of action, which includes the inhibition of the NF-κB pathway, generation of reactive oxygen species (ROS), and activation of pyruvate (B1213749) kinase M2 (PKM2), sets it apart from conventional chemotherapies.[1][2][3] This guide will delve into the supporting data and compare its performance against standard-of-care and related experimental compounds.
Comparative Performance of Anti-Leukemic Agents
The following tables summarize the in vivo efficacy of this compound (in its pro-drug form, DMAMCL) compared to other anti-leukemic agents.
Table 1: In Vivo Efficacy of DMAMCL in a Human AML Xenograft Mouse Model
| Treatment Group | Dosage | Administration Route | Outcome | Reference |
| Control (PBS) | - | Oral | - | [1] |
| DMAMCL | 25 mg/kg | Oral (every other day for 7 treatments) | Increased average lifespan | [1] |
| DMAMCL | 50 mg/kg | Oral (every other day for 7 treatments) | Increased average lifespan, reduced leukemic cell engraftment (<5%) | [1] |
| DMAMCL | 100 mg/kg | Oral (every other day for 7 treatments) | Increased average lifespan | [1] |
Table 2: Comparative Efficacy of DMAMCL and Cytarabine (B982) in a Leukemia HL-60 Xenograft Zebrafish Model
| Treatment Group | Dosage | Outcome (Inhibition Rates) | Reference |
| DMAMCL | 10 µg/mL | Proliferation: 56.44% (P < 0.01), Migration: 58.10% (P < 0.01) | [4] |
| Cytarabine | 200 µg/mL | Proliferation: 43.28% (P < 0.01), Migration: 44.04% (P < 0.01) | [4] |
Mechanism of Action: A Multi-pronged Attack on Leukemia
This compound's anti-leukemic effects are not attributed to a single mode of action but rather a synergistic combination of targeting key cellular pathways.
NF-κB Pathway Inhibition and ROS Generation
MCL has been shown to inhibit the NF-κB signaling pathway, which is crucial for the survival and proliferation of leukemia cells.[1][2] This inhibition is linked to an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress and apoptosis in leukemic cells.[1][2]
Figure 1. this compound's dual mechanism of inducing apoptosis through ROS generation and NF-κB inhibition.
Irreversible Activation of Pyruvate Kinase M2 (PKM2)
MCL has been identified as a novel, irreversible activator of PKM2, an enzyme that plays a critical role in cancer cell metabolism.[3] MCL covalently binds to PKM2, inducing its tetramerization and thereby enhancing its pyruvate kinase activity.[3] This allosteric regulation also reduces the nuclear translocation of PKM2, which is important for its non-metabolic functions in promoting cell proliferation.[3][5]
Figure 2. this compound's activation of PKM2, leading to metabolic reprogramming and reduced proliferation.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.
Human AML Xenograft Mouse Model
This protocol outlines the establishment of a patient-derived xenograft (PDX) model of AML in immunodeficient mice to evaluate the in vivo efficacy of anti-leukemic compounds.
Figure 3. Experimental workflow for the in vivo validation of this compound's anti-leukemic effects in a mouse model.
Protocol Details:
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice are used due to their compromised immune system, which allows for the engraftment of human cells.
-
Irradiation: Prior to cell injection, mice are sublethally irradiated (250-280 cGy) to further suppress their immune system and facilitate engraftment of leukemic cells.
-
Cell Preparation and Injection: Primary mononuclear cells (MNCs) from AML patients are isolated. A suspension of 1 x 10^7 cells in phosphate-buffered saline (PBS) is injected into the tail vein of each mouse.
-
Engraftment Period: A period of approximately 8 weeks is allowed for the human AML cells to engraft and establish the leukemia model in the mice.
-
Drug Administration: The pro-drug DMAMCL is administered orally at specified doses (e.g., 25, 50, or 100 mg/kg) every other day for a set number of treatments (e.g., 7 treatments).
-
Efficacy Evaluation: The primary outcomes measured are the overall survival of the mice and the percentage of human CD45+ leukemic cells in the bone marrow, which is assessed by flow cytometry.
Comparison with Alternative Therapies
Parthenolide (B1678480) (PTL)
Parthenolide is a sesquiterpene lactone structurally related to this compound and has also shown anti-leukemic properties, primarily through NF-κB inhibition.[6] However, PTL suffers from poor stability and bioavailability, which has limited its clinical development.[4] this compound was developed as a more stable analog, and its pro-drug DMAMCL further enhances its pharmacokinetic profile, making it a more viable therapeutic candidate.[7]
Cytarabine (Ara-C)
Cytarabine is a cornerstone of AML chemotherapy.[6] However, it is associated with significant toxicity and the development of resistance.[8] The in vivo comparison in the zebrafish model suggests that DMAMCL may be more potent than cytarabine at lower concentrations, indicating a potentially wider therapeutic window.[4] Furthermore, this compound's ability to target leukemia stem cells addresses a key mechanism of relapse and resistance associated with conventional chemotherapy like cytarabine.[8]
Conclusion
The in vivo data strongly support the potential of this compound, particularly in its pro-drug form DMAMCL, as a promising therapeutic agent for AML. Its ability to prolong survival, reduce leukemic burden, and target leukemia stem cells through a multi-faceted mechanism of action makes it a compelling candidate for further clinical investigation. Compared to the related natural product Parthenolide, this compound offers improved stability and pharmacokinetics. Furthermore, preclinical data suggests it may have a potency advantage over the standard-of-care chemotherapy, cytarabine. This guide provides a foundational overview for researchers and drug development professionals to assess the potential of this compound in the evolving landscape of leukemia therapeutics.
References
- 1. Antineoplastic effects and mechanisms of this compound in acute myelogenous leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antineoplastic effects and mechanisms of this compound in acute myelogenous leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Product this compound (MCL) Irreversibly Activates Pyruvate Kinase M2 and Suppresses Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PrimoVeNde [librarysearch.library.utoronto.ca]
- 6. The sesquiterpene lactone parthenolide induces apoptosis of human acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo targeting of leukemia stem cells by directing parthenolide-loaded nanoparticles to the bone marrow niche - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Synergistic Antineoplastic Effects of Micheliolide and Ruxolitinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic effects of Micheliolide (MCL) and the JAK1/2 inhibitor ruxolitinib (B1666119), both as monotherapies and in combination. The focus is on their synergistic action in the context of myeloproliferative neoplasms (MPNs), which are frequently driven by mutations in the JAK/STAT signaling pathway.
Overview of Therapeutic Agents
Ruxolitinib: A cornerstone in the management of certain MPNs, ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2).[1][2] While it provides significant clinical benefits, including the reduction of splenomegaly and symptom improvement, many patients experience suboptimal responses or develop resistance over time.[1][3][4] Dose-dependent hematological toxicities can also limit its application.[1]
This compound (MCL): A naturally occurring sesquiterpene lactone, MCL has demonstrated antineoplastic and anti-inflammatory properties.[1][5] It has been shown to selectively target malignant cells and was hypothesized to have synergistic effects when combined with ruxolitinib, particularly in targeting the underlying driver mutations of MPNs.[1]
Mechanism of Synergistic Action
The combination of ruxolitinib and this compound offers a dual-pronged attack on the constitutively activated JAK/STAT pathway, a hallmark of MPNs.[1]
-
Ruxolitinib acts upstream by directly inhibiting the kinase activity of JAK1 and JAK2.[6]
-
This compound acts downstream by forming a stable covalent bond with cysteine residues on STAT3 and STAT5 proteins. This binding directly suppresses their phosphorylation, preventing their activation and subsequent translocation to the nucleus to drive the transcription of genes involved in cell survival and proliferation.[1][3][5][7]
This complementary mechanism results in a more profound and durable inhibition of the oncogenic signaling pathway than either agent can achieve alone.[1]
Comparative Performance: In Vitro Data
Studies on JAK2V617F-mutated MPN cell lines (UKE1 and SET2) demonstrate the superior efficacy of the combination therapy.[1]
Table 1: Effects on Cell Viability and Apoptosis
| Parameter | Ruxolitinib Monotherapy | This compound (MCL) Monotherapy | Ruxolitinib + MCL Combination |
| Cell Viability | Moderate reduction | Dose-dependent reduction | Significantly greater reduction than either agent alone |
| Apoptosis | Modest increase | Induces apoptosis via caspase pathway activation | Significantly increased apoptosis compared to ruxolitinib alone (P < .001)[1] |
| p-STAT3/5 Levels | Reduction | Dose-dependent reduction | Enhanced reduction compared to ruxolitinib alone |
| Anti-apoptotic Proteins | Minor changes | Reduction in Bcl-xL and Bcl-2 | Not specified, but implied greater reduction |
Data summarized from findings reported in studies on UKE1 and SET2 cell lines.[1]
Comparative Performance: In Vivo Data
The therapeutic synergy was further validated in a Jak2V617F knock-in mouse model using an orally available derivative of MCL, dimethylaminothis compound (B10775126) (DMAMCL).[1][3]
Table 2: In Vivo Efficacy in Jak2V617F Mouse Model
| Parameter | Ruxolitinib Monotherapy | DMAMCL + Ruxolitinib Combination |
| Splenomegaly | Reduction observed | Significantly greater reduction in spleen size |
| Cytokine Production | Reduction observed | Significantly greater reduction in inflammatory cytokines |
| JAK2V617F Allele Burden | Limited effect | Significant reduction in the mutant allele burden |
| Effect on Normal Hematopoiesis | Dose-limiting toxicities (e.g., anemia)[1][8] | No evident adverse effects on normal hematopoiesis |
Data summarized from findings reported in Jak2V617F knock-in mouse models.[1][5]
Experimental Protocols
The following are summarized methodologies for key experiments used to evaluate the synergistic effects of this compound and ruxolitinib.
Cell Viability Assay
-
Cell Culture: JAK2V617F-mutated human MPN cell lines (e.g., UKE1, SET2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of MCL, ruxolitinib, or the combination for specified time points (e.g., 24, 48, 72 hours).
-
Analysis: Cell viability is assessed using a colorimetric assay, such as MTS, which measures the metabolic activity of living cells. Absorbance is read on a plate reader.
Apoptosis Assay
-
Treatment: Cells are treated as described for the viability assay.
-
Staining: Cells are harvested, washed, and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells).
-
Flow Cytometry: The percentage of apoptotic cells is quantified using a flow cytometer.
-
Western Blot Confirmation: Cell lysates are analyzed via Western blot to detect the cleavage of apoptosis markers like caspase 3, caspase 9, and PARP, and changes in the expression of Bcl-2 family proteins.[1]
Western Blot for Signaling Proteins
-
Lysate Preparation: Cells are treated, harvested, and lysed to extract total protein.
-
Electrophoresis & Transfer: Protein concentration is determined, and equal amounts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-STAT5, STAT5, Bcl-xL, Bcl-2, cleaved caspases) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Outlook
The combination of this compound and ruxolitinib demonstrates significant synergistic effects against MPN cells, both in vitro and in vivo.[1][3][5] By targeting the JAK/STAT pathway at two distinct points, this combination achieves a more potent inhibition of oncogenic signaling, leading to increased apoptosis and reduced tumor burden.[1]
Key advantages of the combination therapy include:
-
Enhanced Efficacy: Greater inhibition of cell growth and survival compared to ruxolitinib alone.[1][3]
-
Overcoming Suboptimal Response: Offers a promising strategy for patients who respond poorly to ruxolitinib monotherapy.[1][7]
-
Targeting the Malignant Clone: The ability to reduce the JAK2V617F mutant allele burden suggests a disease-modifying potential that is often lacking with ruxolitinib alone.[1][3][5]
-
Favorable Safety Profile: In preclinical models, the combination did not show evident adverse effects on normal hematopoiesis, a common limitation of ruxolitinib.[1][3]
These findings provide a strong rationale for the clinical development of this compound or its derivatives as a combination therapy with ruxolitinib for patients with myeloproliferative neoplasms.[1][3][5]
References
- 1. This compound exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mednexus.org [mednexus.org]
- 4. Frontiers | Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. JAK1/2 inhibitor ruxolitinib promotes the expansion and suppressive action of polymorphonuclear myeloid‐derived suppressor cells via the JAK/STAT and ROS‐MAPK/NF‐κB signalling pathways in acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patientpower.info [patientpower.info]
Cross-Validation of Micheliolide's Molecular Targets: A Comparative Guide for Researchers
Micheliolide (MCL), a sesquiterpene lactone, has garnered significant attention in the scientific community for its potent anti-inflammatory and anticancer activities. Its therapeutic potential stems from its ability to modulate multiple signaling pathways critical for cancer cell proliferation, survival, and inflammation. This guide provides a comparative analysis of the molecular targets of this compound across different cell types, supported by experimental data and detailed protocols, to aid researchers in drug development and mechanistic studies.
Quantitative Analysis of this compound's Activity
The efficacy of this compound and its derivative, Dimethylaminothis compound (DMAMCL), has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the differential sensitivity of these cell lines to MCL's cytotoxic effects.
| Cell Line | Cancer Type | Compound | IC50 (μM) | Reference |
| Multiple Cancer Cell Lines | Various | DMAMCL | 3.9–16.2 | [1] |
| Leukemia Cell Lines | Leukemia | DMAMCL | < 12 | [1] |
| JAK2V617F-mutated MPN Cell Lines (UKE1, SET2) | Myeloproliferative Neoplasms | MCL | > 5 | [2] |
Validated Molecular Targets of this compound
Experimental evidence has confirmed several key molecular targets of this compound, revealing its multi-targeted mechanism of action.
| Target Protein | Cell Type(s) | Effect of this compound | Validation Method(s) | Reference(s) |
| NF-κB (p65) | Leukemia, Glioma, Pancreatic, Colon Cancer Cells | Alkylates Cysteine-38 on p65, preventing DNA binding and inhibiting NF-κB activation. | Affinity pull-down, Western Blot | [3][4] |
| STAT3/STAT5 | Myeloproliferative Neoplasm Cells, Gastric Cancer Cells | Forms a stable covalent bond with cysteine residues, suppressing their phosphorylation and inhibiting JAK/STAT signaling. | Affinity pull-down, Western Blot | [5][6][7][8] |
| Pyruvate (B1213749) Kinase M2 (PKM2) | Leukemia Cells (HL-60) | Covalently binds to Cysteine-424, promoting tetramer formation and activating pyruvate kinase activity. | Affinity pull-down with probes, LC-MS/MS, PKM2 activity assay | [1][9] |
| Thioredoxin Reductase (TrxR) | HeLa Cells, Hepatocellular Carcinoma Cells | Covalently binds to Selenocysteine-498, inhibiting TrxR activity and inducing oxidative stress. | TrxR activity assay, Western Blot | [3][5][10] |
| Peroxiredoxin-1 (PRDX1) | Leukemia Cells | Identified as a direct target through chemical proteomics. | Chemical Proteomics with affinity probes | [11] |
| Thioredoxin domain containing protein 12 (TXNDC12) | Leukemia Cells | Identified as a direct target through chemical proteomics. | Chemical Proteomics with affinity probes | [11] |
Signaling Pathways Modulated by this compound
This compound's interaction with its molecular targets leads to the modulation of several key signaling pathways implicated in cancer and inflammation.
NF-κB Signaling Pathway
This compound directly inhibits the canonical NF-κB pathway. By covalently modifying the p65 subunit, it prevents the translocation of the NF-κB dimer to the nucleus, thereby inhibiting the transcription of pro-inflammatory and anti-apoptotic genes.[3][4]
Caption: this compound's inhibition of the NF-κB signaling pathway.
JAK/STAT Signaling Pathway
In various cancer models, this compound has been shown to inhibit the JAK/STAT signaling pathway. It directly binds to STAT3 and STAT5, preventing their phosphorylation and subsequent activation, which is crucial for tumor cell proliferation and survival.[7][8][12]
Caption: this compound's inhibitory effect on the JAK/STAT pathway.
Experimental Protocols
Target Identification using Chemical Proteomics
This method is employed to identify the direct binding partners of a small molecule like this compound within the native cellular environment.
Caption: Workflow for this compound target identification via chemical proteomics.
Methodology:
-
Probe Synthesis: this compound is chemically modified to include a "clickable" tag (e.g., an alkyne or azide (B81097) group) and a biotin (B1667282) affinity handle, creating an affinity probe.[11][13]
-
Cellular Treatment and Lysis: The cancer cells of interest are treated with the this compound probe. After incubation, the cells are lysed to release the cellular proteins.
-
Affinity Purification: The cell lysate is incubated with streptavidin-coated beads, which bind to the biotin tag on the probe. This allows for the specific pull-down of the probe and any proteins that it has covalently bound to.
-
On-Bead Digestion and Mass Spectrometry: The beads are washed to remove non-specifically bound proteins. The captured proteins are then digested into peptides, typically using trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data is used to identify the proteins that were pulled down by the this compound probe, revealing its direct molecular targets.[11]
Validation of Target Engagement by Western Blot
Western blotting is a standard technique to confirm the modulation of a specific protein or pathway by this compound.
Methodology:
-
Cell Treatment: Cancer cells are treated with varying concentrations of this compound for a specified duration.
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-STAT3, p65, or cleaved caspase-3). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the primary antibody.
-
Detection: The signal is visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the relative protein levels. This can confirm, for example, a decrease in the phosphorylation of STAT3 upon this compound treatment.[7][8]
Comparison with Alternatives
This compound is often compared to its parent compound, Parthenolide (B1678480), another sesquiterpene lactone. While both share similar mechanisms of action, such as NF-κB inhibition, this compound exhibits several advantages.
| Feature | This compound (MCL) | Parthenolide (PTL) | Reference |
| Chemical Stability | Higher stability under acidic and basic conditions. | Less stable. | [3][13] |
| Water Solubility | Higher. | Lower. | [13] |
| Pharmacokinetic Profile | Improved in vivo pharmacokinetic profile. | Less favorable. | [13] |
| Antileukemic Activity | Potent, but slightly lower than PTL in some in vitro assays. | Potent. | [13] |
The pro-drug Dimethylaminothis compound (DMAMCL) was developed to further enhance the bioavailability of MCL. DMAMCL is more stable and exhibits a sustained release of the active MCL compound under physiological conditions.[1]
Conclusion
The cross-validation of this compound's molecular targets across diverse cell lines, including leukemia, glioblastoma, hepatocellular carcinoma, and pancreatic cancer, underscores its potential as a broad-spectrum anticancer agent. Its ability to concurrently inhibit key oncogenic pathways such as NF-κB and STAT3, while also modulating cellular metabolism through PKM2 activation and inducing oxidative stress via TrxR inhibition, presents a multi-pronged approach to cancer therapy. The favorable physicochemical and pharmacokinetic properties of this compound and its derivatives, compared to earlier sesquiterpene lactones, make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers dedicated to advancing the therapeutic application of this compound.
References
- 1. Natural Product this compound (MCL) Irreversibly Activates Pyruvate Kinase M2 and Suppresses Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminothis compound and this compound [frontiersin.org]
- 4. This compound suppresses the viability, migration and invasion of U251MG cells via the NF-κB signaling pathway - ProQuest [proquest.com]
- 5. Pharmacological potential of this compound: A focus on anti-inflammatory and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vivo anticancer activity of novel parthenolide and this compound derivatives as NF-κB and STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound inhibits gastric cancer growth in vitro and in vivo via blockade of the IL-6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive Structure–Activity Profiling of this compound and its Targeted Proteome in Leukemia Cells via Probe-Guided Late-Stage C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Micheliolide: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Tumor Models
Micheliolide (MCL), a naturally occurring sesquiterpene lactone, has garnered significant attention within the oncology research community for its potent anti-tumor activities. This guide provides a comprehensive comparison of MCL's efficacy across various cancer models, supported by experimental data, detailed methodologies, and visual representations of its molecular mechanisms.
In Vitro Efficacy: A Broad Spectrum of Anti-Proliferative Activity
This compound and its derivative, Dimethylaminothis compound (DMAMCL), have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in numerous studies, highlighting its potential as a broad-spectrum anti-cancer agent.
| Cancer Type | Cell Line | Compound | IC50 (µM) | Citation |
| Ovarian Cancer | HeyA8 | This compound | 9.8 ± 2.2 | [1] |
| SKOV3 | This compound | 12.0 ± 2.1 | [1] | |
| A2780/DDP | This compound | 12.8 ± 1.8 | [1] | |
| Glioma | U251MG | This compound | 12.586 ± 1.632 | [2] |
| C6 | DMAMCL | 27.18 ± 1.89 | [3][4] | |
| U-87MG | DMAMCL | 20.58 ± 1.61 | [3][4] | |
| Hepatocellular Carcinoma | Huh7, HepG2, QGY-7703, Bel-7404, Hep3B, PLC/PRF/5 | This compound | >30 | [5] |
In Vivo Efficacy: Tumor Regression in Xenograft Models
The anti-tumor potential of this compound and its derivatives has been further substantiated in preclinical animal models. These studies demonstrate a significant reduction in tumor growth and, in some cases, an extension of lifespan.
| Cancer Model | Animal Model | Compound | Dosing Regimen | Tumor Growth Inhibition | Citation |
| Hepatocellular Carcinoma | Immunocompetent Mouse Vaccine Model | This compound | 25 mg/kg (intraperitoneal injection) | Significantly triggered regression of established tumors | [6] |
| Glioma | C6 Rat Tumor Model | DMAMCL | Daily administration for 21 days | Reduced tumor burden by 60% to 88% compared to controls | [3][7] |
In the C6 rat glioma model, daily administration of DMAMCL for 21 days not only reduced the tumor burden by 60% to 88% but also more than doubled the mean lifespan of the tumor-bearing rats[3].
Molecular Mechanisms of Action: Targeting Key Cancer Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways that are often dysregulated in cancer. These pathways play a crucial role in cell proliferation, survival, and inflammation.
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. By inhibiting this pathway, MCL can induce apoptosis in cancer cells.
Caption: this compound inhibits the IKK complex, preventing the degradation of IκB and subsequent nuclear translocation of NF-κB.
STAT3 Signaling Pathway
The IL-6/STAT3 pathway, crucial for the carcinogenesis of several cancers, is another target of this compound. By blocking this pathway, MCL inhibits cancer cell proliferation and promotes apoptosis[8].
Caption: this compound inhibits IL-6, leading to the suppression of STAT3 phosphorylation and its downstream effects on cell proliferation and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to determine the IC50 values of this compound.
Caption: A step-by-step workflow of the MTT assay for determining cell viability and IC50 values.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.25 to 50 µmol/L) for 72 hours[1].
-
MTT Addition: After the treatment period, 10 µL of MTT solution is added to each well, and the plate is incubated for an additional 4-6 hours.
-
Solubilization and Measurement: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 490 nm using a microplate reader[9].
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Study
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Caption: A generalized workflow for conducting an in vivo xenograft study to assess anti-tumor efficacy.
Protocol Details:
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD-scid mice)[10].
-
Tumor Development: Tumors are allowed to grow until they reach a palpable size (e.g., 100 mm³).
-
Treatment: Mice are then treated with this compound (e.g., 25 mg/kg, intraperitoneally) or a vehicle control[6][10].
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) to assess treatment efficacy and toxicity[10].
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis[10].
References
- 1. [Study of effects of this compound on ovarian cancer cell lines and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses the viability, migration and invasion of U251MG cells via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound derivative DMAMCL inhibits glioma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Derivative DMAMCL Inhibits Glioma Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Liver Cancer Cell Growth Via Inducing Apoptosis And Perturbing Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mecheliolide elicits ROS-mediated ERS driven immunogenic cell death in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits gastric cancer growth in vitro and in vivo via blockade of the IL-6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Micheliolide
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Micheliolide, a sesquiterpene lactone known for its role in inhibiting various inflammatory responses, requires meticulous disposal procedures due to its biological activity.[1] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound and contaminated materials.
Immediate Safety and Handling Protocols
Given its biological activity, all this compound waste, including the pure compound, solutions, and contaminated labware, should be treated as hazardous and potentially cytotoxic waste.[2][3][4] Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines, as well as local and national regulations, is mandatory.[5][6]
Personal Protective Equipment (PPE): Before handling this compound or its waste, it is crucial to wear appropriate PPE, including double gloves, a disposable gown, and safety glasses.[5]
Step-by-Step Disposal Procedures
The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance. This process begins with waste segregation at the point of generation and concludes with collection by a licensed hazardous waste disposal service.[4]
1. Waste Segregation at the Source:
Proper segregation of waste at the point of generation is a critical first step.[5][7] this compound waste should be categorized as follows:
-
Bulk this compound Waste: This category includes unused or expired pure compound, concentrated stock solutions, and materials from spill cleanups.
-
Trace Contaminated Waste: This includes items with minimal contamination, such as empty vials, pipette tips, gloves, gowns, and other disposable lab supplies that have come into contact with this compound.[5]
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be segregated into their own specific containers.[3][5]
2. Containerization and Labeling:
-
Bulk Waste: Use a designated, leak-proof hazardous waste container, often color-coded black for chemical waste.[5][8]
-
Trace Waste: Collect in a container specifically designated for cytotoxic or chemotherapy waste, which is often yellow or purple.[3][5][7]
-
Sharps Waste: Immediately place all contaminated sharps into a puncture-resistant sharps container labeled for cytotoxic sharps.[3][5]
All containers must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the specific chemical name, "this compound."[5][7] Do not use abbreviations.[9] Keep containers securely closed when not in use and do not overfill them.[5][9]
3. Decontamination of Reusable Labware:
Thoroughly decontaminate all reusable labware, such as glassware and spatulas, that has been in contact with this compound.
-
Solvent Rinse: Rinse the labware with a suitable organic solvent, such as acetone (B3395972) or ethanol, that can dissolve this compound.[4] This solvent rinsate must be collected and disposed of as liquid hazardous waste.[4]
-
Wash and Dry: Following the solvent rinse, wash the labware with soap and water, then perform a final rinse with deionized water before drying.[4]
4. Storage and Collection:
Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.[5][9] Follow your institution's established procedures to request a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][8]
Quantitative Data for this compound Disposal
While specific disposal limits for this compound are not individually established, general guidelines for cytotoxic and hazardous chemical waste apply. The following table summarizes key handling and disposal classifications.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste; Potentially Cytotoxic Waste | [2][3][4] |
| Bulk Waste Container | Black hazardous waste container, clearly labeled. | [5][8] |
| Trace Waste Container | Yellow or purple sharps or waste containers, clearly labeled. | [3][5][7] |
| Final Disposal Method | High-temperature incineration or chemical neutralization by a licensed facility. | [3][10] |
| PPE Requirements | Double gloves, disposable gown, and safety glasses. | [5] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. web.uri.edu [web.uri.edu]
- 9. benchchem.com [benchchem.com]
- 10. danielshealth.ca [danielshealth.ca]
Personal protective equipment for handling Micheliolide
Micheliolide is a bioactive sesquiterpene lactone with established anti-inflammatory and anti-cancer properties.[1][2] Due to its cytotoxic potential, stringent handling procedures are necessary to ensure the safety of laboratory personnel. Primary routes of exposure include inhalation of powder, skin contact, and accidental ingestion.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory when handling this compound in both solid and solution forms. The following table summarizes the required PPE.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove should extend over the gown cuff. | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated.[4] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).[4] | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use.[5] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.[5] | Protects against splashes and aerosolized particles.[5] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[5] | Required when handling the solid compound outside of a certified containment system to prevent inhalation.[5] |
| Foot & Hair Protection | Disposable Shoe & Hair Covers | Non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the laboratory. |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[6]
-
The work surface should be covered with a disposable, absorbent liner to contain any spills.
2. Handling the Solid Compound:
-
Wear all required PPE as specified in the table above.
-
Use a dedicated set of spatulas and weighing instruments.
-
Handle the powder carefully to avoid generating dust.
3. Preparing Solutions:
-
When dissolving the solid compound, add the solvent slowly to the vial containing the powder to prevent splashing.
-
Ensure the vial is tightly capped and vortex or sonicate until the compound is fully dissolved.
4. Spill Management:
-
In case of a spill, immediately cordon off the area to prevent others from coming into contact with the hazardous material.[7]
-
Wear full PPE, including a respirator, to clean the spill.
-
Use a spill kit designed for cytotoxic drugs. Absorb liquid spills with appropriate absorbent pads. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Collect all contaminated materials in a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Type | Examples | Collection Container | Disposal Method |
| Solid Waste | Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials. | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin).[5] | High-temperature incineration by a certified hazardous waste management company.[5] |
| Liquid Waste | Unused or expired stock solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. | Incineration by a certified hazardous waste management company. DO NOT pour down the drain.[5] |
| Sharps Waste | Needles and syringes used for in vivo studies. | Puncture-proof, labeled sharps container for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[5] |
Experimental Protocols
While specific experimental protocols for this compound are diverse and depend on the research context, a general procedure for preparing a stock solution is provided below. For detailed experimental use, such as in cell viability assays or in vivo studies, refer to published literature.[8][9][10]
Preparation of a this compound Stock Solution (10 mM):
-
Calculate the required mass: this compound has a molecular weight of 248.32 g/mol .[11] To prepare 1 mL of a 10 mM stock solution, 2.48 mg of this compound is required.
-
Weigh the compound: In a chemical fume hood, and wearing full PPE, accurately weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Dissolve in a suitable solvent: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the microcentrifuge tube.
-
Ensure complete dissolution: Vortex the tube until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. This compound, a new sesquiterpene lactone that inhibits intestinal inflammation and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Inhibits Liver Cancer Cell Growth Via Inducing Apoptosis And Perturbing Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halyardhealth.com [halyardhealth.com]
- 5. benchchem.com [benchchem.com]
- 6. gerpac.eu [gerpac.eu]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Natural Product this compound (MCL) Irreversibly Activates Pyruvate Kinase M2 and Suppresses Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scbt.com [scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
